molecular formula C10H19NO2 B045180 Tert-butyl 1-aminocyclopentane-1-carboxylate CAS No. 120225-90-3

Tert-butyl 1-aminocyclopentane-1-carboxylate

Katalognummer: B045180
CAS-Nummer: 120225-90-3
Molekulargewicht: 185.26 g/mol
InChI-Schlüssel: KTYIEPAXQWLADO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 1-aminocyclopentane-1-carboxylate is a chemically constrained cyclopentane scaffold of high value in drug discovery. Its structure, featuring a rigid ring system and a Boc-protected primary amine, makes it a critical intermediate for constructing complex molecules with defined stereochemistry. Researchers utilize this and related scaffolds to develop conformationally restricted analogs of bioactive molecules, such as beta-amino acids, which are pivotal for creating novel peptidomimetics and foldamers that can mimic natural peptide structures . This compound's orthogonally protected functional groups allow for selective deprotection and further derivatization, enabling its use in the synthesis of targeted libraries for activity profiling . The cyclopentane core is a key motif in the asymmetric synthesis of important compounds, including antiviral agents and constrained glutamate analogs targeting metabotropic receptors . As a building block, it facilitates the exploration of structure-activity relationships (SAR) in medicinal chemistry programs, helping to optimize potency and selectivity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

tert-butyl 1-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(11)6-4-5-7-10/h4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYIEPAXQWLADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120225-90-3
Record name tert-butyl 1-aminocyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tert-butyl 1-aminocyclopentane-1-carboxylate

Tert-butyl 1-aminocyclopentane-1-carboxylate is a non-proteinogenic amino acid derivative that has garnered significant attention in the fields of organic synthesis and drug discovery. Its structure uniquely combines a constrained cyclopentyl scaffold with a protected amine and a carboxylic acid ester. The cyclopentane ring introduces conformational rigidity, a desirable trait in drug design for optimizing binding affinity to biological targets. The tert-butoxycarbonyl (Boc) protecting group on the amine and the tert-butyl ester on the carboxylate provide orthogonal stability, allowing for selective chemical manipulation at other sites or sequential deprotection under specific acidic conditions.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering a technical resource for researchers and drug development professionals.

Physicochemical and Structural Properties

The core identity of Tert-butyl 1-aminocyclopentane-1-carboxylate is defined by its molecular structure and physical characteristics. These properties are fundamental for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₂[3]
Molecular Weight 185.26 g/mol [3]
CAS Number 88785-57-9N/A
Appearance Typically a white to off-white solid or crystalline powderGeneral chemical supplier information
Solubility Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and MethanolGeneral laboratory experience
Storage Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation[4]

Synthesis and Preparation

The most common and efficient synthesis of Tert-butyl 1-aminocyclopentane-1-carboxylate involves the protection of the commercially available 1-aminocyclopentane-1-carboxylic acid. The choice of the Boc group is strategic, providing robust protection under a wide range of non-acidic conditions while being readily removable.

Workflow for Boc Protection

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_end Purification & Product SM 1-Aminocyclopentane- 1-carboxylic Acid Process Boc Protection Reaction (Nucleophilic attack of amine on (Boc)₂O) Room Temperature, 12-15 hours SM->Process Reagent Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., NaHCO₃, NaOH) Solvent (e.g., 1,4-Dioxane/Water) Reagent->Process Workup Acidification (to pH ~3-4) Extraction with Ethyl Acetate Process->Workup Product Tert-butyl 1-aminocyclopentane- 1-carboxylate Workup->Product

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the N-Boc protection of amino acids.[5]

  • Dissolution: To a stirred solution of 1-aminocyclopentanecarboxylic acid (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 3 equiv.). Stir until all solids are dissolved.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise or as a solution in 1,4-dioxane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Initial Workup: After completion, wash the reaction mixture with a nonpolar solvent like diethyl ether or ethyl acetate to remove unreacted (Boc)₂O and other impurities.

  • Acidification: Carefully acidify the aqueous layer with a 1N HCl solution to a pH of approximately 3-4. This step protonates the carboxylate, making the product soluble in organic solvents.

  • Extraction: Extract the product from the aqueous layer using ethyl acetate (3 x volumes).

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.

Core Reactivity: A Guide to Deprotection and Functionalization

The synthetic utility of Tert-butyl 1-aminocyclopentane-1-carboxylate stems from the selective cleavage of its protecting groups. The Boc group is acid-labile, allowing for the unmasking of the primary amine for further functionalization.

Boc Group Deprotection

The removal of the Boc group is a cornerstone reaction, typically achieved under anhydrous acidic conditions.[1][6] This process generates a free amine, which is a versatile nucleophile for subsequent reactions.

Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated Protonated Carbamate Intermediate Boc_Amine->Protonated + H⁺ Acid H⁺ (e.g., from TFA) Cleavage Spontaneous Cleavage Protonated->Cleavage tert-butyl cation leaves Free_Amine Free Amine (as salt) Cleavage->Free_Amine Byproducts Isobutene + CO₂ Cleavage->Byproducts

Caption: Mechanism of acid-catalyzed Boc deprotection.

Detailed Experimental Protocol: Boc Deprotection
  • Dissolution: Dissolve the Boc-protected amino ester (1 equiv.) in anhydrous dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0°C. Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise. The use of excess acid ensures complete and rapid deprotection.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is typically the TFA salt of the amine, which can be used directly or neutralized.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the deprotected amine.

N-Acylation and Further Functionalization

Once the amine is deprotected, it can readily undergo a variety of reactions. N-acylation is a common subsequent step, forming an amide bond which is a key structural motif in many pharmaceuticals.

Reactivity_Scheme cluster_deprotection Step 1: Deprotection cluster_functionalization Step 2: Functionalization Title_Compound Tert-butyl 1-aminocyclopentane-1-carboxylate Deprotection Acidic Conditions (e.g., TFA in DCM) Title_Compound->Deprotection Free_Amine 1-Aminocyclopentane- 1-carboxylic acid tert-butyl ester Deprotection->Free_Amine N_Acylation N-Acylation (R-COCl, Base) Free_Amine->N_Acylation N_Arylation N-Arylation (Aryl-X, Pd-catalyst) Free_Amine->N_Arylation Amide_Product N-Acyl Product N_Acylation->Amide_Product Arylamine_Product N-Aryl Product N_Arylation->Arylamine_Product

Caption: Reactivity map showing deprotection and subsequent functionalization pathways.

Spectroscopic Characterization

Structural confirmation of Tert-butyl 1-aminocyclopentane-1-carboxylate relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

TechniqueFunctional GroupExpected Chemical Shift / Frequency
¹H NMR -C(CH₃)₃ (Boc & Ester)~1.4 - 1.5 ppm (singlet, 9H)
-CH₂- (Cyclopentane)~1.6 - 2.2 ppm (multiplets, 8H)
-NH- (Carbamate)~5.0 ppm (broad singlet, 1H)
¹³C NMR -C (CH₃)₃~80-82 ppm
-C(C H₃)₃~28 ppm
Cyclopentane Carbons~24, ~36, ~58 ppm
Carbonyl (C=O)~155 ppm (Carbamate), ~174 ppm (Ester)
IR Spectroscopy N-H Stretch~3350-3450 cm⁻¹
C-H Stretch (aliphatic)~2850-3000 cm⁻¹
C=O Stretch (Ester)~1730 cm⁻¹
C=O Stretch (Carbamate)~1690 cm⁻¹

Applications in Drug Discovery

The primary value of Tert-butyl 1-aminocyclopentane-1-carboxylate is as a specialized building block for creating novel chemical entities. Its incorporation into a lead molecule can impart several beneficial properties:

  • Conformational Constraint: The cyclopentyl ring reduces the flexibility of a molecule, which can lock it into a bioactive conformation, thereby increasing potency and selectivity for its target.

  • Metabolic Stability: Non-natural amino acids are often more resistant to degradation by proteases, which can improve the pharmacokinetic profile of peptide-based drugs.

  • Vector for Diversity: The primary amine, once deprotected, serves as a key attachment point for a wide range of chemical groups, enabling the rapid generation of compound libraries for screening. This makes it a valuable intermediate in pharmaceutical synthesis.[7]

This scaffold is relevant in the development of protease inhibitors, receptor antagonists, and other therapeutics where precise three-dimensional orientation is critical for activity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Tert-butyl 1-aminocyclopentane-1-carboxylate.

  • General Hazards: While specific toxicity data is limited, compounds of this class may cause skin and serious eye irritation.[8] Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

  • WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • 1-Aminocyclopentanecarboxylic acid, N-((1R)-(-)-menthyloxycarbonyl)-, butyl ester - SpectraBase. John Wiley & Sons, Inc. [Link]

  • WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

  • Supporting Information for N-tert-Butoxycarbonylation of Amines. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]

  • tert-butyl (1S,2S)-2-aminocyclopentane-1-carboxylate. Chembase.cn. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. National Institutes of Health. [Link]

  • The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. National Science Foundation. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. National Institutes of Health. [Link]

  • A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme Chemistry. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. ResearchGate. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Wiley Online Library. [Link]

  • One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. National Institutes of Health. [Link]

  • This one-atom chemical reaction could transform drug discovery. EurekAlert!. [Link]

  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. MDPI. [Link]

  • tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-(1R_3S-3-aminocyclopentyl_-carbamate]([Link]

  • Can we use tert butanol in pinner reaction to produce tert butyl ester? ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Boc-1-aminocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of Boc-1-aminocyclopentane-1-carboxylate, a crucial building block in contemporary medicinal chemistry. As a conformationally constrained amino acid derivative, its unique structural features, conferred by the cyclopentane ring and the tert-butyloxycarbonyl (Boc) protecting group, significantly influence its behavior in synthetic and biological systems. This document delves into the causality behind its physical characteristics, offering field-proven insights for its effective application in drug discovery and peptide synthesis. Detailed experimental protocols for the determination of key properties are provided, ensuring a self-validating framework for researchers.

Introduction: The Strategic Importance of Constrained Amino Acids in Drug Design

The rational design of therapeutic agents increasingly relies on the incorporation of non-natural amino acids to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] Boc-1-aminocyclopentane-1-carboxylate, a derivative of cycloleucine, has emerged as a valuable synthetic intermediate in this endeavor.[2][3] Its significance stems from two key structural motifs:

  • The Cyclopentane Ring: This cyclic structure imparts a degree of conformational rigidity to the amino acid backbone.[4] This pre-organization can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[4] The cyclopentyl moiety can also influence lipophilicity and metabolic stability, crucial parameters in drug development.[5]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, offering robust protection of the amino functionality under a wide range of reaction conditions while being readily cleavable under mild acidic conditions.[6] Its steric bulk and electronic properties also influence the solubility and crystallinity of the protected amino acid, facilitating purification and handling.[7]

Understanding the interplay between these structural features and the resulting physical properties is paramount for optimizing synthetic routes and predicting the behavior of this building block in more complex molecular architectures.

Core Physicochemical Properties

A thorough understanding of the fundamental physical properties of Boc-1-aminocyclopentane-1-carboxylate is essential for its effective use in the laboratory. These properties dictate its handling, storage, and reactivity.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₉NO₄[2][8]
Molecular Weight 229.27 g/mol [2][8]
Appearance White to off-white crystalline powder[8][9]
Melting Point 130-135 °C[8]
Solubility Soluble in methanol and hot water.[8]
Storage Temperature Room temperature, sealed in a dry, dark place.[8]

Causality and Field Insights:

The crystalline nature of this compound is a direct consequence of the Boc group, which often enhances the crystallizability of amino acids, simplifying their purification and storage.[10] The melting point range of 130-135 °C is indicative of a relatively stable solid-state lattice. The solubility profile highlights its polarity, with miscibility in polar protic solvents like methanol and hot water. This is a critical consideration for reaction setup and purification protocols. For instance, its solubility in methanol makes it suitable for reactions in this solvent, while its insolubility in non-polar solvents could be exploited for precipitation-based purification.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals corresponding to the protons of the Boc group and the cyclopentane ring. The nine protons of the tert-butyl group will appear as a sharp singlet, likely in the range of 1.4-1.5 ppm. The protons of the cyclopentane ring will exhibit more complex splitting patterns, appearing as multiplets in the aliphatic region, typically between 1.5 and 2.5 ppm. The N-H proton of the Boc-protected amine will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include: the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons of the Boc group around 28 ppm, the carbonyl carbon of the carboxylate at approximately 175-180 ppm, and the carbonyl carbon of the Boc group around 155 ppm.[11] The carbons of the cyclopentane ring will resonate in the aliphatic region, typically between 20 and 40 ppm.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected FT-IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[12][13]

  • C-H Stretch (Aliphatic): Sharp peaks are anticipated between 2850 and 3000 cm⁻¹ corresponding to the C-H bonds of the cyclopentane ring and the Boc group.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1700 and 1725 cm⁻¹ for the carbonyl of the carboxylic acid.[12]

  • C=O Stretch (Boc group): Another strong absorption, typically around 1680-1700 cm⁻¹, is expected for the carbonyl of the carbamate.

  • N-H Bend: A band in the region of 1500-1550 cm⁻¹ is characteristic of the N-H bending vibration of the protected amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, a weak molecular ion peak ([M]⁺) at m/z 229 might be observed.[14] Common fragmentation pathways would include the loss of the tert-butyl group ([M-57]⁺) and the loss of the entire Boc group. Alpha-cleavage adjacent to the carbonyl group could also lead to characteristic fragments.[14]

Crystal Structure Analysis

The solid-state structure, determined by X-ray crystallography, provides invaluable information on the conformation and intermolecular interactions of the molecule. While a crystal structure for Boc-1-aminocyclopentane-1-carboxylate is not publicly available, analysis of related structures can offer insights. The cyclopentane ring is expected to adopt an envelope or twist conformation to minimize ring strain. The Boc group and the carboxylic acid will likely participate in intermolecular hydrogen bonding, forming dimers or more extended networks in the crystal lattice.

Experimental Protocols

The following section provides detailed, self-validating protocols for the determination of key physical properties.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

MeltingPointWorkflow A Sample Preparation: - Dry the sample thoroughly. - Finely powder the crystalline solid. B Capillary Loading: - Tap the open end of a capillary tube into the powder. - Pack the sample to a height of 2-3 mm. A->B C Melting Point Apparatus: - Place the capillary in the apparatus. - Heat rapidly to ~15-20°C below the expected melting point. B->C D Data Acquisition: - Decrease heating rate to 1-2°C per minute. - Record the temperature at which the first drop of liquid appears (T1). C->D E Final Observation: - Continue slow heating. - Record the temperature at which the entire sample is liquid (T2). D->E F Result: Report the melting range as T1 - T2. E->F

Melting Point Determination Workflow
Solubility Determination

Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solute and solvent determines the extent of dissolution. Understanding the solubility is crucial for designing reaction conditions, purification strategies, and formulations.

SolubilityWorkflow A Solvent Selection: - Choose a range of solvents with varying polarities (e.g., water, methanol, dichloromethane, hexane). B Sample Preparation: - Weigh a small, known amount of the compound (e.g., 10 mg). A->B C Titration: - Add the chosen solvent dropwise to the solid while vortexing or stirring. B->C D Observation: - Continue adding solvent until the solid is completely dissolved. - Record the volume of solvent used. C->D E Quantification: - Calculate the solubility in mg/mL or mol/L. D->E F Classification: - Classify the solubility (e.g., freely soluble, sparingly soluble, insoluble). E->F

Solubility Determination Workflow
X-ray Crystal Structure Determination

Causality: The arrangement of atoms in a crystal lattice is unique to a compound and provides definitive structural proof. It also reveals details about conformation and intermolecular interactions that influence physical properties and biological activity.

CrystallographyWorkflow A Crystal Growth: - Dissolve the compound in a suitable solvent to near saturation. - Employ slow evaporation, vapor diffusion, or cooling to grow single crystals. B Crystal Mounting: - Select a well-formed, single crystal. - Mount the crystal on a goniometer head. A->B C Data Collection: - Place the mounted crystal in an X-ray diffractometer. - Collect diffraction data by rotating the crystal in the X-ray beam. B->C D Structure Solution: - Process the diffraction data to determine the unit cell and space group. - Solve the phase problem to generate an initial electron density map. C->D E Structure Refinement: - Build a molecular model into the electron density map. - Refine the atomic positions and thermal parameters to improve the fit between the model and the experimental data. D->E F Validation & Analysis: - Validate the final structure. - Analyze bond lengths, bond angles, and intermolecular interactions. E->F

X-ray Crystallography Workflow

Impact of Physical Properties on Applications

The physical properties of Boc-1-aminocyclopentane-1-carboxylate are not merely academic; they have profound implications for its practical application in drug discovery and development.

  • Solid-State Properties for Peptide Synthesis: The crystalline nature and stability of this compound are advantageous for its use in both solution-phase and solid-phase peptide synthesis (SPPS).[7] In SPPS, the solubility of the activated amino acid is critical for efficient coupling to the resin-bound peptide. The defined melting point also serves as a quality control parameter to ensure the purity of the starting material.

  • Conformational Rigidity and Receptor Binding: The cyclopentane ring restricts the conformational freedom of the amino acid backbone.[4] This pre-organization can lead to a more favorable binding entropy when the molecule interacts with a biological target, potentially resulting in higher affinity and selectivity.[4] This is a key strategy in designing potent and specific enzyme inhibitors or receptor ligands.

  • Lipophilicity and Pharmacokinetics: The cyclopentyl group increases the lipophilicity of the amino acid compared to its linear counterparts. This can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.[15] By fine-tuning the lipophilicity, medicinal chemists can optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Conclusion

Boc-1-aminocyclopentane-1-carboxylate is a valuable and versatile building block in medicinal chemistry. Its physical properties, which are a direct consequence of its unique chemical structure, are intricately linked to its utility in the synthesis of complex bioactive molecules. A thorough understanding and characterization of these properties, as outlined in this guide, are essential for researchers and scientists to fully exploit its potential in the development of next-generation therapeutics. The provided protocols offer a robust framework for the in-house validation of this important synthetic intermediate.

References

  • PubChem. (n.d.). 1-Aminocyclopentane-1-carboxylic acid;cyclopentanecarboxylic acid. PubChem. Retrieved from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). National Institutes of Health. Retrieved from [Link]

  • PubMed. (n.d.). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Crystallization method of Boc-amino acid. Google Patents.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Bioactive cyclic molecules and drug design. Taylor & Francis Online. Retrieved from [Link]

  • Kurita, T., & Numata, K. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Publications. Retrieved from [Link]

  • IUCr Journals. (n.d.). Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. Wikipedia. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: carboxylic acids. UCLA Chemistry. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • MDPI. (2024). Interactions Involving Glycine and Other Amino Acid Neurotransmitters: Focus on Transporter-Mediated Regulation of Release and Glycine–Glutamate Crosstalk. MDPI. Retrieved from [Link]

  • ResearchGate. (2021). How can I interpret this FT-IR results?. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 1-Aminocyclopentane-1-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of a Key Synthetic Intermediate

In the intricate world of medicinal chemistry, molecular scaffolds serve as the foundational architecture upon which novel therapeutic agents are built. Among these, cyclic amino acid derivatives have gained prominence for their ability to impart conformational rigidity, enhance metabolic stability, and explore unique chemical space. This guide focuses on a specific and crucial building block: tert-butyl 1-aminocyclopentane-1-carboxylate .

It is imperative to begin with a point of chemical clarity. The seemingly simple name can be a source of ambiguity due to the various possible positional isomers and stereoisomers of aminocyclopentane carboxylates. This guide is dedicated exclusively to the geminal α,α-disubstituted amino acid ester, where both the amino and the tert-butyl carboxylate functionalities are attached to the same carbon atom (C1) of the cyclopentane ring. This specific architecture provides a unique steric and electronic profile, making it a valuable synthon in drug design.

This document will serve as a comprehensive technical resource, detailing the compound's identification, physicochemical properties, synthesis methodologies with mechanistic insights, and its strategic application in pharmaceutical research and development.

Compound Identification and Key Properties

Correctly identifying a chemical entity is the bedrock of reproducible science. This section provides the definitive identifiers and core physicochemical properties for tert-butyl 1-aminocyclopentane-1-carboxylate.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) number provides a unique and unambiguous identifier for a chemical substance.

  • Primary Name: tert-butyl 1-aminocyclopentane-1-carboxylate

  • CAS Number: 120225-90-3[1]

  • Common Synonyms:

    • tert-butyl 1-aminocyclopentanecarboxylate

    • 1-Amino-1-cyclopentanecarboxylic acid tert-butyl ester

    • 1-Aminocyclopentanecarboxylic acid 1,1-dimethylethyl ester

Molecular Structure and Physicochemical Data

The structural and physical properties of this molecule are critical for understanding its reactivity, solubility, and handling.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₂Inferred from Structure
Molecular Weight 185.26 g/mol Inferred from Structure
IUPAC Name tert-butyl 1-aminocyclopentane-1-carboxylateN/A
Appearance Not specified in literature; likely a solid or oilN/A
Solubility Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate)General chemical principles

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 1-aminocyclopentane-1-carboxylate is typically not a single-step process but rather a multi-stage sequence. The most logical and industrially relevant approach involves the initial synthesis of the parent α-amino acid, followed by the esterification of the carboxylic acid.

Synthesis of the Precursor: 1-Aminocyclopentane-1-carboxylic Acid

The cyclopentane scaffold is constructed from cyclopentanone using classic amino acid synthesis reactions. Two primary methods are prevalent: the Strecker synthesis and the Bucherer-Bergs reaction.

A. Strecker Synthesis: This method involves a three-component reaction between a ketone (cyclopentanone), ammonia (or an ammonium salt), and a cyanide source.[2][3][4]

  • Imine Formation: Cyclopentanone reacts with ammonia (often from ammonium chloride) to form a cyclopentyl imine intermediate.

  • Nitrile Formation: A cyanide salt (e.g., KCN or NaCN) attacks the imine carbon to form an α-aminonitrile.[3]

  • Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to yield the final α-amino acid, 1-aminocyclopentane-1-carboxylic acid.[3][4]

B. Bucherer-Bergs Reaction: This is another powerful multicomponent reaction that yields a hydantoin intermediate, which is then hydrolyzed.[5][6][7]

  • Hydantoin Formation: Cyclopentanone reacts with potassium cyanide and ammonium carbonate in a heated aqueous or alcoholic solution. This forms a spirocyclic hydantoin (cyclopentane-1-spiro-5'-hydantoin).[5][6]

  • Hydrolysis: The hydantoin ring is then opened under strong basic or acidic conditions to afford the desired 1-aminocyclopentane-1-carboxylic acid.

The choice between these methods often depends on scale, available reagents, and desired purity. The Bucherer-Bergs reaction is often favored for its operational simplicity and the crystalline nature of the hydantoin intermediate, which facilitates purification.[5]

Fig. 1: Synthetic pathways to the target molecule.
Esterification to Form the Final Product

With the parent amino acid in hand, the final step is the esterification of the carboxylic acid with a tert-butyl group. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification requires specific conditions. A common and effective method is acid-catalyzed esterification using isobutylene or tert-butanol.

A general procedure involves reacting the amino acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), in a suitable solvent like dichloromethane or dioxane. This method directly yields the tert-butyl ester. Another approach involves using tert-butanol directly with the amino acid, facilitated by anhydrous magnesium sulfate and a catalytic amount of sulfuric acid.

Role in Drug Discovery and Medicinal Chemistry

The 1-aminocyclopentane-1-carboxylic acid scaffold is a "privileged" structure in medicinal chemistry. Its incorporation into a drug candidate can offer several advantages:

  • Conformational Constraint: The cyclic nature restricts the bond rotation compared to acyclic analogues, which can lock the molecule into a bioactive conformation, increasing potency and selectivity for its biological target.

  • Metabolic Stability: The quaternary carbon at the alpha position is sterically hindered, which can prevent enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug.

  • Novelty and Patentability: As a non-natural amino acid, its use provides a route to novel chemical entities, strengthening the intellectual property position of a new drug.

Case Study: Irbesartan

A prominent example of the application of the 1-aminocyclopentane-1-carboxylic acid core is in the synthesis of Irbesartan . Irbesartan (marketed as Avapro) is an angiotensin II receptor antagonist used for the treatment of hypertension. The synthesis of this drug involves an intermediate, 1-(pentanoylamino)cyclopentanecarboxylic acid, which is derived directly from the 1-aminocyclopentane-1-carboxylic acid scaffold. This demonstrates the industrial-scale relevance and therapeutic importance of this chemical family.

The tert-butyl ester, the subject of this guide, serves as a protected form of this valuable scaffold. The ester group can be easily removed under acidic conditions to reveal the carboxylic acid for further coupling reactions, for instance, in peptide synthesis or the elaboration of more complex drug molecules.

Experimental Protocols

The following protocols are representative procedures based on established chemical principles for the synthesis of the precursor and related esterification reactions. Safety Note: These procedures involve hazardous materials, including cyanides and strong acids, and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Synthesis of 1-Aminocyclopentane-1-carbonitrile (Strecker Intermediate)

Causality: This protocol follows the Strecker synthesis pathway, which is a classic and reliable method for producing α-aminonitriles from ketones.

  • Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (e.g., 1.97 g) in water (e.g., 3.9 mL).

  • Addition of Ammonia Source: Add a solution of ammonium chloride (e.g., 2.33 g) in water (e.g., 5.9 mL) and 20% aqueous ammonia (e.g., 3.5 mL).

  • Addition of Ketone: To the stirred solution, add cyclopentanone (e.g., 3 g) dissolved in methanol (e.g., 3.8 mL).

  • Reaction: Stir the mixture at room temperature for 1.5 hours.

  • Heating: Gently heat the mixture to 60°C for 45 minutes, then allow it to cool to room temperature while continuing to stir for another 45 minutes.

  • Workup: Cool the mixture to 25°C and perform a liquid-liquid extraction with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil.

Protocol: General Acid-Catalyzed tert-Butylation of an Amino Acid

Causality: This protocol is based on the acid-catalyzed reaction of an amino acid with isobutylene, a standard method for producing tert-butyl esters while the amino group remains protonated and thus protected from side reactions.

  • Reaction Setup: Suspend 1-aminocyclopentane-1-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (e.g., 10 volumes) in an autoclave or a pressure-rated vessel.

  • Catalyst Addition: Add a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) (e.g., 2 equivalents).

  • Reagent Addition: Add condensed isobutylene (e.g., 3 volumes) to the vessel.

  • Reaction: Seal the vessel and stir the contents at room temperature. The reaction time can vary from 1 to 8 days, and progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, carefully vent the vessel. Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the crude tert-butyl 1-aminocyclopentane-1-carboxylate. Further purification may be achieved by column chromatography or distillation.

Conclusion

Tert-butyl 1-aminocyclopentane-1-carboxylate (CAS 120225-90-3) is more than just a chemical intermediate; it is an enabling tool for the modern medicinal chemist. Its unique geminal α,α-disubstituted cyclopentyl structure provides a robust scaffold for introducing conformational constraint and metabolic stability into drug candidates. A thorough understanding of its synthesis, rooted in classic organic reactions like the Strecker and Bucherer-Bergs syntheses, allows for its efficient production. As demonstrated by its connection to established drugs like Irbesartan, this building block and its parent amino acid are of proven value in the development of impactful human therapeutics. This guide provides the foundational knowledge for researchers to confidently procure, synthesize, and strategically deploy this versatile compound in their drug discovery programs.

References

  • Calmes, M. & Daunis, J. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. ResearchGate. Available at: [Link].

  • Reddy, K. et al. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents, WO2003053909A1.
  • Howarth, N. M., Wakelin, L. P. G., & Walker, D. M. (2003). α-cycloPNA: 1-Aminocylopentane-1-carboxylic Acid-Derived Peptide Nucleic Acid. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1351-1353.
  • Stupple, P. A. (2007). Chemical compounds. Google Patents, US-7309790-B2.
  • Reddy, M. S. et al. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents, WO2010079405A2.
  • Tampieri, A. et al. (2009). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. Available at: [Link].

  • Master Organic Chemistry. Strecker Synthesis. Available at: [Link].

  • Sanofi Synthelabo. (2010). An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents, WO2010079405A2.
  • Hammarström, L. G. J. et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available at: [Link].

  • Pope, B. M., Yamamoto, Y., & Tarbell, D. S. N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses. Available at: [Link].

  • Manral, L. et al. (2005). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. Available at: [Link].

  • Pfizer Inc. (2014). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents, WO2010065447A3.
  • D'Souza, D. M. & Müller, T. J. J. (2007). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. Available at: [Link].

  • Namba, K. et al. (2019). A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme. Available at: [Link].

  • Pellicciari, R. et al. (1996). Synthesis and Pharmacological Characterization of Aminocyclopentanetricarboxylic Acids: New Tools to Discriminate between Metabotropic Glutamate Receptor Subtypes. Journal of Medicinal Chemistry, 39(11), 2259–2269.
  • Organic Chemistry Portal. Strecker Synthesis. Available at: [Link].

  • Collins, J. L. et al. (2001). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ResearchGate. Available at: [Link].

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link].

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Available at: [Link].

  • NROChemistry. Strecker Synthesis. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. Available at: [Link].

  • Khadse, S. & Chaudhari, P. (2015).
  • AccelaChem. 1251925-29-7,4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride. Available at: [Link].

Sources

The Architectural Rigidity of Cyclopentane Amino Acids: A Technical Guide to Unlocking Novel Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Constrained amino acids, particularly those built upon a cyclopentane framework, have emerged as powerful tools in the design of sophisticated peptidomimetics and pharmacologically active agents. The inherent rigidity of the cyclopentane ring imparts a defined conformational bias upon the amino acid side chain and backbone, a feature that can be exploited to pre-organize a molecule into a bioactive conformation for optimal target engagement. This in-depth technical guide provides a comprehensive exploration of the biological activity of constrained cyclopentane amino acids, delving into their synthesis, conformational properties, and diverse applications in medicinal chemistry. We will examine the causal relationships behind experimental design, provide detailed, actionable protocols for key synthetic and analytical procedures, and present a curated analysis of their activity against a range of therapeutic targets, supported by quantitative data and structural insights.

The Principle of Pre-organization: Why Constrain a Peptide?

Natural peptides, while exhibiting a vast array of biological functions, are often plagued by pharmacological liabilities, including poor metabolic stability and conformational flexibility. This flexibility, while crucial for their native roles, can be a significant hurdle in drug design, as a peptide may adopt numerous conformations in solution, only one of which may be the active form for binding to a specific receptor or enzyme. This leads to a loss of binding entropy upon interaction with the target, thereby reducing affinity.

The introduction of conformational constraints, such as the incorporation of a cyclic amino acid, addresses this challenge by "pre-organizing" the peptide into a more rigid and biologically relevant structure.[1] This strategy can lead to several advantages:

  • Enhanced Binding Affinity: By reducing the entropic penalty of binding, constrained peptides can exhibit significantly higher affinity for their targets.

  • Increased Selectivity: A rigid conformation can favor binding to a specific receptor subtype, reducing off-target effects.

  • Improved Metabolic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases.[2]

The cyclopentane ring, with its puckered conformations, provides a versatile scaffold for achieving this conformational rigidity.[3]

The Cyclopentane Scaffold: A Privileged Element in Medicinal Chemistry

The five-membered carbocyclic ring of cyclopentane is not merely a passive spacer but an active contributor to the overall shape and biological activity of the amino acid. Its conformational landscape is characterized by two low-energy, non-planar forms: the "envelope" and the "twist" (or "half-chair") conformations. These puckered structures allow for the precise positioning of substituents in either axial or equatorial orientations, thereby influencing the spatial arrangement of the amino and carboxylic acid groups, as well as any side-chain mimics. This conformational control is a key determinant of the biological activity of cyclopentane-based peptidomimetics.

Synthetic Strategies: Forging the Constrained Core

The synthesis of enantiomerically pure constrained cyclopentane amino acids is a critical first step in their application. A variety of synthetic routes have been developed, often leveraging well-established organic chemistry reactions.

Key Synthetic Approaches

Several powerful synthetic strategies are employed to construct the cyclopentane core and introduce the requisite amino and carboxyl functionalities. These include:

  • Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction is a cornerstone for the synthesis of cyclic structures, including cyclopentanes.

  • [3+2] Cycloadditions: These reactions provide a convergent and often stereocontrolled route to highly functionalized five-membered rings.

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems is a versatile method for introducing functionality and building the cyclopentane ring.

Representative Synthetic Protocol: Synthesis of a Polyhydroxylated Cyclopentane β-Amino Acid Derivative

The following protocol outlines a stereoselective synthesis of a polyhydroxylated cyclopentane β-amino acid, a class of compounds with potential applications as glycosidase inhibitors.[2]

Experimental Protocol: Wittig Reaction for the Synthesis of a Diene Intermediate [2]

  • Preparation of the Ylide: Suspend methyltriphenylphosphonium bromide (1.48 g, 4.15 mmol) in dry tetrahydrofuran (THF, 5 mL) in a flame-dried, argon-purged flask. Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.5 mL of a 2.5 M solution in hexane, 3.82 mmol) dropwise. Stir the resulting mixture at -78 °C for 30 minutes and then at 0 °C for an additional 30 minutes to form the ylide.

  • Wittig Reaction: To the freshly prepared ylide at -78 °C, add a solution of the ketone precursor (0.76 g, 1.66 mmol) in THF (5 mL) dropwise.

  • Reaction Progression and Quench: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours. After cooling, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl, 10 mL).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diene intermediate.

Biological Applications: A Spectrum of Therapeutic Potential

The unique structural features of constrained cyclopentane amino acids have been leveraged to develop potent and selective modulators of a variety of biological targets.

Enzyme Inhibition

The rigid cyclopentane scaffold can effectively mimic the transition state of an enzymatic reaction or present key pharmacophoric groups in an optimal orientation for binding to an enzyme's active site.

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus. Constrained cyclopentane-based ligands have been designed to fit snugly within the enzyme's active site, leading to potent inhibition.[4]

CompoundTargetIC50 (nM)Reference
Inhibitor 22Wild-type HIV-120[4]
Inhibitor 26Wild-type HIV-12.9[4]
Darunavir (DRV)Wild-type HIV-13.0[5]
Amprenavir (APV)Wild-type HIV-130[4]

Table 1: Inhibitory activity of cyclopentane-containing HIV protease inhibitors against the wild-type virus.

DPP-IV is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis. Inhibitors of DPP-IV are a major class of drugs for the treatment of type 2 diabetes. The cyclopentane ring has been incorporated into DPP-IV inhibitors to enhance their binding affinity and selectivity.[2]

Receptor Modulation

The conformational constraint imposed by the cyclopentane ring is also highly effective in the design of receptor ligands, leading to both agonists and antagonists with improved properties.

The NK1 receptor is a G protein-coupled receptor (GPCR) that is activated by the neuropeptide Substance P. Antagonists of the NK1 receptor have therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions.[6] Constrained aromatic amino acids have been used to develop potent NK1 receptor antagonists.[7]

CompoundTargetBinding Affinity (Ki, nM)Reference
Compound 19Human NK1 ReceptorModerate Nanomolar[7]
Compound 20Human NK1 ReceptorHigh Nanomolar[7]
Compound 23Human NK1 ReceptorHigh Nanomolar[7]

Table 2: Binding affinities of constrained aromatic amino acid-based NK1 receptor antagonists.

Peptidomimetics and Conformational Control

Beyond directly acting as therapeutic agents, constrained cyclopentane amino acids are invaluable tools for studying peptide conformation and for creating peptidomimetics with enhanced stability and defined secondary structures.[2]

Analytical and Structural Characterization

A thorough characterization of synthesized cyclopentane amino acids and the peptides into which they are incorporated is essential to understand their structure-activity relationships.

Purification and Analysis

High-performance liquid chromatography (HPLC) is the cornerstone for the purification and analysis of these compounds. Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is particularly well-suited for peptides and peptidomimetics.[8][9]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) and Purification [10][11][12]

  • Resin Preparation and First Amino Acid Coupling: Swell the appropriate solid-phase resin (e.g., Wang resin) in a suitable solvent like dimethylformamide (DMF). Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.

  • Peptide Chain Elongation: Sequentially couple the subsequent Fmoc-protected amino acids (including the constrained cyclopentane amino acid) using the same coupling and deprotection steps.

  • Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide by preparative reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for determining the three-dimensional structure of cyclopentane-containing peptides in solution and in the solid state, respectively.[3] These methods provide invaluable insights into how the cyclopentane constraint influences the overall peptide conformation and its interaction with biological targets.

Future Perspectives and Conclusion

Constrained cyclopentane amino acids represent a mature yet continually evolving field within medicinal chemistry. The ability to precisely control molecular conformation through the rigid cyclopentane scaffold offers a powerful strategy for the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Future research will undoubtedly focus on the development of novel synthetic methodologies to access an even greater diversity of cyclopentane amino acid structures. Furthermore, the application of these building blocks is expected to expand into new therapeutic areas, driven by an increasing understanding of the intricate relationship between molecular conformation and biological function. This technical guide has provided a foundational understanding of this exciting class of molecules, with the aim of empowering researchers to harness their full potential in the pursuit of innovative medicines.

Visualizations

Diagram 1: The Principle of Conformational Constraint

G cluster_0 Unbound State cluster_1 Bound State Flexible Peptide Flexible Peptide Receptor Receptor Flexible Peptide->Receptor High Entropy Loss Constrained Peptide Constrained Peptide Constrained Peptide->Receptor Low Entropy Loss

Caption: Conformational constraint reduces the entropic penalty of binding.

Diagram 2: General Workflow for Synthesis and Evaluation

G Design Design Synthesis Synthesis Design->Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization HPLC, MS, NMR Biological Evaluation Biological Evaluation Purification & Characterization->Biological Evaluation SAR Analysis SAR Analysis Biological Evaluation->SAR Analysis IC50, Ki Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Design

Caption: Iterative cycle of design, synthesis, and evaluation.

References

  • Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Becer, C. R. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 15(11), 1349. [Link]

  • Česnek, M., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 549-560. [Link]

  • Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2018). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. RSC Advances, 8(63), 36049-36058. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Chemical Society Reviews, 38(6), 1827-1838. [Link]

  • Lee, S. Y., & Lee, J. O. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Molecules, 26(11), 3328. [Link]

  • Martinez, A., et al. (2022). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Omega, 7(4), 3625-3637. [Link]

  • Peristera, O., et al. (2008). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 51(18), 5764-5774. [Link]

  • Rombouts, F. J. R., & De Kimpe, N. (2017). A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. Journal of Chemical Information and Modeling, 57(11), 2717-2728. [Link]

  • Muñoz, M., & Coveñas, R. (2020). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Cancers, 12(8), 2269. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Solid-phase peptide synthesis. Future Medicinal Chemistry, 4(12), 1527-1529. [Link]

  • Ghosh, A. K., et al. (2012). Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Crystal Structure. Journal of Medicinal Chemistry, 55(17), 7545-7556. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of peptides and proteins: methods and protocols. Methods in Molecular Biology, 193, 1-24. [Link]

  • Parker, J. S., & Stivers, J. T. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 25(19), 4539. [Link]

  • Siripan, C., et al. (2023). Impacts of Single and Sequential Enzymatic Extraction on the Functional Properties of Khao Dawk Mali 105 Rice Bran Proteins at Two Maturity Stages. Foods, 12(15), 2898. [Link]

  • Muñoz, M., & Coveñas, R. (2021). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?. Cancers, 13(3), 551. [Link]

  • Van der Veken, P., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3624. [Link]

  • Akıncıoğlu, A., et al. (2017). Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. Molecules, 22(12), 2147. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Ghosh, A. K., et al. (2016). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Studies. Journal of Medicinal Chemistry, 59(17), 7896-7907. [Link]

  • Peak Proteins. (n.d.). Determination Of X-ray Crystal Structures Of ERAP1 Complexes. Retrieved from [Link]

  • Aguilar, M. I. (2004). Peptide Characterization and Purification Using High–Performance Liquid Chromatography. In Methods in Molecular Biology (Vol. 251, pp. 3-24). Humana Press. [Link]

  • ResearchGate. (n.d.). FDA-approved HIV protease inhibitors with approved year and EC50 values against HIV-1 in cell culture. Retrieved from [Link]

  • CEM Corporation. (2023, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 981-992. [Link]

  • Vinogradov, A. A., & Craik, D. J. (2019). Crystal Structures of Protein-Bound Cyclic Peptides. Chemical Reviews, 119(17), 10149-10207. [Link]

  • Poli, G., et al. (2007). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 107(11), 5057-5127. [Link]

  • Muñoz, M., & Coveñas, R. (2020). Neurokinin-1 Receptor Antagonists as Anticancer Drugs. Current Medicinal Chemistry, 27(26), 4446-4460. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity and selectivity cliffs for DPP-IV inhibitors: Lessons we can learn from SAR studies and their application to virtual screening. Retrieved from [Link]

  • Wensing, A. M. J., et al. (2019). Current and Novel Inhibitors of HIV Protease. Viruses, 11(12), 1146. [Link]

  • Rawson, S., et al. (2020). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. IUCrJ, 7(Pt 6), 1115-1123. [Link]

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins. In Methods in Molecular Biology (Vol. 251, pp. 25-49). Humana Press. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. [Link]

  • De Laet, N., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [Link]

  • Muñoz, M., & Coveñas, R. (2021). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer?. Cancers, 13(3), 551. [Link]

  • Zhang, H., et al. (2018). Protein Footprinting and X-ray Crystallography Reveal the Interaction of PD-L1 and a Macrocyclic Peptide. Journal of the American Chemical Society, 140(45), 15486-15494. [Link]

  • Funar-Timofei, S., et al. (2015). More Effective DPP4 Inhibitors as Antidiabetics Based on Sitagliptin Applied QSAR and Clinical Methods. Current Computer-Aided Drug Design, 11(2), 143-153. [Link]

  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]

Sources

An In-Depth Technical Guide to Non-Natural Amino Acids in Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Transcending the Canonical 20

For decades, the central dogma of molecular biology has been defined by a 20-amino acid alphabet. This canonical set, while remarkably versatile, represents only a fraction of the chemical diversity achievable in polypeptides. The advent of genetic code expansion technology allows for the site-specific incorporation of non-natural amino acids (nnAAs), also known as unnatural or non-canonical amino acids (ncAAs), into proteins.[1][2] This capability has shattered previous limitations, enabling researchers to install novel chemical functionalities, probes, and post-translational modifications (PTMs) with atomic precision.[3] This guide provides a technical overview of the core principles of nnAA incorporation, detailed experimental protocols, and a survey of their transformative applications in basic research and therapeutic development for an audience of molecular biologists, protein engineers, and drug development professionals.

The Core Machinery: Principles of Genetic Code Expansion

The site-specific incorporation of an nnAA requires the co-opting and repurposing of the cellular translation machinery. This is achieved by introducing an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair that functions independently of the host's endogenous pairs.[4][5]

Causality Behind the System: The central challenge is to assign a new meaning to a codon that is rarely used for its canonical purpose. The amber stop codon (UAG) is most frequently chosen because it is the least common stop codon in many organisms, such as E. coli.[6] An engineered system must ensure three critical layers of orthogonality:

  • The engineered aaRS must not charge any endogenous tRNAs with the nnAA.

  • The engineered tRNA (suppressor tRNA) must not be recognized or charged by any endogenous aaRS.[5]

  • The engineered aaRS must exclusively recognize and charge the suppressor tRNA with the desired nnAA, and not with any of the 20 canonical amino acids.[7]

This system effectively creates a new, parallel biosynthetic pathway. When the ribosome encounters the amber codon (UAG) in the mRNA sequence of a target protein, the charged suppressor tRNA competes with the cell's Release Factor 1 (RF1), which would normally terminate translation.[6] Successful competition leads to the insertion of the nnAA, allowing the full-length, modified protein to be synthesized.

Diagram: The Orthogonal System for nnAA Incorporation

GCE_Workflow cluster_0 Cellular Environment cluster_1 Ribosomal Translation nnAA Non-Natural Amino Acid (nnAA) o_aaRS Orthogonal aaRS nnAA->o_aaRS Recognized & Activated (ATP) charged_tRNA nnAA-tRNA(CUA) o_aaRS->charged_tRNA Charges o_tRNA Orthogonal Suppressor tRNA(CUA) o_tRNA->o_aaRS Recognized Ribosome Ribosome charged_tRNA->Ribosome Binds to UAG codon Protein Protein with nnAA Ribosome->Protein Incorporation RF1 Release Factor 1 (Termination) Ribosome->RF1 Competition mRNA mRNA with UAG codon mRNA->Ribosome

Caption: The core components of genetic code expansion.

Key Methodologies and Protocols

The most established and widely used system for nnAA incorporation is in Escherichia coli.[8] The following protocol provides a validated workflow for expressing a target protein containing a site-specifically incorporated nnAA using an amber suppression-based plasmid system.

Experimental Protocol: Site-Specific nnAA Incorporation in E. coli

This protocol assumes the use of two plasmids: a pEVOL-based plasmid expressing the orthogonal aaRS/tRNA pair and a pET-based plasmid for the T7-driven expression of the target gene containing an in-frame amber (TAG) codon at the desired modification site.

1. Plasmid Preparation and Transformation:

  • Rationale: A two-plasmid system allows for differential control over the expression of the orthogonal machinery and the target protein.
  • Step 1.1: Co-transform chemically competent E. coli BL21(DE3) cells with both the pEVOL plasmid (encoding the aaRS/tRNA pair, typically chloramphenicol resistance) and the target protein plasmid (e.g., ampicillin resistance).
  • Step 1.2: Plate the transformation mixture on LB agar plates containing both antibiotics. Incubate overnight at 37°C.

2. Protein Expression:

  • Rationale: A two-step induction ensures sufficient levels of the orthogonal machinery are present before the target protein is expressed, maximizing incorporation efficiency.
  • Step 2.1: Inoculate a single colony into 5 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.
  • Step 2.2: The next day, inoculate 1 L of fresh LB medium (with antibiotics) with the overnight culture.
  • Step 2.3: Grow the culture at 37°C with shaking (approx. 250 rpm) to an optical density (OD600) of 0.6-0.8.
  • Step 2.4: Add the nnAA to a final concentration of 1-2 mM. Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the orthogonal aaRS/tRNA pair from the pEVOL plasmid.
  • Step 2.5: Incubate for 30 minutes under the same conditions.
  • Step 2.6: Induce expression of the target protein by adding IPTG to a final concentration of 0.5-1 mM.
  • Step 2.7: Reduce the temperature to 30°C and continue expression for 16-18 hours.[9] The lower temperature often improves protein folding and reduces truncation.[10]

3. Cell Harvest and Lysis:

  • Step 3.1: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[9]
  • Step 3.2: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, with protease inhibitors).
  • Step 3.3: Lyse the cells using sonication or a French press. Clarify the lysate by centrifugation at >17,000 x g for 30 minutes at 4°C.[9]

4. Protein Purification and Verification:

  • Rationale: Verification of nnAA incorporation is critical to confirm the success of the experiment.
  • Step 4.1: Purify the protein from the supernatant using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
  • Step 4.2: Analyze the purified protein by SDS-PAGE to check for purity and yield. The presence of a band at the expected full-length molecular weight is a positive indicator. A lower band may indicate truncation due to failed suppression.
  • Step 4.3 (Critical): Confirm the precise mass of the incorporated nnAA using mass spectrometry (e.g., ESI-MS). This is the definitive validation step.
Diagram: Experimental Workflow

Protocol_Workflow A 1. Co-transform E. coli with pEVOL & pET-Target B 2. Overnight Culture (37°C) A->B C 3. Scale-up Culture to OD600 0.6-0.8 B->C D 4. Add nnAA & Induce aaRS/tRNA (L-arabinose) C->D E 5. Induce Target Protein (IPTG) D->E F 6. Express Overnight (30°C) E->F G 7. Harvest & Lyse Cells F->G H 8. Purify Protein G->H I 9. Verify by SDS-PAGE & Mass Spectrometry H->I

Caption: Step-by-step workflow for nnAA incorporation in E. coli.

Transformative Applications in Research and Drug Development

The ability to install novel chemical groups at specific sites has unlocked a wide range of applications that were previously intractable.

Probing Protein-Protein Interactions with Photo-Crosslinkers

Scientific Rationale: Many protein-protein interactions (PPIs) are transient and difficult to capture using traditional methods like co-immunoprecipitation.[11] Incorporating a photoreactive nnAA allows researchers to "freeze" these interactions in time by forming a covalent bond upon UV light activation.[12][13]

Methodology:

  • An nnAA containing a photoreactive group (e.g., a diazirine on p-benzoyl-L-phenylalanine, Bpa) is incorporated at a site suspected to be at or near a PPI interface.[11]

  • The modified protein is expressed in its native cellular context.

  • The cells are irradiated with UV light (typically ~365 nm) to activate the nnAA, which forms a highly reactive carbene intermediate that covalently crosslinks to interacting partners within a few angstroms.[13][14]

  • The crosslinked complex can then be purified and the interacting partner identified by mass spectrometry.[12]

Engineering Antibody-Drug Conjugates (ADCs)

Scientific Rationale: Traditional ADCs are created by chemically conjugating cytotoxic drugs to surface-exposed lysine or cysteine residues on an antibody.[15] This results in a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DARs) and conjugation sites, leading to unpredictable pharmacokinetics and potential toxicity.[15][16]

The nnAA Advantage: Incorporating an nnAA with a bio-orthogonal chemical handle (e.g., an azide or alkyne) allows for precise, site-specific drug conjugation via "click chemistry".[16][17][] This produces a homogeneous population of ADCs with a defined DAR and optimal conjugation site, significantly improving the therapeutic index.[][19]

nnAA Handle Bio-orthogonal Reaction Key Features
p-Azidomethyl-L-phenylalanine (pAMF)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC)Highly specific, efficient, and biocompatible reaction.[20][21]
Nε-acetyl-L-lysine derivatives with terminal alkyneSPAAC or CuAACProvides a handle for click chemistry at lysine positions.[1][20]
Propargyl-L-lysineCuAAC or SPAACIntroduces a terminal alkyne for conjugation.[21][22]
Mimicking and Studying Post-Translational Modifications (PTMs)

Scientific Rationale: PTMs like phosphorylation and acetylation are fundamental to cellular signaling, but they are often dynamic and difficult to study in a controlled manner.[3][23] Producing a protein that is homogeneously modified at a specific site is challenging with standard recombinant methods.

The nnAA Solution: Genetic code expansion allows for the direct incorporation of nnAAs that are stable mimics of PTMs.[3][24] For example, p-carboxymethyl-L-phenylalanine can be used as a non-hydrolyzable analog of phosphotyrosine, allowing researchers to study the downstream effects of constitutive phosphorylation at a specific site.[25] This approach provides unprecedented control for dissecting complex signaling pathways.[3][26]

Diagram: PTM Signaling Pathway Analysis

PTM_Pathway cluster_0 Standard Signaling cluster_1 nnAA Mimic Approach Kinase Kinase ProteinX Protein X (Tyr) Kinase->ProteinX Phosphorylates ProteinX_P Protein X (pTyr) Phosphatase Phosphatase ProteinX_P->Phosphatase Dephosphorylates Downstream Downstream Effector ProteinX_P->Downstream Activates Phosphatase->ProteinX ProteinX_nnAA Protein X with non-hydrolyzable pTyr mimic (nnAA) Downstream_C Constitutive Downstream Activation ProteinX_nnAA->Downstream_C Phosphatase_B Phosphatase (Blocked)

Caption: Using an nnAA to study phosphorylation signaling.

Challenges and Future Outlook

Despite its power, genetic code expansion is not without challenges. Key limitations include lower protein yields compared to wild-type expression, competition with release factors, and the potential toxicity of some nnAAs or orthogonal components.[7][10]

Future advancements are focused on overcoming these hurdles by:

  • Engineering Genomically Recoded Organisms: Deleting the UAG codon and RF1 from the E. coli genome entirely, freeing up the codon for unambiguous nnAA incorporation.

  • Expanding the Codon Vocabulary: Utilizing quadruplet codons or engineering orthogonal ribosomes to enable the incorporation of multiple, distinct nnAAs into a single protein.[6]

  • Developing Novel Orthogonal Pairs: Discovering and evolving new aaRS/tRNA pairs from diverse organisms to expand the repertoire of incorporable nnAAs.[6][27]

The continued development of this technology promises to further revolutionize protein engineering, drug discovery, and our fundamental understanding of biology.[1][]

References

  • Title: Unnatural Amino Acids - YouTube Source: J. Christopher Anderson URL: [Link]

  • Title: Reprogramming natural proteins using unnatural amino acids Source: RSC Advances URL: [Link]

  • Title: Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins Source: Frontiers in Chemistry URL: [Link]

  • Title: Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine Source: the bumbling biochemist - YouTube URL: [Link]

  • Title: Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement Source: MDPI URL: [Link]

  • Title: Incorporating post-translational modifications and unnatural amino acids into high-throughput modeling of protein structures Source: Bioinformatics URL: [Link]

  • Title: An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media Source: Journal of Biomolecular NMR URL: [Link]

  • Title: Synthesis of site-specific antibody-drug conjugates using unnatural amino acids Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Genetic Code Expansion: Recent Developments and Emerging Applications Source: Chemical Reviews URL: [Link]

  • Title: Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs Source: Nature Biotechnology URL: [Link]

  • Title: Photocrosslinking approaches to interactome mapping Source: Current Opinion in Chemical Biology URL: [Link]

  • Title: Site-Specific Protein Immobilization Using Unnatural Amino Acids Source: Bioconjugate Chemistry URL: [Link]

  • Title: Production of Site-Specific Antibody–Drug Conjugates Using Optimized Non-Natural Amino Acids in a Cell-Free Expression System Source: Bioconjugate Chemistry URL: [Link]

  • Title: Probing lysine posttranslational modifications by unnatural amino acids Source: Chemical Communications URL: [Link]

  • Title: Site-Specific Labeling of Proteins Using Unnatural Amino Acids Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Click Chemistry Source: SiChem URL: [Link]

  • Title: Functional analysis of protein post-translational modifications using genetic codon expansion Source: The FEBS Journal URL: [Link]

  • Title: tRNA engineering strategies for genetic code expansion Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

  • Title: Specific and quantitative labeling of biomolecules using click chemistry Source: Frontiers in Physiology URL: [Link]

  • Title: A bifunctional amino acid to study protein–protein interactions Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid Source: Scientific Reports URL: [Link]

  • Title: A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair Source: ACS Chemical Biology URL: [Link]

  • Title: Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Production of antibodies and antibody fragments containing non-natural amino acids in Escherichia coli Source: mAbs URL: [Link]

Sources

A Technical Guide to the Solubility of tert-Butyl 1-Aminocyclopentane-1-Carboxylate in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Executive Summary and Introduction

This technical guide provides an in-depth analysis of the solubility characteristics of tert-butyl 1-aminocyclopentane-1-carboxylate, a key building block in modern medicinal chemistry. As researchers, scientists, and drug development professionals, understanding the solubility of such intermediates is not merely a matter of record-keeping; it is a cornerstone of efficient process development, robust purification strategies, and successful formulation design.[1][2] The unique molecular architecture of this compound, which combines a lipophilic tert-butyl group with a polar amino acid backbone, presents a nuanced solubility profile that dictates its behavior in various organic media.

This document moves beyond a simple listing of data. It is structured to provide a framework for decision-making, grounded in the fundamental principles of physical organic chemistry and the practical realities of the pharmaceutical industry. We will explore the molecular drivers of solubility, present a multi-faceted strategy for solvent selection that balances solubilizing power with safety and regulatory compliance, and provide detailed, self-validating experimental protocols for generating reliable solubility data.

Section 2: Molecular Structure and Its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," an axiom rooted in the intermolecular forces between solute and solvent.[3] A thorough analysis of the molecular structure of tert-butyl 1-aminocyclopentane-1-carboxylate is therefore the logical starting point for predicting and understanding its behavior.

2.1. Structural Deconstruction

The molecule can be dissected into three key regions, each contributing distinct physicochemical properties:

  • The Polar Core: Comprising the primary amine (-NH₂) and the tert-butyl ester (-COO-tBu). The amine group is a hydrogen bond donor and acceptor, favoring interactions with polar protic solvents (e.g., alcohols). The ester group, while lacking donor capabilities, is a hydrogen bond acceptor and possesses a significant dipole moment, promoting solubility in both polar protic and aprotic solvents (e.g., acetone, ethyl acetate).

  • The Non-polar Framework: The cyclopentane ring is a rigid, non-polar hydrocarbon structure that contributes to the molecule's lipophilicity.

  • The Lipophilic Anchor: The tert-butyl group is a large, sterically bulky, and highly non-polar moiety. This group significantly enhances the compound's affinity for non-polar environments and is a key driver for solubility in less polar organic solvents.[4]

The interplay between these regions dictates the overall solubility. The compound is amphiphilic, possessing both polar and non-polar characteristics, which suggests it will exhibit favorable solubility in a broad range of solvents of intermediate polarity.

2.2. Visualizing the Solubility Drivers

The following diagram illustrates the relationship between the molecular components and their expected interactions with different solvent types.

cluster_molecule tert-Butyl 1-Aminocyclopentane-1-Carboxylate cluster_interactions Intermolecular Forces & Solvent Affinity cluster_solvents Solvent Classes Molecule Amino Group (-NH₂) Ester Linkage (-COO-) Cyclopentane Ring tert-Butyl Group Interactions Hydrogen Bonding Dipole-Dipole Van der Waals Forces Molecule:f0->Interactions:f0 Strong Molecule:f1->Interactions:f0 Acceptor Molecule:f1->Interactions:f1 Strong Molecule:f2->Interactions:f2 Dominant Molecule:f3->Interactions:f2 Very Strong Solvents Polar Protic (e.g., Methanol) Polar Aprotic (e.g., Acetone) Non-Polar (e.g., Toluene) Interactions:f0->Solvents:f0 High Affinity Interactions:f1->Solvents:f1 High Affinity Interactions:f2->Solvents:f2 High Affinity

Caption: Logical relationships influencing solubility.

Section 3: A Strategic Framework for Solvent Selection

In the pharmaceutical industry, selecting a solvent extends far beyond its ability to dissolve a compound. A holistic approach is mandatory, integrating safety, environmental impact, regulatory constraints, and process efficiency.[5] This strategic selection process is a critical step toward developing a sustainable and scalable chemical process.[6]

3.1. The Multi-Parameter Imperative

  • Safety, Health & Environment (SHE): Solvents are classified based on their toxicity, flammability, and environmental persistence. Many pharmaceutical companies have adopted "solvent selection guides" that rank common solvents into categories such as "Recommended," "Usable," and "Banned" to steer chemists toward safer and more sustainable choices.[7]

  • Regulatory Compliance: The International Council for Harmonisation (ICH) Q3C guidelines impose strict limits on residual solvents in the final Active Pharmaceutical Ingredient (API).[1] Solvents are divided into classes based on their toxicity, with Class 1 solvents (e.g., benzene, carbon tetrachloride) being banned due to unacceptable toxicity.

  • Process Fitness: The chosen solvent must be compatible with the intended unit operation. Key physical properties include:

    • Boiling Point: A moderate boiling point is often ideal, ensuring the solvent is volatile enough for easy removal but not so volatile that it poses significant handling and containment challenges.[8]

    • Viscosity: Low viscosity is preferred for efficient mixing and filtration.

    • Freezing Point: Must be suitable for any planned low-temperature steps.

3.2. Classification of Common Organic Solvents

The following table provides a classification of solvents frequently used in pharmaceutical development, which can serve as a starting point for solubility screening.

Class Solvent Polarity Boiling Point (°C) Primary Application Notes
Polar Protic MethanolHigh65Excellent solvent, but toxicity is a concern.
EthanolHigh78"Greener" alternative to methanol; widely used.
Isopropanol (IPA)Medium82Common for reactions and crystallizations.
Polar Aprotic AcetoneHigh56Strong solvent, highly volatile. Often used for washing/drying.
Acetonitrile (ACN)High82Common for reactions and HPLC analysis.
Ethyl Acetate (EtOAc)Medium77Preferred extraction and chromatography solvent.
Tetrahydrofuran (THF)Medium66Excellent for reactions involving polar reagents.
Dichloromethane (DCM)Medium40Excellent solvent but facing increasing environmental scrutiny.
Dimethyl Sulfoxide (DMSO)High189"Universal" solvent for stock solutions; difficult to remove.
Non-Polar TolueneLow111Common for reactions requiring higher temperatures.
Heptane/HexaneLow98 / 69Used as anti-solvents for crystallization and in chromatography.

Section 4: Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. It is a critical parameter for process chemistry and formulation. The isothermal shake-flask method is the gold standard for its determination.[9] The following protocol is designed to be self-validating, ensuring the trustworthiness of the generated data.

4.1. Experimental Workflow Diagram

prep 1. Preparation - Characterize compound (purity, form) - Use high-purity solvent - Prepare analytical standards add 2. Equilibration - Add excess solid to a known volume of solvent - Agitate at constant temperature (e.g., 25°C) prep->add time 3. Time Point Sampling - Sample supernatant at 24h, 48h, 72h - Ensures equilibrium is reached add->time phase_sep 4. Phase Separation - Centrifuge to pellet solid - Filter supernatant (e.g., 0.22 µm PTFE filter) time->phase_sep quant 5. Quantification - Dilute sample accurately - Analyze by calibrated HPLC-UV or LC-MS phase_sep->quant validate 6. Self-Validation - Check for plateau in concentration vs. time - Confirm solid form (e.g., by XRPD) - Perform mass balance quant->validate report 7. Report Result - State solubility in mg/mL or mol/L - Specify temperature and solid form validate->report

Caption: Self-validating workflow for solubility determination.

4.2. Step-by-Step Methodology

  • Preparation and System Setup:

    • Ensure the tert-butyl 1-aminocyclopentane-1-carboxylate is of known purity (>99%) and solid form (e.g., crystalline). Characterize by methods such as NMR, LC-MS, and XRPD.

    • Use HPLC-grade or equivalent high-purity organic solvents.

    • Accurately weigh an excess amount of the compound into a sealed glass vial (e.g., 20 mg into 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirring plate equipped with a temperature-controlled block, set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the slurry for a predetermined period. A validation study should be performed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to demonstrate that the concentration has reached a plateau, confirming equilibrium.[9]

  • Phase Separation:

    • Allow the vials to stand briefly for coarse solids to settle.

    • Withdraw an aliquot of the supernatant using a pipette. Immediately filter it through a chemically inert, low-adsorption syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles. Pre-saturating the filter with the solution can minimize solute adsorption.[9]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to fall within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, typically HPLC-UV or UPLC-MS. The calibration curve must be prepared using accurately weighed standards of the same compound batch.

  • Data Analysis and Validation:

    • Calculate the concentration in the original supernatant by applying the dilution factor.

    • Trustworthiness Check: Confirm that the concentrations from the 48-hour and 72-hour time points are statistically identical. If not, extend the equilibration time.

    • Causality Check: After the experiment, recover the remaining solid and analyze its purity and solid form to ensure no degradation or polymorphic transformation occurred during the experiment.

Section 5: Anticipated Solubility Profile and Practical Recommendations

While comprehensive experimental data is proprietary to individual discovery programs, a qualitative solubility profile can be expertly predicted based on the molecular structure and established principles of physical organic chemistry.

Table 2: Predicted Qualitative Solubility of tert-Butyl 1-Aminocyclopentane-1-Carboxylate

Solvent Solvent Type Predicted Solubility Rationale & Justification
Methanol / EthanolPolar ProticHigh The alcohol's ability to hydrogen bond with both the amine and ester groups makes it an excellent solvent.
Dichloromethane (DCM)Weakly PolarHigh Effectively solvates both the polar and non-polar regions of the molecule.
Tetrahydrofuran (THF)Polar AproticHigh Strong dipole interactions and ability to solvate the hydrocarbon backbone.
Ethyl Acetate (EtOAc)Polar AproticMedium-High Good balance of polarity; commonly used for extraction of similar compounds.[10]
AcetonePolar AproticMedium-High Strong hydrogen bond acceptor, effective at dissolving the polar core.
Acetonitrile (ACN)Polar AproticMedium Its high polarity may be less favorable for the bulky non-polar groups compared to other aprotic solvents.
TolueneNon-polarLow-Medium The non-polar nature favors the tert-butyl and cyclopentyl groups, but is poor for the polar core.
Heptane / HexaneNon-polarVery Low / Insoluble Lacks any significant polar interactions required to break the crystal lattice energy of the polar core. Often used as an anti-solvent.[3]
Dimethyl Sulfoxide (DMSO)Polar AproticVery High Exceptionally strong H-bond acceptor and highly polar, making it a powerful solvent for many drug-like molecules.[11]

Practical Recommendations:

  • For Chemical Synthesis: Solvents like DCM and THF are excellent choices for conducting reactions due to their high solubilizing power and compatibility with many reagents.

  • For Purification by Crystallization: A binary solvent system is likely to be effective. For example, dissolving the compound in a moderate solvent like ethyl acetate or isopropanol at an elevated temperature, followed by the addition of a non-polar anti-solvent like heptane upon cooling, should yield crystalline material.[3]

  • For Preparation of Stock Solutions: DMSO is the solvent of choice for creating high-concentration stock solutions for biological screening, though care must be taken due to its high boiling point and potential for compound degradation upon long-term storage.[11]

Section 6: Conclusion

The solubility of tert-butyl 1-aminocyclopentane-1-carboxylate is a complex function of its amphiphilic structure. Its behavior is best understood not as a single data point but as a profile across a spectrum of organic solvents. This guide has established a framework for this understanding by dissecting the molecular drivers of solubility, outlining a strategic approach to solvent selection, and providing a robust, self-validating protocol for experimental determination. By applying these principles, researchers and drug development professionals can make informed decisions that accelerate process development, ensure material quality, and ultimately contribute to the successful advancement of new therapeutic candidates.

References

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. International Journal of Molecular Sciences. Available at: [Link]

  • Dunn, P. J., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. Available at: [Link]

  • Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. Doctoral Dissertation, University of Rhode Island. Available at: [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-Butyl Isocyanide. Retrieved from [Link]

  • Needham, T. E., Jr., et al. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • Jimenez-Gonzalez, C., et al. (2025). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. ResearchGate. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]

  • Al-Zyadi, J., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]

  • Yasmin, R., et al. (2025). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Journal of Chemical & Engineering Data. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • PubChem. (n.d.). Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-aminocyclopentane-1-carboxylate. Retrieved from [Link]

Sources

The Aminocyclopentane Scaffold: A Privileged Structure in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The cyclopentane ring, a fundamental carbocycle, is a deceptively simple yet powerful scaffold in medicinal chemistry. When functionalized with an amine group, the resulting aminocyclopentane core offers a unique combination of conformational rigidity, stereochemical complexity, and synthetic tractability. This guide provides a deep dive into the therapeutic relevance of aminocyclopentane derivatives, moving beyond a simple survey of applications to explore the causal mechanisms, structure-activity relationships (SAR), and key experimental methodologies that underpin their success. We will dissect their roles as antiviral, anticancer, and neurological agents, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile structural motif.

The Aminocyclopentane Core: A Foundation for Therapeutic Innovation

The cyclopentane framework is far more than a simple five-membered ring; its non-planar, puckered conformations (envelope and twist) provide a three-dimensional scaffold that can present substituents in precise spatial orientations.[1] The introduction of an amino group and other functionalities creates chiral centers, leading to a rich stereochemical landscape. This structural complexity is not a bug but a feature, allowing for the design of highly selective ligands that can differentiate between closely related biological targets.

One of the most powerful applications of the aminocyclopentane scaffold is as a carbocyclic nucleoside analog . By replacing the furanose oxygen of a natural nucleoside with a methylene group, chemists create molecules with significantly enhanced metabolic stability. This is because the C-C bond of the cyclopentane ring is impervious to the glycosidic bond cleavage by phosphorylase enzymes that readily degrades natural nucleosides. This seemingly minor change has profound implications for pharmacokinetics, leading to drugs with improved bioavailability and longer half-lives.[2]

Therapeutic Applications & Mechanisms of Action

The versatility of the aminocyclopentane scaffold is evident in the breadth of its therapeutic applications. Below, we explore its impact on several key disease areas.

Antiviral Therapeutics: Chain Terminators and Polymerase Inhibitors

Nucleoside analogs are a cornerstone of antiviral therapy.[3] Aminocyclopentane-based carbocyclic nucleosides function primarily as inhibitors of viral DNA polymerases and reverse transcriptases.[3]

Mechanism of Action: The therapeutic effect is achieved through a two-pronged attack. First, after being phosphorylated to their active triphosphate form by host cell kinases, these analogs act as competitive inhibitors, vying with natural deoxynucleotide triphosphates (dNTPs) for the active site of the viral polymerase. Second, and more critically, because they lack the 3'-hydroxyl group necessary for phosphodiester bond formation, their incorporation into the growing viral DNA strand results in immediate chain termination .[3] This abrupt halt to genome replication effectively stops viral propagation.[4]

G AC_TP AC_TP Viral_Polymerase Viral_Polymerase AC_TP->Viral_Polymerase Competitive Inhibition Growing_DNA Growing_DNA Viral_Polymerase->Growing_DNA Incorporation Chain_Termination Chain_Termination Growing_DNA->Chain_Termination DNA_Template DNA_Template DNA_Template->Viral_Polymerase

Caption: Intracellular activation and mechanism of action of aminocyclopentane-based antiviral drugs.

Key Examples: Several highly successful antiviral drugs are built upon this scaffold, demonstrating its clinical significance.

Drug NameBrand NameTherapeutic UseKey Structural Feature
Abacavir ZiagenHIV-1 Infection (NRTI)Cyclopentene-based guanosine analog
Entecavir BaracludeHepatitis B Virus (HBV) InfectionCyclopentane-based guanosine analog with an exocyclic double bond
Peramivir RapivabInfluenza A and BGuanidino-functionalized cyclopentane, Neuraminidase inhibitor

Table 1: Prominent aminocyclopentane-based antiviral drugs.[2]

Anticancer Agents: Modulators of the Cell Cycle and DNA Topology

In oncology, aminocyclopentane derivatives have been successfully employed to target the machinery of cell proliferation.

Mechanism 1: Cell Cycle Arrest via CDK Inhibition Palbociclib (Ibrance) is a landmark drug for HR-positive, HER2-negative breast cancer.[2] It incorporates a substituted cyclopentyl group that is crucial for its high affinity and selectivity. Palbociclib functions as a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are essential for the G1 to S phase transition of the cell cycle. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, keeping it bound to the E2F transcription factor. This prevents the expression of genes required for DNA replication, leading to cell cycle arrest in the G1 phase and preventing cancer cell proliferation.[2]

// Nodes CyclinD [label="Cyclin D", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK46 [label="CDK4/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rb [label="Rb Protein", fillcolor="#FBBC05", fontcolor="#202124"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; G1_Phase [label="G1 Phase", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; S_Phase [label="S Phase\n(DNA Replication)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Palbociclib [label="Palbociclib", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationships CyclinD -> CDK46 [label=" forms complex"]; CDK46 -> Rb [label=" phosphorylates (p)"]; {rank=same; Rb; E2F} Rb -> E2F [label=" inhibits", dir=T, style=dashed, color="#5F6368"]; "Rb(p)" [label="p-Rb", fillcolor="#FBBC05", fontcolor="#202124", style=filled]; CDK46 -> "Rb(p)" [style=invis]; "Rb(p)" -> E2F [label=" releases", dir=T, color="#34A853"]; E2F -> S_Phase [label=" activates\ntranscription"]; G1_Phase -> S_Phase [label=" G1/S Transition"];

// Inhibition Palbociclib -> CDK46 [label=" INHIBITS", dir=T, style=bold, color="#EA4335", minlen=2]; }

Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and arresting the cell cycle in G1.

Mechanism 2: Topoisomerase Inhibition The cyclopentane ring can be fused to other cyclic systems to create potent anticancer agents. For example, cyclopentane-fused anthraquinone derivatives have been synthesized as analogs of anthracyclines like doxorubicin. These compounds exert their anticancer effect through multiple mechanisms, including DNA intercalation and, critically, the inhibition of topoisomerase I.[5] By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of the DNA strand, leading to double-strand breaks during DNA replication and ultimately triggering apoptosis.[6]

Neurological Disorders: Taming Excitotoxicity

The structural similarity of certain aminocyclopentane derivatives to amino acid neurotransmitters makes them ideal candidates for modulating neuronal signaling.[4]

Mechanism of Action: mGluR Agonism and Neuroprotection Excitotoxicity, a pathological process caused by excessive neuronal stimulation by neurotransmitters like glutamate, is a key mechanism of cell death in stroke and neurodegenerative diseases.[7] The aminocyclopentane derivative (1S,3R)-ACPD is a selective agonist for metabotropic glutamate receptors (mGluRs).[8] Activation of these G-protein coupled receptors can trigger intracellular signaling cascades that are neuroprotective. Specifically, (1S,3R)-ACPD has been shown to attenuate neuronal death induced by over-activation of NMDA receptors.[8] This protective effect is linked to the ability of mGluR activation to limit sustained elevations in intracellular calcium, a primary trigger for excitotoxic cell death.[8] This is achieved by stimulating processes that enhance Ca2+ efflux and inhibit delayed Ca2+ accumulation following the initial excitotoxic insult.[8]

Key Experimental Methodologies

A core tenet of drug discovery is the ability to reliably synthesize and evaluate novel compounds. The following protocols are representative of the methodologies used in the development of aminocyclopentane-based therapeutics.

Synthesis Protocol: Scalable Synthesis of Fmoc-Protected cis-(1R,2S)-2-Aminocyclopentanecarboxylic Acid

This protocol provides a reliable and scalable method for producing a key chiral building block used in the synthesis of peptide foldamers and other complex molecules.[9]

Workflow:

G start Racemic cis-2- (Boc-amino)cyclopentane- carboxylic acid step1 Enzymatic Resolution (Penicillin G acylase) start->step1 step2 Separation step1->step2 product1 (1S,2R)-2-amino- cyclopentanecarboxylic acid (Aqueous Phase) step2->product1 product2 (1R,2S)-2-(Boc-amino) cyclopentanecarboxylic acid (Organic Phase) step2->product2 step3 Fmoc Protection (Fmoc-OSu, Na2CO3) product2->step3 final_product Fmoc-cis-(1R,2S)-ACPC step3->final_product

Caption: Workflow for the enantioselective synthesis of a key aminocyclopentane building block.

Step-by-Step Methodology:

  • Enzymatic Resolution: A solution of racemic N-Boc-cis-2-aminocyclopentanecarboxylic acid is prepared in water. The pH is adjusted to 7.5 with NaOH. Penicillin G acylase is added, and the mixture is stirred at room temperature. The reaction is monitored by the consumption of NaOH required to maintain the pH at 7.5.

  • Rationale: The enzyme selectively hydrolyzes the Boc-protecting group of one enantiomer, allowing for efficient separation. This enzymatic approach is highly stereoselective and avoids the need for expensive chiral chromatography on a large scale.

  • Workup and Separation: Once the reaction is complete, the aqueous solution is washed with an organic solvent (e.g., ethyl acetate). The desired (1R,2S)-N-Boc-protected amino acid remains in the organic layer, while the deprotected (1S,2R)-amino acid remains in the aqueous layer.

  • Fmoc Protection: The organic layer containing the (1R,2S)-N-Boc-amino acid is isolated. The Boc group is first removed under acidic conditions (e.g., with HCl). The resulting free amine is then dissolved in a mixture of acetone and water. Sodium carbonate is added, followed by Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide).

  • Rationale: The Fmoc group is a standard protecting group used in solid-phase peptide synthesis. Its introduction at this stage yields a building block ready for direct use in peptide synthesizers.

  • Purification: The reaction mixture is acidified, and the precipitated product is filtered, washed with water, and dried under vacuum to yield the final Fmoc-cis-(1R,2S)-ACPC product. The purity and enantiomeric excess can be confirmed by NMR and chiral HPLC.

Biological Assay Protocol: GPCR Radioligand Competition Binding Assay

This protocol is a gold-standard method for determining the binding affinity (Ki) of a test compound for a G-protein coupled receptor (GPCR), such as the mu-opioid receptor or a metabotropic glutamate receptor.[5][10]

Step-by-Step Methodology:

  • Membrane Preparation: Cells or tissues expressing the target GPCR are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer and stored at -80°C. Protein concentration is determined via a BCA or Bradford assay.[11]

  • Rationale: Isolating the cell membranes concentrates the target receptor, increasing the signal-to-noise ratio of the assay.

  • Assay Setup: The assay is performed in a 96-well plate. To each well, the following are added in order:

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4)

    • Test Compound (aminocyclopentane derivative) at various concentrations.

    • Radioligand (a known ligand for the receptor tagged with ³H or ¹²⁵I) at a fixed concentration (typically near its Kd value).

    • Membrane preparation.

  • Nonspecific Binding Control: A set of wells must contain a high concentration of a known, non-radioactive ligand (a "cold" competitor) to saturate all specific binding sites. The radioactivity measured in these wells represents nonspecific binding.[10]

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[11]

  • Rationale: Achieving equilibrium is critical for the accurate calculation of affinity constants. Incubation times and temperatures must be optimized for each receptor-radioligand pair.

  • Harvesting and Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C filters). This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound ligand.[11]

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then counted using a scintillation counter (e.g., a MicroBeta counter).

  • Data Analysis: The raw counts are processed by subtracting the nonspecific binding from all other measurements to obtain specific binding. The specific binding data is then plotted against the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Conclusion and Future Perspectives

Aminocyclopentane derivatives represent a validated and highly fruitful scaffold for the development of novel therapeutics. Their inherent stereochemical and conformational properties provide a robust platform for designing potent and selective modulators of a wide range of biological targets. The clinical success of drugs like Abacavir, Entecavir, and Palbociclib underscores the therapeutic relevance of this chemical class.[2]

Future research will likely focus on several key areas:

  • Novel Scaffolds: Exploring new substitution patterns and stereoisomers to target underexploited biological pathways.

  • Targeted Delivery: Conjugating aminocyclopentane derivatives to targeting moieties to improve their therapeutic index and reduce off-target effects.

  • Overcoming Resistance: Designing next-generation derivatives that can overcome resistance mechanisms developed against existing antiviral and anticancer agents.

The continued exploration of the chemical space around the aminocyclopentane core, guided by a deep understanding of mechanism and structure-activity relationships, promises to yield the next generation of innovative medicines.

References

  • Babu, R., et al. (2019). Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. Available from: [Link]

  • Sidwell, R. W., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749–757. Available from: [Link]

  • Chun, B. K., et al. (2012). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 17(2), 1739–1751. Available from: [Link]

  • Uchida, K., et al. (2021). Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target. Nature Communications, 12(1), 717. Available from: [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–262. Available from: [Link]

  • Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube. Available from: [Link]

  • Burstein, E. S. (2018). Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids. ACS Chemical Neuroscience, 9(7), 1845–1856. Available from: [Link]

  • Majer, Z., et al. (2022). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 87(15), 10098–10106. Available from: [Link]

  • Pizzi, M., et al. (1995). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid attenuates N-methyl-D-aspartate-induced neuronal cell death in cortical cultures via a reduction in delayed Ca2+ accumulation. Journal of Neurochemistry, 64(6), 2548–2554. Available from: [Link]

  • Vámosi, P., et al. (2020). A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABAA Receptor. Molecules, 25(17), 3864. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available from: [Link]

  • Dong, X., et al. (2009). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Journal of Cellular and Molecular Medicine, 13(1), 19–33. Available from: [Link]

  • Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3–17. Available from: [Link]

  • Mihalyi, A., et al. (2018). Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism of action. Organic & Biomolecular Chemistry, 16(4), 549–557. Available from: [Link]

  • Kormos, C. M., et al. (2016). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Journal of Medicinal Chemistry, 59(21), 9573–9595. Available from: [Link]

  • Kalin, J. H., et al. (2020). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 21(18), 6645. Available from: [Link]

  • Majer, Z., et al. (2022). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Publications. Available from: [Link]

  • Study.com. (2023). Antiviral Drugs: Treatments for Flu & Other Common Viruses. Available from: [Link]

  • Pál, D., et al. (2020). Neurotoxins Acting at Synaptic Sites: A Brief Review on Mechanisms and Clinical Applications. Toxins, 12(4), 249. Available from: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Med simplified. (2023). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. Available from: [Link]

  • Al-Obaidi, H., et al. (2018). Exploring the Active Site of the Antibacterial Target MraY by Modified Tunicamycins. ACS Chemical Biology, 13(11), 3195–3204. Available from: [Link]

  • Google Patents. (2010). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Traynor, J. R., et al. (2025). Structure-Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. ACS Chemical Neuroscience. Available from: [Link]

  • Wikipedia. (n.d.). Cyclopentane. Available from: [Link]

  • Med School. (2021). Antiviral Drugs: Treatments for Flu & Other Common Viruses. YouTube. Available from: [Link]

  • Li, F., et al. (2025). 1,2,4-Triazole-based first-in-class non-nucleoside inhibitors of bacterial enzyme MraY. bioRxiv. Available from: [Link]

  • Zhang, Y., et al. (2024). Anticancer mechanisms and anticancer applications of AMPs. International Journal of Nanomedicine, 19, 1347–1367. Available from: [Link]

  • Wang, R., & Reddy, P. H. (2021). Molecular mechanisms of excitotoxicity and their relevance to the pathogenesis of neurodegenerative diseases—an update. Journal of Clinical Medicine, 10(21), 4834. Available from: [Link]

  • Med simplified. (2018). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). YouTube. Available from: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

  • Laronde-Leblanc, N. A., et al. (2011). Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. ACS Medicinal Chemistry Letters, 2(7), 512–516. Available from: [Link]

  • van der Verren, S. E., et al. (2016). New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies. Journal of Biological Chemistry, 291(16), 8561–8571. Available from: [Link]

  • ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Available from: [Link]

  • Pace, V., et al. (2011). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic Letters, 13(15), 3892–3895. Available from: [Link]

  • Kavallaris, M. (2010). Antimitotic drugs in the treatment of cancer. Methods in Molecular Biology, 631, 235–253. Available from: [Link]

  • van der Velden, J., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 64(10), 6407–6433. Available from: [Link]

  • Subedi, A., & D'Souza, R. (2021). Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. Molecules, 26(11), 3192. Available from: [Link]

  • Casas-Solvas, J. M., et al. (2023). Molecular Mind Games: The Medicinal Action of Cyclodextrins in Neurodegenerative Diseases. Biomolecules, 13(4), 666. Available from: [Link]

  • Google Patents. (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

Sources

An In-depth Technical Guide to Conformationally Restricted Amino Acid Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The transition of peptides from biological curiosities to potent therapeutic agents has been hampered by their inherent conformational flexibility and susceptibility to enzymatic degradation. Conformationally restricted amino acid analogues represent a cornerstone of modern peptidomimetic design, offering a powerful strategy to overcome these limitations. By reducing the conformational freedom of a peptide, these analogues can lock it into its bioactive conformation, leading to significant improvements in binding affinity, receptor selectivity, and metabolic stability.[1][2][3] This guide provides a comprehensive overview of the principles, design strategies, synthesis, and characterization of conformationally restricted amino acid analogues, with a focus on their practical application in drug discovery and chemical biology.

The Challenge: Overcoming the Flexibility of Native Peptides

Native peptides, despite their exquisite biological specificity, often make poor drug candidates. Their flexibility in solution means they exist as an ensemble of conformations, only one ofwhich may be active. This conformational entropy results in a significant energy penalty upon binding to a receptor. Furthermore, the peptide bonds are readily recognized and cleaved by proteases, leading to a short in vivo half-life. The goal of incorporating conformationally restricted amino acids is to pre-organize the peptide into a structure that is both biologically active and resistant to degradation.[3][4]

Core Principle: Conformational Restriction for Enhanced Bioactivity

The central hypothesis behind using conformationally restricted analogues is that by limiting the peptide's ability to adopt non-productive conformations, the equilibrium is shifted towards the bioactive shape. This pre-organization reduces the entropic penalty of binding, thereby increasing affinity for the target receptor.[4] Moreover, the non-natural structures introduced by these analogues can sterically hinder the approach of proteases, enhancing the peptide's stability in biological fluids.[3][5]

Design and Synthesis Strategies

The design of conformationally restricted amino acid analogues is a creative process guided by the desired secondary structure and the specific interactions with the biological target. Several strategies have proven effective:

α,α-Disubstituted Amino Acids

Replacing the α-hydrogen of an amino acid with an alkyl group introduces significant steric hindrance, restricting the rotation around the peptide backbone.[6] These α,α-disubstituted amino acids are potent inducers of helical or extended conformations, depending on the nature of the substituents.[5][6] For example, α-aminoisobutyric acid (Aib) is a strong promoter of 310-helical structures.[4]

  • Causality in Design: The choice of substituent on the α-carbon is critical. Small, non-polar groups like methyl favor helicity, while larger or polar groups can direct the peptide into other secondary structures. The rationale is to mimic the desired dihedral angles (phi and psi) of the peptide backbone found in the bioactive conformation.

Cyclization Strategies

Creating cyclic peptides is a powerful method to globally restrict the conformation of a peptide.[1] Cyclization can be achieved through various chemical linkages:

  • Head-to-Tail Cyclization: Formation of a peptide bond between the N-terminal amine and the C-terminal carboxyl group creates a simple macrocycle.[7]

  • Side-Chain to Side-Chain Cyclization: Covalent bonds can be formed between the side chains of two amino acids within the peptide sequence. Common examples include disulfide bridges between two cysteine residues or lactam bridges between the side chains of glutamic acid and lysine.

  • Backbone-to-Side-Chain Cyclization: A covalent link is formed between the peptide backbone (N- or C-terminus) and an amino acid side chain.

The size and composition of the ring are critical determinants of the resulting conformation.

β-Turn Mimetics

β-turns are common secondary structures where the peptide chain reverses its direction.[8][9] They are often involved in molecular recognition events. Designing rigid scaffolds that mimic the geometry of a β-turn can lock a peptide into a bioactive conformation.[8][9][10][11] The trans-pyrrolidine-3,4-dicarboxamide scaffold is one such example that has been successfully used to create potent peptide analogues.[8][9]

Experimental Workflow: From Design to Evaluation

The development of a novel conformationally restricted peptide analogue follows a logical and iterative process.

Sources

Methodological & Application

Introduction: The Significance of Constrained Amino Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of tert-butyl 1-aminocyclopentane-1-carboxylate

Topic: Synthesis of tert-butyl 1-aminocyclopentane-1-carboxylate Audience: Researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, the architectural manipulation of molecular scaffolds is paramount to achieving desired pharmacological profiles. Non-proteinogenic amino acids, particularly those with cyclic constraints, serve as invaluable building blocks.[1][2] tert-Butyl 1-aminocyclopentane-1-carboxylate is one such critical intermediate. Its cyclopentyl core introduces a degree of conformational rigidity that can lock a peptide backbone or a small molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target. Furthermore, the geminal amino and carboxylate groups at a quaternary carbon provide a stable, sterically defined anchor point for further synthetic elaboration.[3] The tert-butyl ester, in turn, acts as a common protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, or it can serve as a lipophilic group to enhance cell permeability in prodrug strategies.[4]

This application note provides a detailed, field-tested guide to the synthesis of tert-butyl 1-aminocyclopentane-1-carboxylate, focusing on a robust and scalable methodology. We will delve into the causality behind experimental choices, provide step-by-step protocols, and compare alternative strategies to empower researchers in their synthetic endeavors.

Strategic Overview: A Three-Step Synthetic Approach

The most reliable and widely adopted pathway to tert-butyl 1-aminocyclopentane-1-carboxylate begins with the commercially available and inexpensive starting material, cyclopentanone. The synthesis is logically divided into three primary stages, as illustrated below.

G cluster_0 Synthetic Workflow A Cyclopentanone B 1-Aminocyclopentanecarbonitrile A->B Step 1: Strecker Synthesis C 1-Aminocyclopentanecarboxylic Acid B->C Step 2: Nitrile Hydrolysis D tert-Butyl 1-Aminocyclopentane-1-carboxylate (Target Molecule) C->D Step 3: Tert-Butylation

Caption: Overall workflow for the synthesis of the target compound.

This strategy hinges on the classic Strecker amino acid synthesis to construct the α-aminonitrile intermediate, followed by a vigorous hydrolysis to yield the free amino acid.[5][6] The final, and most nuanced, step is the selective esterification of the carboxylic acid to form the tert-butyl ester.

Methodology I: The Strecker Synthesis Pathway

The Strecker synthesis is a powerful multicomponent reaction that efficiently forms α-amino acids from aldehydes or ketones.[5][7] For a ketone like cyclopentanone, this is an ideal choice as it directly establishes the crucial quaternary carbon center.

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

This step involves the formation of an imine from cyclopentanone and ammonia, which is then attacked by a cyanide nucleophile.[5]

G cluster_mech Strecker Reaction Mechanism Ketone Cyclopentanone Imine Cyclopentanimine Ketone->Imine + NH₃ - H₂O Ammonia NH₃ ProtonatedImine Iminium Ion Imine->ProtonatedImine + H⁺ Product α-Aminonitrile ProtonatedImine->Product + ⁻CN Cyanide ⁻CN

Caption: Simplified mechanism of the Strecker reaction.

Protocol 1: Synthesis of 1-Aminocyclopentanecarbonitrile

  • Rationale: The reaction is typically performed in an aqueous alcohol solution to ensure the solubility of both organic and inorganic reagents. Ammonium chloride serves as the ammonia source and helps maintain a slightly acidic pH to facilitate imine formation, while the added aqueous ammonia ensures a sufficient concentration of free ammonia for the reaction.[8] Heating accelerates the reaction to completion.

ReagentMolar Mass ( g/mol )AmountMoles
Cyclopentanone84.1225.2 g (26.5 mL)0.30
Sodium Cyanide (NaCN)49.0116.2 g0.33
Ammonium Chloride (NH₄Cl)53.4917.6 g0.33
28% aq. Ammonia (NH₄OH)35.0526.5 mL~0.39
Methanol32.0430 mL-
Water18.0250 mL-

Procedure:

  • Caution: This reaction generates highly toxic hydrogen cyanide gas. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide quench solution (e.g., bleach or hydrogen peroxide) available.

  • In a 250 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium cyanide in 50 mL of water.

  • To this solution, add the ammonium chloride, followed by the 28% aqueous ammonia.

  • In a separate beaker, dissolve cyclopentanone in 30 mL of methanol and add this solution to the flask.

  • Stir the mixture at room temperature for 2 hours. The solution may become cloudy.

  • Heat the reaction mixture to 60°C and maintain this temperature for 1 hour.

  • Cool the mixture to room temperature. Transfer the contents to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as a yellow to brown oil. The product is often used in the next step without further purification.

Step 2: Hydrolysis of 1-Aminocyclopentanecarbonitrile

The robust nitrile and amino groups are hydrolyzed to the corresponding carboxylic acid and ammonium salt under strong acidic conditions.

Protocol 2: Synthesis of 1-Aminocyclopentanecarboxylic Acid

  • Rationale: Concentrated hydrochloric acid is a common and effective reagent for the hydrolysis of nitriles. The high temperature provides the necessary activation energy for this typically slow transformation. The amino acid product is protonated under these conditions and often crystallizes out of the cooling reaction mixture as the hydrochloride salt.

ReagentConcentrationAmount
1-Aminocyclopentanecarbonitrile (crude)-~0.30 mol
Concentrated Hydrochloric Acid (HCl)~37%150 mL

Procedure:

  • Carefully add the crude 1-aminocyclopentanecarbonitrile from the previous step to the concentrated hydrochloric acid in a 500 mL round-bottomed flask equipped with a reflux condenser. Note: This addition is exothermic and may release some residual HCN gas.

  • Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath. A white precipitate of 1-aminocyclopentanecarboxylic acid hydrochloride should form.

  • Collect the solid by vacuum filtration and wash with a small amount of cold acetone.

  • To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to ~6-7 with a base such as pyridine or dilute sodium hydroxide.

  • The zwitterionic amino acid will precipitate. Cool in an ice bath to maximize recovery, filter, wash with cold water, and dry under vacuum.

Methodology II: Tert-Butylation of the Carboxylic Acid

The direct esterification of an amino acid to a tert-butyl ester is challenging due to the steric bulk of the tert-butyl group and the potential for side reactions at the amino group.[9] Traditional methods involving corrosive and difficult-to-handle reagents like isobutylene gas are being replaced by safer and more efficient catalytic systems.

Step 3: Direct Catalytic Tert-Butylation

We present a modern protocol using tert-butyl acetate as both the reagent and solvent, catalyzed by a strong Brønsted acid, bis(trifluoromethanesulfonyl)imide (Tf₂NH).[10]

  • Rationale: Tf₂NH is a highly effective catalyst that protonates the carboxylic acid, activating it towards nucleophilic attack by tert-butyl acetate. This method avoids the harsh conditions or hazardous reagents of older protocols, proceeds quickly, and often gives high yields with a simple workup.[10] The use of 1.1 equivalents of the catalyst is crucial for free amino acids as it protonates the amino group, preventing it from acting as a competing nucleophile, while also providing the catalytic species for the esterification.

G cluster_mech Proposed Tert-Butylation Mechanism AA Amino Acid (R-COOH) ProtonatedAA Protonated Acid AA->ProtonatedAA + H⁺ Cat H⁺ (from Tf₂NH) Intermediate Tetrahedral Intermediate ProtonatedAA->Intermediate + tBuOAc tBuOAc tert-Butyl Acetate Product tert-Butyl Ester (R-COOtBu) Intermediate->Product - AcOH - H⁺ AcOH Acetic Acid

Caption: Simplified mechanism for acid-catalyzed tert-butylation.

Protocol 3: Synthesis of tert-Butyl 1-Aminocyclopentane-1-carboxylate

ReagentMolar Mass ( g/mol )AmountMoles
1-Aminocyclopentanecarboxylic Acid129.1612.9 g0.10
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)281.1430.9 g0.11
tert-Butyl Acetate (t-BuOAc)116.16200 mL-
Saturated Sodium Bicarbonate (aq.)-As needed-
Ethyl Acetate-As needed-

Procedure:

  • To a 500 mL flask, add 1-aminocyclopentanecarboxylic acid and tert-butyl acetate.

  • Carefully add the bis(trifluoromethanesulfonyl)imide. The mixture may warm slightly.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly neutralize by adding saturated sodium bicarbonate solution until effervescence ceases. Caution: Neutralization is exothermic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a white solid or clear oil.

Alternative Synthetic Route: The Bucherer-Bergs Reaction

An alternative to the Strecker synthesis for preparing the 1-aminocyclopentanecarboxylic acid backbone is the Bucherer-Bergs reaction.[11][12]

  • Mechanism: This reaction involves the condensation of cyclopentanone with potassium cyanide and ammonium carbonate to form a spiro-hydantoin intermediate.[13] This hydantoin is then hydrolyzed under basic or acidic conditions to yield the amino acid.

  • Comparison:

FeatureStrecker SynthesisBucherer-Bergs Reaction
Intermediates α-AminonitrileSpiro-hydantoin
Conditions Milder initial step, strong acid for hydrolysis.Typically requires higher temperatures/pressures for hydantoin formation.
Workup Direct hydrolysis of the nitrile.Requires hydrolysis of the stable hydantoin ring, which can be slow.
Overall Yield Generally good and reliable.Can be very high-yielding.
Considerations Considered a more direct route.The hydantoin intermediate is stable and easily purified.

The choice between the Strecker and Bucherer-Bergs syntheses often comes down to laboratory preference, available equipment, and experience, as both are highly effective for producing the necessary amino acid precursor.[14]

Conclusion

The synthesis of tert-butyl 1-aminocyclopentane-1-carboxylate is a critical process for accessing a valuable building block in medicinal chemistry. The detailed three-step protocol, beginning with a Strecker synthesis of cyclopentanone and culminating in a modern, catalyst-driven tert-butylation, represents a reliable, scalable, and safe approach. By understanding the rationale behind each step—from the formation of the aminonitrile to the challenges of sterically hindered esterification—researchers can confidently and efficiently produce this important molecular scaffold for the advancement of drug discovery programs.

References

  • Process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate. Organic Syntheses. [Link]

  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application. MDPI. [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

  • Synthesizing tertiary-butylesters of BOC-amino acids. Reddit. [Link]

  • The synthesis of cyclic amino acids. ResearchGate. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Institutes of Health (NIH). [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis of aminocyclopentane carboxylic acids.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. National Institutes of Health (NIH). [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • Experimental Procedures for Protection of amines as tert-amyl carbamates. Beilstein Journals. [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines. ResearchGate. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Experimental Procedures for Peptide Synthesis. The Royal Society of Chemistry. [Link]

  • Methods for the synthesis of cyclic peptides.
  • Strecker Amino Acid Synthesis. YouTube. [Link]

  • Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters. National Institutes of Health (NIH). [Link]

  • Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. ResearchGate. [Link]

  • The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride. YouTube. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks. PubMed. [Link]

  • How to purify p-amino tert butyl benzamide? ResearchGate. [Link]

  • Bucherer-Bergs Reaction. Cambridge University Press. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Preparation method of tert-butyl ester.
  • Strecker Amino Acid Synthesis Mechanism & Examples. Chem-Station. [Link]

  • 150 Years of Strecker Reaction. Michigan State University. [Link]

Sources

Application Notes and Protocols for the Incorporation of Boc-Aminocyclopentane-Carboxylate into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Conformation and Function with Cyclic Amino Acids

The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery, offering a means to enhance therapeutic properties such as stability, potency, and bioavailability.[1][2] Among these, cyclic amino acid analogs like Boc-aminocyclopentane-carboxylate (Boc-Acpc) are of particular interest.[3][4] Their rigid cyclopentane ring structure imparts significant conformational constraints on the peptide backbone, effectively acting as "molecular staples" to stabilize specific secondary structures like β-turns and helices.[5][6] This pre-organization of the peptide conformation can lead to enhanced receptor binding affinity and increased resistance to enzymatic degradation, making Boc-Acpc a valuable building block for designing novel peptidomimetics with improved pharmacological profiles.[2][7]

This comprehensive guide provides a detailed protocol for the incorporation of Boc-aminocyclopentane-carboxylate into peptides using Boc-based solid-phase peptide synthesis (SPPS). As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations, ensuring a thorough understanding of the entire process.

Core Principles of Boc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support (resin).[8][9] The general workflow for incorporating both natural and unnatural amino acids follows a cyclical process:

  • Anchoring : The C-terminal amino acid, with its α-amino group protected by the tert-butyloxycarbonyl (Boc) group, is covalently linked to an insoluble resin.[10][11]

  • Deprotection : The acid-labile Boc group is removed from the α-amino group of the resin-bound amino acid, typically using trifluoroacetic acid (TFA).[10][12][13]

  • Coupling : The next Boc-protected amino acid is activated and coupled to the newly exposed amino group of the preceding residue, forming a peptide bond.[10][14]

  • Repetition : The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.[11]

  • Cleavage : The completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, usually with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[10]

The success of this strategy relies on the differential acid lability of the α-amino Boc group and the more acid-stable side-chain protecting groups.[10]

Experimental Protocol: Synthesis of a Model Peptide Containing Boc-Aminocyclopentane-Carboxylate

This protocol details the manual synthesis of a model pentapeptide (e.g., Tyr-Ala-Acpc-Leu-Gly) on a Merrifield resin. The principles outlined here are applicable to automated synthesizers as well.

Materials and Reagents
  • Boc-Gly-Merrifield resin (0.5-1.0 mmol/g substitution)

  • Boc-protected amino acids (Boc-Tyr(Bzl)-OH, Boc-Ala-OH, Boc-Acpc-OH, Boc-Leu-OH)

  • Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or more advanced reagents for hindered couplings like HATU or HBTU.[15]

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Diethyl ether, cold

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Step-by-Step Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of the model peptide.

SPPS_Workflow Start Start: Boc-Gly-Resin Swell Swell Resin in DCM Start->Swell Deprotection Boc Deprotection (TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, MeOH) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple next Boc-AA Wash2->Coupling Wash3 Wash (DCM, MeOH) Coupling->Wash3 Repeat Repeat for each Amino Acid Wash3->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Boc Deprotection Repeat->Final_Deprotection Final cycle Wash4 Wash & Dry Resin Final_Deprotection->Wash4 Cleavage Cleavage from Resin (e.g., HF) Wash4->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End End: Purified Peptide Characterization->End

Caption: General workflow for Boc-based solid-phase peptide synthesis.

1. Resin Preparation and Swelling

  • Place the Boc-Gly-Merrifield resin (1 g, ~0.5 mmol) in a reaction vessel.

  • Add DCM (10-15 mL) and allow the resin to swell for at least 30 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible to reagents.

2. Boc Deprotection

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM (10 mL) to the resin.

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes. The initial short treatment removes the bulk of the Boc groups, while the longer second treatment ensures complete deprotection.[12]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 15 mL) and then MeOH (2 x 15 mL) to remove residual acid and byproducts.

3. Neutralization

  • Wash the resin with DCM (2 x 15 mL).

  • Add a solution of 10% DIEA in DCM (10 mL) and agitate for 5-10 minutes. This step is crucial to neutralize the protonated N-terminal amine, which is necessary for the subsequent coupling reaction.

  • Drain the neutralization solution and wash the resin with DCM (3 x 15 mL).

4. Coupling of the Next Amino Acid (Boc-Leu-OH)

  • In a separate vial, dissolve Boc-Leu-OH (2.5 mmol, 5 equivalents) and HOBt (2.5 mmol, 5 equivalents) in a minimal amount of DMF.

  • Add this solution to the resin.

  • In an ice bath, dissolve DCC (2.5 mmol, 5 equivalents) in DCM and add it to the reaction vessel. The reaction is performed in an ice bath to minimize racemization.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DCM (3 x 15 mL) and MeOH (2 x 15 mL).

5. Incorporation of Boc-Aminocyclopentane-Carboxylate (Boc-Acpc-OH)

  • Repeat the deprotection (Step 2) and neutralization (Step 3) steps.

  • Rationale for Modified Coupling: Boc-Acpc is a sterically hindered amino acid, which can make coupling challenging.[16][17] Therefore, a more potent coupling reagent and potentially longer reaction times or elevated temperatures (with caution to avoid racemization) may be necessary. Microwave-assisted SPPS can also be beneficial for coupling hindered amino acids.[16]

  • Protocol:

    • In a separate vial, dissolve Boc-Acpc-OH (2.5 mmol, 5 equivalents) and a more efficient coupling reagent such as HATU (2.5 mmol, 5 equivalents) in DMF.

    • Add DIEA (5.0 mmol, 10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours, or until the ninhydrin test is negative.

    • If the coupling is incomplete, a second coupling may be performed.

  • Drain the coupling solution and wash the resin as described previously.

6. Completion of the Peptide Chain

  • Repeat the deprotection, neutralization, and coupling cycles for Boc-Ala-OH and Boc-Tyr(Bzl)-OH.

7. Final Deprotection and Cleavage

  • After the final coupling, perform a final Boc deprotection (Step 2).

  • Wash the resin thoroughly with DCM and MeOH, and then dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. For this model peptide, a common cocktail is HF:anisole (9:1, v/v). Caution: HF is extremely toxic and requires specialized equipment and handling procedures.

  • Add the cleavage cocktail to the dried resin in a specialized HF cleavage apparatus.

  • Stir the reaction at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

8. Peptide Precipitation and Purification

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Precipitate the crude peptide by adding the ether washings to a centrifuge tube.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.[18]

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC.

  • Collect the fractions containing the desired peptide and lyophilize to obtain a pure, fluffy white powder.

Characterization of the Final Peptide

Thorough characterization is essential to confirm the identity and purity of the synthesized peptide.

Analytical Technique Purpose Expected Result for Model Peptide (Tyr-Ala-Acpc-Leu-Gly)
RP-HPLC To assess the purity of the final peptide.A single major peak with a purity of >95%.
Mass Spectrometry (MS) To confirm the molecular weight of the peptide.The observed mass should match the calculated theoretical mass.

Impact of Aminocyclopentane-Carboxylate on Peptide Structure

The incorporation of Acpc significantly influences the conformational landscape of a peptide. The five-membered ring restricts the torsion angles (phi, ψ) of the peptide backbone, promoting the formation of well-defined secondary structures.[6]

Conformational_Constraint Flexible Flexible Peptide Chain (e.g., Glycine) Acpc Incorporation of Boc-Acpc Flexible->Acpc Constrained Conformationally Constrained Peptide Backbone Acpc->Constrained Structure Stabilized Secondary Structure (e.g., β-turn) Constrained->Structure Activity Enhanced Biological Activity and Stability Structure->Activity

Caption: Impact of Acpc incorporation on peptide conformation.

Studies have shown that peptides containing aminocyclopentane-carboxylic acid residues can adopt stable helical or turn conformations.[6] This pre-organization can be advantageous for mimicking the bioactive conformation of a natural peptide ligand, leading to improved binding to its biological target.

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
Incomplete Coupling Steric hindrance of Boc-Acpc; poor resin swelling; inefficient coupling reagents.Use a more potent coupling reagent (e.g., HATU, HCTU); double couple; increase reaction time; ensure adequate resin swelling.
Low Peptide Yield Incomplete deprotection; premature cleavage of the peptide from the resin.Ensure complete deprotection with fresh TFA solution; use a more acid-stable linker if necessary.[12]
Side Reactions during Cleavage Inadequate scavengers to protect sensitive residues (e.g., Tyr).Use an appropriate scavenger cocktail (e.g., anisole, thioanisole) during HF cleavage.
Poor Purity Profile Incomplete coupling leading to deletion sequences; racemization.Optimize coupling conditions; perform couplings at low temperatures to minimize racemization.

Conclusion

The incorporation of Boc-aminocyclopentane-carboxylate into peptides is a valuable tool for medicinal chemists and drug development professionals. By imparting conformational rigidity, this unnatural amino acid can significantly enhance the therapeutic potential of peptides. The protocol and insights provided in this guide offer a comprehensive framework for the successful synthesis and characterization of Acpc-containing peptides, paving the way for the development of next-generation peptide therapeutics.

References

  • Introduction to Peptide Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Peptide Synthesis - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Peptide Application Notes - GenScript. (n.d.). Retrieved from [Link]

  • SYNTHESIS NOTES - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • US20130338337A1 - Boc and fmoc solid phase peptide synthesis - Google Patents. (n.d.).
  • Conformational Studies Using Molecular Mechanics on Model Peptides with 1-Aminocycloalkane 1-Carboxylic Acid Residues - Sci-Hub. (n.d.). Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (n.d.). Retrieved from [Link]

  • Insights into the structural features and stability of peptide nucleic acid with a D-prolyl-2-aminocyclopentane carboxylic acid backbone that binds to DNA and RNA - PubMed. (n.d.). Retrieved from [Link]

  • Planning a Peptide Synthesis | AAPPTec. (n.d.). Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6). Retrieved from [Link]

  • Synthetic Peptide Characterization and Impurity Profiling - Waters Corporation. (n.d.). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]

  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed. (n.d.). Retrieved from [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis - Oxford Academic. (n.d.). Retrieved from [Link]

  • (1S,2S)-Boc-aminocyclopentane Carboxylic Acid - CRO Splendid Lab Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Molecular conformation and packing of peptide beta hairpins in the solid state: structures of two synthetic octapeptides containing 1-aminocycloalkane-1-carboxylic acid residues at the i+2 position of the beta turn - PubMed. (n.d.). Retrieved from [Link]

  • Peptide Synthesis with the Boc Protecting Group - YouTube. (2020, April 21). Retrieved from [Link]

  • Peptide synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Solid-phase peptide synthesis: - Vapourtec. (n.d.). Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of tert-Butyl 1-Aminocyclopentane-1-carboxylate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Design

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity to biological targets.[1] The introduction of conformational constraints is a powerful strategy to overcome these limitations.[1] Unnatural amino acids, particularly cyclic derivatives like 1-aminocyclopentane-1-carboxylic acid (Acc5c), are invaluable tools for imparting rigidity to peptide backbones.[2][3] This application note provides a comprehensive guide for the effective utilization of tert-butyl 1-aminocyclopentane-1-carboxylate, in its Fmoc-protected form (Fmoc-Acc5c-OH), in solid-phase peptide synthesis (SPPS).

The cyclopentyl moiety of Acc5c introduces a significant steric barrier and restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, effectively locking the peptide into a more defined conformation. This pre-organization can enhance receptor binding, improve enzymatic resistance, and ultimately lead to peptides with superior pharmacological profiles.[4] However, the same steric hindrance that provides these benefits also presents a significant challenge during chemical synthesis.[5][6] This guide will address these challenges head-on, providing detailed protocols and expert insights to ensure successful incorporation of this valuable building block.

Physicochemical Properties and Handling

The building block used in SPPS is the N-α-Fmoc protected version of 1-aminocyclopentane-1-carboxylic acid. The carboxylic acid is typically used directly, while the tert-butyl ester form mentioned in the topic title refers to a potential side-chain protection strategy if this amino acid were to be incorporated in a way that its own carboxyl group is not part of the peptide backbone, or more commonly, as a protecting group for other amino acid side chains (e.g., Asp or Glu) within the peptide sequence. For the purpose of incorporating the Acc5c residue into the main peptide chain, we will focus on Fmoc-1-aminocyclopentane-1-carboxylic acid (Fmoc-Acc5c-OH) .

PropertyValueReference
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid[Source]
CAS Number 117322-30-2[Source]
Molecular Formula C₂₁H₂₁NO₄[Source]
Molecular Weight 367.40 g/mol [Source]
Appearance White to off-white powder[Source]
Storage Store at 2-8 °C[Source]

The Challenge of Steric Hindrance in SPPS

Fmoc-Acc5c-OH is an α,α-disubstituted amino acid, a class of molecules known to be challenging in peptide synthesis.[5][6] The presence of two substituents on the α-carbon creates significant steric hindrance, which can impede both the Fmoc deprotection and the subsequent coupling reaction.[7] Traditional coupling methods may result in incomplete reactions, leading to deletion sequences and difficult purifications.[8] Therefore, specialized strategies are required to achieve high coupling efficiencies.

Diagram: The SPPS Cycle for Hindered Amino Acids

SPPS_Cycle General SPPS Cycle for Fmoc-Acc5c-OH Incorporation Resin Peptide-Resin (Free N-terminus) Coupling Coupling: Fmoc-Acc5c-OH + Coupling Reagent + Base Resin->Coupling 1. Acylation Wash1 Wash (e.g., DMF) Coupling->Wash1 Capping Capping (Optional) (e.g., Ac₂O/DIPEA) Wash1->Capping To block unreacted amines Wash2 Wash (e.g., DMF) Capping->Wash2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection 2. Deprotection Wash3 Wash (e.g., DMF) Deprotection->Wash3 Wash3->Resin Ready for next cycle

Caption: Workflow for incorporating Fmoc-Acc5c-OH in SPPS.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis. They can be adapted for automated synthesizers, though reaction times and reagent equivalents may need optimization.

Protocol 1: Resin Preparation and First Amino Acid Loading

The choice of resin depends on the desired C-terminus of the final peptide (e.g., carboxylic acid or amide).[9] For a C-terminal amide, Rink Amide resin is a common choice.

  • Resin Swelling: Place the desired amount of resin (e.g., Rink Amide, 100-200 mesh) in a reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection (if pre-loaded resin is used):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.[10]

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (deep blue beads) indicates successful deprotection.

Protocol 2: Coupling of Fmoc-Acc5c-OH

This is the critical step. Due to steric hindrance, a standard coupling protocol is unlikely to be efficient. The use of a highly effective coupling reagent is essential.[11][12]

Reagents:

  • Fmoc-Acc5c-OH: 3-5 equivalents (relative to resin loading capacity).

  • Coupling Reagent: 3-5 equivalents. HATU or HCTU are highly recommended.[9] COMU is also an excellent, safer alternative.[11]

  • Base: 6-10 equivalents of N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[11]

  • Solvent: High-quality, amine-free DMF.

Procedure:

  • Activation: In a separate vial, dissolve Fmoc-Acc5c-OH and the coupling reagent (e.g., HATU) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin from the previous step.

  • Reaction: Agitate the mixture at room temperature. Due to the steric hindrance of Fmoc-Acc5c-OH, an extended coupling time of 2-4 hours is recommended. For particularly difficult couplings, a double coupling may be necessary.

  • Monitoring: After the reaction time, take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. A negative result (clear or yellowish beads) indicates complete coupling. If the test is positive, a second coupling is required.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5-7 times).

Optimized Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassKey AdvantagesReference
HATU Aminium SaltHighly efficient, especially for hindered amino acids. Forms a highly reactive OAt-ester.[11]
HCTU Aminium SaltSimilar to HATU but often more cost-effective. Forms a less reactive but still potent O-6-ClBt ester.[9]
COMU Aminium SaltHigh coupling efficiency comparable to HATU, with improved safety (non-explosive byproducts).[11]
PyBOP Phosphonium SaltA classic, effective reagent, though may be slightly less potent than HATU for extremely hindered couplings.[12]
Protocol 3: Capping of Unreacted Amines

After coupling a sterically hindered residue like Acc5c, it is good practice to cap any unreacted free amines to prevent the formation of deletion peptides.

  • Preparation: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 1:1:8 v/v/v).

  • Reaction: Add the capping solution to the resin and agitate for 20-30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).

Diagram: Coupling Strategy for Fmoc-Acc5c-OH

Coupling_Strategy Optimized Coupling of Fmoc-Acc5c-OH cluster_activation Pre-activation (1-2 min) Fmoc_AA Fmoc-Acc5c-OH Active_Ester Activated OAt-Ester Fmoc_AA->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester DMF DMF DMF->Active_Ester Reaction Coupling Reaction (2-4 hours) Active_Ester->Reaction Resin Peptide-Resin (Free N-terminus) Resin->Reaction Kaiser_Test Kaiser Test Reaction->Kaiser_Test Double_Couple Repeat Coupling Kaiser_Test->Double_Couple Positive (Blue) Capping Capping Kaiser_Test->Capping Negative (Clear) Double_Couple->Reaction Wash Wash & Proceed Capping->Wash

Caption: Decision workflow for coupling sterically hindered Fmoc-Acc5c-OH.

Protocol 4: Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. The standard reagent for this is trifluoroacetic acid (TFA).

Cleavage Cocktail:

A standard cleavage cocktail is often sufficient. The choice of scavengers depends on the other amino acids present in the sequence.

  • TFA (Trifluoroacetic acid): 95%

  • TIS (Triisopropylsilane): 2.5% (to scavenge carbocations)

  • Water: 2.5%

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Analysis and Purification

The crude peptide should be analyzed to confirm its identity and purity before purification.

  • Mass Spectrometry (MS): To verify the correct molecular weight of the desired peptide.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the crude product and to purify the peptide.[13][14] A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

Applications in Drug Discovery and Research

The incorporation of Acc5c into peptides offers several advantages for therapeutic and research applications:

  • Enhanced Stability: The constrained backbone provides resistance to proteolytic degradation, increasing the in-vivo half-life of the peptide.[4]

  • Increased Potency: By locking the peptide into a bioactive conformation, binding affinity to the target receptor or enzyme can be significantly improved.

  • Receptor Selectivity: The rigid structure can allow for more specific interactions with a particular receptor subtype, reducing off-target effects.

  • Protein-Protein Interaction Modulators: Constrained peptides are excellent scaffolds for designing inhibitors of protein-protein interactions, which are often characterized by large, flat binding surfaces.[15]

  • Development of Novel Therapeutics: Peptides containing Acc5c are being explored for a range of therapeutic areas, including oncology, metabolic diseases, and infectious diseases.[15][16]

Conclusion

The use of tert-butyl 1-aminocyclopentane-1-carboxylate, in its Fmoc-protected form, is a powerful tool for the synthesis of conformationally constrained peptides. While its steric bulk presents a synthetic challenge, the protocols and strategies outlined in this guide—particularly the use of high-efficiency coupling reagents like HATU or COMU and extended reaction times—provide a reliable pathway to its successful incorporation. The resulting peptides, with their enhanced stability and potentially increased potency, represent a promising avenue for the development of next-generation peptide therapeutics and advanced biochemical probes.

References

  • Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Sang, Z. et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y. et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. LibreTexts. [Link]

  • Kaul, R. et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]

  • Lam, K.S. et al. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Current medicinal chemistry. [Link]

  • Coin, I. et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Alías, M. et al. (2006). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry. [Link]

  • Katritzky, A.R. et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of the American Chemical Society. [Link]

  • van der Meel, R. et al. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. [Link]

  • Zhang, Y. et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. [Link]

  • Isidro-Llobet, A. et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Zajac, M. & Jerala, R. (2021). Building Interlocked Peptides. Springer Nature Research Communities. [Link]

  • ResearchGate. (n.d.). General procedure: Fmoc-strategy SPPS and solution-phase macrocyclisation. ResearchGate. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. Almac Group. [Link]

  • Wang, L. et al. (2021). Cyclic peptide drugs approved in the last two decades (2001–2021). RSC Chemical Biology. [Link]

  • ResearchGate. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?. ResearchGate. [Link]

  • Kaul, R. et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar. [Link]

  • Deyle, K. et al. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]

  • Katritzky, A.R. et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • ResearchGate. (2018). Discovery and applications of naturally occurring cyclic peptides. ResearchGate. [Link]

  • Juhász, M. & Beke, T. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry. [Link]

  • Lenci, E. & Trabocchi, A. (2020). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI. [Link]

  • de la Torre, B.G. & Albericio, F. (2020). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. RSC Publishing. [Link]

  • Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Synfacts. (2023). Highly Sterically Hindered Peptide Bond Formation. Thieme Group. [Link]

  • LibreTexts Chemistry. (2023). 26.7 Peptide Synthesis. LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Menezes, A.C.S. et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society. [Link]

  • Jad, Y.E. et al. (2021). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. [Link]

  • Sridhar, P.R. et al. (2002). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Indian Journal of Chemistry. [Link]

  • ChemRxiv. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • ResearchGate. (2015). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

Sources

Application Note & Protocols: Strategies for Boc Deprotection of tert-Butyl 1-Aminocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Deprotection of a Sterically Hindered Amino Acid Ester

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, offering robust protection for primary and secondary amines.[1][2] Its widespread use stems from its stability under a variety of reaction conditions and, critically, its susceptibility to cleavage under acidic conditions.[3] The deprotection of Boc-protected amines is a foundational transformation, yet it can present significant challenges, especially when other acid-labile functionalities are present within the molecule.

This application note provides a detailed guide to the deprotection of tert-butyl 1-aminocyclopentane-1-carboxylate, a sterically hindered amino acid ester where both the amine and the carboxylic acid are protected with acid-sensitive tert-butyl groups. The primary challenge lies in the selective removal of the N-Boc group while preserving the tert-butyl ester. Cleavage of both groups can occur under harsh acidic conditions, leading to the formation of the zwitterionic 1-aminocyclopentane-1-carboxylic acid. While in some synthetic routes this might be the desired outcome, selective deprotection is often crucial for subsequent synthetic manipulations at the free amine.

We will explore several methodologies, detailing the mechanistic rationale behind each approach and providing step-by-step protocols. The methods discussed are broadly categorized into:

  • Standard Acidic Deprotection: Utilizing strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

  • Selective Acidic Deprotection: Employing milder acidic conditions or specific reagent/solvent combinations to favor N-Boc cleavage over tert-butyl ester hydrolysis.

  • Alternative Deprotection Methods: Investigating non-acidic or specialized reagents to achieve selective deprotection.

This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the deprotection of this and structurally similar compounds, ensuring high yields and purity of the desired product.

Mechanistic Considerations: The Acid-Catalyzed Deprotection Pathway

The acid-catalyzed removal of the Boc group proceeds via a unimolecular decomposition mechanism. The initial and rate-determining step involves the protonation of the carbamate carbonyl oxygen, which weakens the C-O bond. This is followed by the departure of the stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas and regenerates the acid catalyst.[4] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[2]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of tert-Butyl Cation cluster_2 Step 3: Decarboxylation cluster_3 Byproduct Formation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ H+ H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid -> Protonated_Boc->Carbamic_Acid tBu+ t-Bu+ Amine R-NH2 Carbamic_Acid->Amine - CO2 Isobutylene Isobutylene tBu+->Isobutylene - H+ CO2 CO2 _regen H+

Sources

Application Notes and Protocols for tert-butyl 1-aminocyclopentane-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry

In the intricate dance of drug-receptor interactions, molecular flexibility can be both a blessing and a curse. While a degree of conformational freedom allows a ligand to adapt to its binding site, excessive flexibility can lead to a significant entropic penalty upon binding, resulting in lower affinity and poor selectivity.[1][] Consequently, the strategic introduction of conformational constraints into a drug candidate's scaffold is a cornerstone of modern medicinal chemistry. Cyclic amino acids, in particular, have emerged as powerful tools for achieving this goal.[1][3] By rigidifying the peptide backbone or a small molecule scaffold, these building blocks can pre-organize the molecule into a bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability.

This application note provides a comprehensive guide to the use of tert-butyl 1-aminocyclopentane-1-carboxylate , a valuable constrained amino acid analog, in drug discovery. We will delve into its unique structural features, its applications in the synthesis of peptidomimetics and small molecule therapeutics, and provide detailed protocols for its incorporation into lead compounds.

Unique Properties of tert-butyl 1-aminocyclopentane-1-carboxylate

Tert-butyl 1-aminocyclopentane-1-carboxylate is a non-proteinogenic α-amino acid characterized by a cyclopentyl ring fused to the α-carbon. This cyclic structure imparts a high degree of conformational rigidity compared to its acyclic counterparts. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, while the Boc (tert-butyloxycarbonyl) group protects the amine, making it an ideal building block for solid-phase peptide synthesis (SPPS) and solution-phase organic synthesis.[4][5]

The cyclopentyl ring restricts the permissible values of the Ramachandran angles (φ and ψ) when incorporated into a peptide chain, thereby inducing specific secondary structures such as β-turns and helices.[6] This ability to dictate peptide conformation is invaluable in the design of peptidomimetics that mimic the bioactive conformation of a native peptide ligand.

Applications in Drug Discovery

The unique conformational constraints and chemical tractability of tert-butyl 1-aminocyclopentane-1-carboxylate have led to its use in a variety of drug discovery programs.

Peptidomimetics and Constrained Peptides

The incorporation of 1-aminocyclopentane-1-carboxylic acid (Ac5c) into peptide sequences can enhance their resistance to proteolytic degradation and improve their pharmacokinetic profiles.[7] The cyclopentyl scaffold can also serve as a rigid framework for the precise orientation of pharmacophoric groups, leading to increased receptor affinity and selectivity.

A notable example is in the development of opioid receptor modulators. The substitution of proline with 2-aminocyclopentane carboxylic acid in morphiceptin analogs has been shown to influence receptor activity, with specific stereoisomers demonstrating activity at both µ and δ-opioid receptors.[8] This highlights the critical role of the cyclic constraint in defining the structure-activity relationship.

Small Molecule Therapeutics

Beyond peptidomimetics, tert-butyl 1-aminocyclopentane-1-carboxylate is a versatile building block for the synthesis of complex small molecules.[][10] Its rigid cyclopentyl core can serve as a central scaffold to which various functional groups can be appended. This "escape from flatland" approach, which emphasizes the incorporation of sp3-rich scaffolds, is a key strategy for improving the physicochemical properties and clinical success rates of drug candidates.[11]

For instance, cyclic amino acids are being explored in the design of novel inhibitors for enzymes such as cathepsins and as antagonists for receptors like TRPA1.[12] The defined stereochemistry and rigidity of the cyclopentane ring can lead to highly specific interactions with the target protein.

Experimental Protocols

Protocol 1: Incorporation of tert-butyl 1-aminocyclopentane-1-carboxylate into a Dipeptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a dipeptide (e.g., Phe-Ac5c) on a rink amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Phe-OH

  • Fmoc-1-aminocyclopentane-1-carboxylic acid (Fmoc-Ac5c-OH)

  • N,N-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • First Amino Acid Coupling (Fmoc-Ac5c-OH):

    • Dissolve Fmoc-Ac5c-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the coupling solution to the deprotected resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is absent).

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Second Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (Fmoc-Phe-OH): Repeat step 3 with Fmoc-Phe-OH.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3x) and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Protocol 2: Synthesis of a Small Molecule Scaffold using tert-butyl 1-aminocyclopentane-1-carboxylate

This protocol provides a general workflow for a Suzuki cross-coupling reaction to append an aryl group to the amino functionality of the deprotected 1-aminocyclopentane-1-carboxylate.

Materials:

  • tert-butyl 1-aminocyclopentane-1-carboxylate hydrochloride

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and standard glassware

Procedure:

  • Deprotection of the Amine:

    • If starting with N-Boc-protected tert-butyl 1-aminocyclopentane-1-carboxylate, deprotect the amine using standard conditions (e.g., TFA in DCM or HCl in dioxane).

    • Neutralize the resulting amine salt with a suitable base (e.g., triethylamine) and extract the free amine.

  • Suzuki Coupling Reaction:

    • To a Schlenk flask under an inert atmosphere, add the deprotected tert-butyl 1-aminocyclopentane-1-carboxylate (1 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2 eq).

    • Add the degassed solvent system (e.g., dioxane/water 4:1).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry.

Data Presentation

Table 1: Physicochemical Properties of Constrained Amino Acids

Amino Acid AnalogMolecular Weight ( g/mol )logP (calculated)Conformational Flexibility
tert-butyl 1-aminocyclopentane-1-carboxylate 229.312.1Highly Constrained
N-Boc-1-aminocyclobutane-1-carboxylic acid215.251.6Constrained
N-Boc-proline215.251.1Moderately Constrained
N-Boc-alanine203.240.8Flexible

Visualizations

Diagram 1: Conformational Constraint of Ac5c in a Peptide Backbone

G cluster_0 Flexible Peptide Chain cluster_1 Ac5c Constrained Chain N-term N-term Cα1 Cα1 N-term->Cα1 φ, ψ free rotation C-term C-term Cα1->C-term N-term2 N-term2 Cα2_Ac5c Ac5c N-term2->Cα2_Ac5c φ, ψ restricted C-term2 C-term2 Cα2_Ac5c->C-term2

Caption: The cyclopentyl ring of Ac5c restricts backbone dihedral angles.

Diagram 2: General Workflow for SPPS Incorporation

G Resin Resin Deprotection Deprotection Resin->Deprotection 1. Piperidine Coupling Coupling Deprotection->Coupling 2. Fmoc-Ac5c-OH, HBTU, DIPEA Wash Wash Coupling->Wash 3. DMF, DCM Repeat Cycle Repeat Cycle Wash->Repeat Cycle Cleavage Cleavage Repeat Cycle->Cleavage 4. TFA Cocktail Purification Purification Cleavage->Purification 5. HPLC

Caption: A simplified workflow for solid-phase peptide synthesis.

References

  • Schiller, P. W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35, 35-45.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. Retrieved from [Link]

  • Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][6][8][12]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 16(4), 872-875.

  • Request PDF. (n.d.). Conformational profile of 1-aminocyclopropanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • MolecularCloud. (2023, September 13). What Are Cyclic Amino Acids and Their Applications? Retrieved from [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
  • Abdel-Halim, H., et al. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.
  • PMC - NIH. (n.d.). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Retrieved from [Link]

  • Reddit. (2022, May 28). Synthesizing tertiary-butylesters of BOC-amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • NCBI - NIH. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology. Retrieved from [Link]

  • NIH. (2023, November 10). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Retrieved from [Link]

  • Gellman, S. H. (n.d.). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society.
  • PubChem - NIH. (n.d.). tert-butyl cyclopentanecarboxylate. Retrieved from [Link]

  • PMC - NIH. (n.d.). 1-Azaniumylcyclobutane-1-carboxylate monohydrate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Retrieved from [Link]

  • Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613-7617.
  • EurekAlert! (2023, February 2). This one-atom chemical reaction could transform drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Peptide Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Peptidomimetics with Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Cyclic Constraints in Peptidomimetic Design

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to mimic the structure and function of natural peptides. However, linear peptides often suffer from significant pharmacological drawbacks, including poor metabolic stability due to enzymatic degradation and low bioavailability.[1][2] A powerful strategy to overcome these limitations is the incorporation of cyclic constraints, often through the use of cyclic amino acids or by cyclizing the peptide backbone.[3] This conformational rigidity enhances resistance to proteases, improves receptor selectivity and binding affinity, and can even facilitate cell membrane permeability.[1][4]

Cyclic peptidomimetics offer a unique scaffold for modulating protein-protein interactions (PPIs), which are central to numerous disease pathways.[5] By locking the peptide into a bioactive conformation, the entropic penalty of binding to a target is reduced, leading to enhanced potency.[1] This guide provides an in-depth exploration of the key synthetic strategies for creating these valuable molecules, complete with detailed protocols and expert insights for researchers in drug development.

Core Synthetic Strategies for Cyclic Peptidomimetics

The synthesis of cyclic peptidomimetics can be broadly categorized into several powerful techniques. The choice of strategy is often dictated by the desired ring size, the nature of the cyclic constraint, and whether the synthesis is performed in solution or on a solid support. Solid-phase peptide synthesis (SPPS) remains a cornerstone methodology, offering advantages in purification and automation.[6][7]

Here, we will delve into three widely employed and versatile cyclization methods:

  • Ring-Closing Metathesis (RCM): A robust method for forming carbon-carbon double bonds, creating a hydrocarbon bridge.[8][9]

  • Lactam Bridge Formation: The creation of an amide bond between the side chains of acidic and basic amino acids.[2][10][11]

  • Multicomponent Reactions (MCRs): Convergent reactions, such as the Ugi and Passerini reactions, that allow for the rapid generation of complex cyclic structures.[12][13][14]

Figure 1: Key synthetic strategies for cyclic peptidomimetics.

Ring-Closing Metathesis (RCM) for Dicarba Analogs

Ring-closing metathesis has emerged as a powerful tool for creating conformationally constrained peptides by introducing a stable carbon-carbon double bond as a bridge.[8][9] This "dicarba" linkage mimics disulfide or thioether bridges but with enhanced metabolic stability.[2][8] The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts.[8]

Causality Behind Experimental Choices: The choice of catalyst is critical; second-generation catalysts are generally more efficient and have broader functional group tolerance.[8] Performing the reaction on a solid support (on-resin) can help to minimize intermolecular side reactions by enforcing pseudo-dilution conditions.[15][16] The solvent, typically a chlorinated solvent like 1,2-dichloroethane (DCE), is chosen for its ability to swell the resin and solubilize the catalyst.[17]

Experimental Protocol: On-Resin RCM for a Stapled Peptide

This protocol outlines the synthesis of a stapled peptide using on-resin RCM.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Grubbs' second-generation catalyst

  • 1,2-Dichloroethane (DCE), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Workflow:

RCM_Workflow SPPS 1. Solid-Phase Peptide Synthesis RCM 2. On-Resin RCM SPPS->RCM Cleavage 3. Cleavage and Deprotection RCM->Cleavage Purification 4. Purification and Analysis Cleavage->Purification

Figure 2: Workflow for on-resin RCM of a stapled peptide.

Step-by-Step Methodology:

  • Solid-Phase Peptide Synthesis (SPPS):

    • Swell the Rink Amide resin in DMF.

    • Synthesize the linear peptide sequence containing two olefin-bearing unnatural amino acids (e.g., (S)-2-(4'-pentenyl)alanine) at the desired positions using standard Fmoc-SPPS chemistry.[18]

    • After the final coupling, wash the resin thoroughly with DMF and then DCM.

  • On-Resin Ring-Closing Metathesis:

    • Prepare a 10 mM solution of Grubbs' second-generation catalyst in anhydrous DCE.[17]

    • Degas the catalyst solution with nitrogen or argon for 15 minutes.

    • Add the catalyst solution to the peptide-resin (0.15-0.20 equivalents of catalyst per equivalent of peptide).[17]

    • Agitate the reaction mixture at room temperature for 2-4 hours.[17]

    • Filter the resin and wash with DCE.

    • Repeat the catalysis step with a fresh portion of the catalyst solution to ensure complete cyclization.[17]

    • Wash the resin extensively with DCE, DCM, and DMF to remove residual catalyst.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[19]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Parameter Typical Value Notes
Catalyst Loading 0.15 - 0.20 eqHigher loading may be needed for difficult sequences.
Reaction Time 2 x 2-4 hoursMonitor reaction progress by cleaving a small sample.
Typical Yield 15-40% (after purification)Highly sequence-dependent.

Lactam Bridge Formation

Lactam bridges are commonly formed between the side chains of an acidic amino acid (e.g., Asp or Glu) and a basic amino acid (e.g., Lys or Orn).[2][10][11] This side chain-to-side chain cyclization is a robust method for stabilizing α-helical or β-turn conformations.[2][11] The reaction is typically performed on the solid phase after the linear peptide has been assembled.

Causality Behind Experimental Choices: The choice of coupling reagents is critical for efficient lactamization while minimizing side reactions. A combination of a coupling agent like HATU or HBTU and a non-nucleophilic base such as DIPEA is commonly used. The reaction is performed in a polar aprotic solvent like DMF to ensure good solubility of the reagents and swelling of the resin.

Experimental Protocol: On-Resin Side Chain Lactamization

This protocol describes the formation of a lactam bridge between a glutamic acid and a lysine residue.

Materials:

  • Fmoc-protected amino acids, including Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH

  • Rink Amide resin

  • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • Phenylsilane

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF, DCM, Piperidine, TFA, TIS

Workflow:

Lactam_Workflow SPPS 1. SPPS with Orthogonal Protection Deprotection 2. Side Chain Deprotection SPPS->Deprotection Cyclization 3. On-Resin Cyclization Deprotection->Cyclization Cleavage 4. Cleavage and Purification Cyclization->Cleavage

Figure 3: Workflow for on-resin lactam bridge formation.

Step-by-Step Methodology:

  • SPPS with Orthogonal Protection:

    • Synthesize the linear peptide on Rink Amide resin using Fmoc-SPPS.

    • Incorporate Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions. The allyl (All) and allyloxycarbonyl (Alloc) protecting groups are orthogonal to the Fmoc and tBu protecting groups used for other side chains.

  • Selective Side Chain Deprotection:

    • Wash the resin-bound peptide with DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.2 eq) and phenylsilane (20 eq) in DCM.

    • Add the solution to the resin and agitate under an inert atmosphere for 2 hours.

    • Wash the resin thoroughly with DCM, DMF, and a 0.5% solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of HATU (3 eq) and DIPEA (6 eq) in DMF to the resin.

    • Agitate the reaction mixture at room temperature for 4-6 hours.

    • Monitor the completion of the reaction using a Kaiser test (should be negative).

    • Wash the resin with DMF and DCM.

  • Cleavage, Deprotection, and Purification:

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a TFA/TIS/H₂O (95:2.5:2.5) cocktail.

    • Precipitate, wash, and dry the crude peptide.

    • Purify by RP-HPLC and characterize by MS and NMR.

Parameter Typical Value Notes
Pd Catalyst Loading 0.2 eqEnsure an inert atmosphere to prevent catalyst degradation.
Coupling Reagents 3 eq HATU, 6 eq DIPEAOther coupling reagents like HBTU/HOBt can also be used.
Cyclization Time 4-6 hoursCan be extended for sterically hindered sequences.
Typical Yield 20-50% (after purification)Dependent on the peptide sequence and ring size.

Multicomponent Reactions (MCRs) for Diversity

Multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity in a single step.[12][13][14][20] The Ugi four-component reaction (U-4CR) combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to form a dipeptide-like structure.[12][14][21] This can be adapted for macrocyclization by using bifunctional starting materials.[12][15]

Causality Behind Experimental Choices: MCRs are often performed in solution to ensure all components are readily accessible. The choice of solvent is crucial; polar protic solvents like methanol or trifluoroethanol can facilitate the reaction. The intramolecular Ugi reaction for cyclization is performed under high dilution to favor the intramolecular cyclization over intermolecular polymerization.[15]

Experimental Protocol: Intramolecular Ugi Cyclization

This protocol describes the synthesis of a cyclic peptidomimetic via an intramolecular Ugi reaction.

Materials:

  • A linear peptide precursor containing a terminal amine and a terminal carboxylic acid, as well as an aldehyde and an isocyanide functionality incorporated within the sequence.

  • Trifluoroethanol (TFE)

  • DCM

Workflow:

Ugi_Workflow Precursor 1. Synthesis of Linear Precursor Cyclization 2. Intramolecular Ugi Reaction Precursor->Cyclization Purification 3. Purification and Analysis Cyclization->Purification

Figure 4: Workflow for intramolecular Ugi cyclization.

Step-by-Step Methodology:

  • Synthesis of the Linear Precursor:

    • Synthesize a linear peptide containing all four necessary components for the Ugi reaction. This can be a complex, multi-step synthesis in itself, often involving both solution-phase and solid-phase techniques.

  • Intramolecular Ugi Cyclization:

    • Dissolve the linear precursor in a mixture of TFE and DCM (e.g., 1:1 v/v) to a final concentration of 1-5 mM (high dilution).

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction by LC-MS to observe the consumption of the starting material and the formation of the cyclic product.

  • Purification and Characterization:

    • Remove the solvent under reduced pressure.

    • Purify the crude cyclic peptidomimetic by flash chromatography or RP-HPLC.

    • Characterize the final product by MS and NMR spectroscopy. The complex structure often requires 2D NMR techniques (COSY, HSQC, HMBC) for full assignment.

Parameter Typical Value Notes
Concentration 1-5 mMHigh dilution is crucial to prevent oligomerization.
Solvent TFE/DCMTFE is known to promote Ugi reactions.
Reaction Time 24-48 hoursReaction times can vary significantly.
Typical Yield 10-60%Highly dependent on the structure of the precursor.

Characterization and Quality Control

The successful synthesis of a cyclic peptidomimetic must be confirmed by rigorous analytical techniques.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final product. Tandem MS (MS/MS) can provide fragmentation data that helps to verify the sequence, although sequencing cyclic peptides can be complex.[1]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary tool for assessing the purity of the cyclic peptidomimetic and for its purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.[22] Advanced 2D NMR techniques like COSY, TOCSY, NOESY, and ROESY are invaluable for determining the three-dimensional solution structure and conformational dynamics of the cyclic peptidomimetic.[22][23][24] This conformational analysis is critical for understanding its structure-activity relationship (SAR).[23]

Conclusion

The synthesis of peptidomimetics with cyclic amino acids is a dynamic and enabling field in drug discovery.[4][25] The strategies of ring-closing metathesis, lactam bridge formation, and multicomponent reactions provide a versatile toolkit for creating conformationally constrained molecules with improved pharmacological properties. The detailed protocols and insights provided in this guide are intended to empower researchers to design and synthesize novel cyclic peptidomimetics for a wide range of therapeutic targets. Rigorous execution of these synthetic methods, coupled with comprehensive analytical characterization, is paramount to advancing these promising molecules from the laboratory to the clinic.

References

  • Kim, H. S. (2014). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Chonnam Medical Journal, 50(2), 35-40. [Link]

  • Kazmierski, W. M. (Ed.). (2008). Peptidomimetics, a synthetic tool of drug discovery. John Wiley & Sons. [Link]

  • van der Meel, R., & Fens, M. H. (2018). Macrocyclization strategies for cyclic peptides and peptidomimetics. Drug Discovery Today: Technologies, 29, 23-30. [Link]

  • Steffens, C., et al. (2017). Solid-phase peptide synthesis of the cyclic peptidomimetic 4 via on-resin cyclization and depiction of the linear counterpart 5. ResearchGate. [Link]

  • Shaikh, R. R., & D'Souza, A. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Molecules, 29(5), 1145. [Link]

  • van der Heijden, K. W., et al. (2024). C-Terminal Peptide Modification: Merging the Passerini Reaction with Chemo-Enzymatic Synthesis. ChemRxiv. [Link]

  • Jo, H., et al. (2022). Rational Strategy for Designing Peptidomimetic Small Molecules Based on Cyclic Peptides Targeting Protein–Protein Interaction between CTLA-4 and B7-1. International Journal of Molecular Sciences, 23(19), 11327. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Multicomponent Reaction Toolbox for Peptide Macrocyclization and Stapling. Chemical Reviews, 119(17), 10286-10313. [Link]

  • Akondi, S. M., et al. (2014). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. Journal of Medicinal Chemistry, 57(21), 8936-8946. [Link]

  • Miller, S. J., et al. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(40), 9606-9614. [Link]

  • Karle, I. L., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. The Journal of Organic Chemistry, 88(23), 16429-16437. [Link]

  • Pelay-Gimeno, M., et al. (2015). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews, 115(17), 9035-9169. [Link]

  • Shaikh, R. R., & D'Souza, A. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. ResearchGate. [Link]

  • Hewitt, W. M., et al. (2015). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS Medicinal Chemistry Letters, 6(5), 549-553. [Link]

  • van der Heijden, K. W., et al. (2024). Merging the Passerini reaction with chemo-enzymatic synthesis for C-terminal peptide modification. Maastricht University. [Link]

  • Virgilio, A. A., & Ellman, J. A. (1997). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 119(48), 11580-11581. [Link]

  • Rijkers, D. T. S., et al. (2014). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. In Metathesis in Natural Product Synthesis (pp. 1-46). Springer, Berlin, Heidelberg. [Link]

  • Dömling, A. (2002). The synthesis of cyclic peptides by the four component condensation (4 CC). Current Opinion in Chemical Biology, 6(3), 306-313. [Link]

  • Sharma, S. D., et al. (2014). Characterization of cyclic peptides containing disulfide bonds. ResearchGate. [Link]

  • Culf, A. (2022). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Hagn, F., et al. (2013). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 135(4), 1433-1440. [Link]

  • Parlow, J. J., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of the American Chemical Society. [Link]

  • Richter, L. S., et al. (2007). Cyclic Peptoids. Journal of the American Chemical Society, 129(25), 7876-7877. [Link]

  • Banfi, L., et al. (2005). Multicomponent cyclization strategies to novel conformationally constrained peptides. CORE. [Link]

  • Perrier, D. A., et al. (2011). Ring-closing Metathesis in Peptides – the Sting is in the Tail! ResearchGate. [Link]

  • Neochoritis, C. G., et al. (2020). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters, 22(5), 1836-1840. [Link]

  • Houston, M. E., Jr., & Gierasch, L. M. (1996). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. Bioorganic & Medicinal Chemistry, 4(5), 631-637. [Link]

  • Wang, L., et al. (2020). On-Resin Passerini Reaction toward C-Terminal Photocaged Peptides. Organic Letters, 22(3), 883-887. [Link]

  • Aina, O. H., et al. (2007). Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?. Molecular Pharmaceutics, 4(5), 648-657. [Link]

  • Tanaka, H., et al. (2012). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Bioorganic & Medicinal Chemistry, 20(1), 223-229. [Link]

  • Vooturi, S., & Firestone, L. (2016). REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL. ResearchGate. [Link]

  • Gody, G., et al. (2016). Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. Polymer Chemistry, 7(32), 5094-5104. [Link]

  • Sliedregt, K. M., et al. (2000). Passerini Reaction−Amine Deprotection−Acyl Migration Peptide Assembly: Efficient Formal Synthesis of Cyclotheonamide C. Organic Letters, 2(19), 2971-2974. [Link]

  • Firestone, L. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]

  • MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications?. MolecularCloud. [Link]

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. [Link]

  • Hudson, J. B., et al. (2019). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 21(34), 18676-18685. [Link]

  • Houston, M. E., Jr., et al. (1996). Lactam Bridge Stabilization of α-Helices: The Role of Hydrophobicity in Controlling Dimeric versus Monomeric α-Helices. Biochemistry, 35(31), 10041-10050. [Link]

  • Stasiak, M., et al. (2020). The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction. Scientific Reports, 10(1), 1-10. [Link]

  • van der Heijden, K. W., et al. (2024). C-Terminal Peptide Modification: Merging the Passerini Reaction with Chemo-Enzymatic Synthesis. ChemRxiv. [Link]

  • Guchhait, G., & Leman, L. J. (2013). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules, 18(9), 11218-11252. [Link]

  • Katritzky, A. R., et al. (2012). Similarity analysis, synthesis, and bioassay of antibacterial cyclic peptidomimetics. Bioorganic & Medicinal Chemistry, 20(14), 4377-4386. [Link]

  • Mori, S., et al. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Biomedicines, 13(1), 240. [Link]

  • Al-Tel, T. H. (2015). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. ResearchGate. [Link]

  • White, C. J., & Yudin, A. K. (2011). Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science, 13(3), 294-302. [Link]

  • Jamieson, C. S. (2022). Conformational design of cyclic peptides. Enlighten Theses - University of Glasgow. [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin. AAPPTec. [Link]

Sources

Application Notes and Protocols: Amide Bond Coupling Reactions with tert-butyl 1-aminocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Utility of Sterically Hindered Amino Acids

Amide bond formation is arguably the most frequently performed reaction in drug discovery and medicinal chemistry.[1] This prevalence is due to the stability and conformational properties of the amide bond, which forms the backbone of peptides and is a common feature in a vast array of biologically active molecules.[2] While numerous methods for amide bond construction have been developed, the coupling of sterically hindered components, such as α,α-disubstituted amino acids, remains a significant synthetic challenge.[3]

tert-butyl 1-aminocyclopentane-1-carboxylate is a prime example of such a sterically demanding building block. Its α,α-disubstituted nature, with the amino group and the carboxylic acid ester attached to the same quaternary carbon of a cyclopentyl ring, imparts significant steric bulk around the reactive amine. This steric hindrance can dramatically slow down the rate of amide bond formation, often leading to low yields or complete reaction failure with standard coupling protocols.

Despite these synthetic hurdles, the incorporation of constrained amino acids like tert-butyl 1-aminocyclopentane-1-carboxylate is highly desirable in medicinal chemistry. These building blocks can induce specific conformations in peptide chains, enhance metabolic stability by preventing enzymatic degradation, and explore novel chemical space, ultimately leading to compounds with improved pharmacological properties.

This application note provides a comprehensive guide for researchers on effectively performing amide bond coupling reactions with tert-butyl 1-aminocyclopentane-1-carboxylate. We will delve into the underlying principles of coupling reagent selection, provide detailed, field-proven protocols, and offer insights into overcoming the challenges associated with this sterically hindered yet valuable synthetic precursor.

The Causality of Difficult Couplings: Understanding Steric Hindrance

The primary obstacle in the acylation of tert-butyl 1-aminocyclopentane-1-carboxylate is the steric congestion around the nucleophilic amino group. The cyclopentyl ring and the bulky tert-butyl ester group shield the nitrogen atom, impeding the approach of the activated carboxylic acid. This leads to a slow nucleophilic attack on the activated carboxylate, which is the rate-limiting step in amide bond formation.[4]

Furthermore, the activated carboxylic acid species itself can be sterically demanding, further exacerbating the problem. This is particularly true for bulky or complex carboxylic acids. The combination of a hindered amine and a hindered carboxylic acid represents a worst-case scenario for amide bond formation.

Selecting the Right Tool for the Job: A Guide to Coupling Reagents

The choice of coupling reagent is paramount for successfully acylating sterically hindered amines. The ideal reagent should rapidly generate a highly reactive activated species that is sterically non-demanding and less prone to side reactions. Broadly, modern coupling reagents can be categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimide-Based Reagents

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are classic coupling reagents.[1][5] They activate carboxylic acids to form an O-acylisourea intermediate. However, for sterically hindered couplings, these reagents are often inefficient and can lead to side reactions like the formation of N-acylurea. The use of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is crucial to form a more reactive and less sterically hindered active ester, but even with these additives, yields can be low with substrates like tert-butyl 1-aminocyclopentane-1-carboxylate.

Phosphonium-Based Reagents

Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are generally more effective than carbodiimides for difficult couplings.[6] They generate highly reactive OBt active esters. A significant advantage of phosphonium reagents is that they do not typically cause the guanidinylation of the free amine, a potential side reaction with uronium-based reagents.

Uronium/Aminium-Based Reagents

Uronium salts are among the most powerful coupling reagents available and are often the reagents of choice for sterically hindered couplings.[6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective coupling reagent that forms a reactive HOAt ester. It is known for its fast reaction rates and low racemization tendency, making it suitable for coupling sterically hindered amino acids.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium reagent that is gaining popularity due to its high efficiency, comparable to HATU, and improved safety profile as it is not based on the potentially explosive benzotriazole moiety.[6][7] The byproducts of COMU are water-soluble, which can simplify purification.[7]

Other Powerful Reagents
  • T3P® (Propanephosphonic acid anhydride): T3P is a cyclic anhydride that is highly effective for amide bond formation, especially for sterically hindered substrates.[6] It activates the carboxylic acid to form a mixed anhydride. A key advantage of T3P is that its byproducts are water-soluble and easily removed during aqueous workup.[8]

The following table summarizes the key features of these coupling reagents for sterically hindered couplings:

Coupling ReagentClassKey AdvantagesPotential Disadvantages
EDC/HOAt CarbodiimideCost-effective, water-soluble byproducts (EDC).Often inefficient for highly hindered couplings.
PyBOP PhosphoniumHigh reactivity, no guanidinylation side reactions.Can be more expensive than carbodiimides.
HATU Uronium/AminiumVery high reactivity, fast reaction times.Potential for guanidinylation, benzotriazole-based.
COMU Uronium/AminiumHigh reactivity, water-soluble byproducts, improved safety.Can be more expensive.
T3P® Phosphonic AnhydrideHigh reactivity, water-soluble byproducts, easy workup.Often requires a base.

Workflow for Coupling Reagent Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate coupling reagent for reactions involving tert-butyl 1-aminocyclopentane-1-carboxylate.

G start Start: Coupling with tert-butyl 1-aminocyclopentane-1-carboxylate is_acid_hindered Is the carboxylic acid also sterically hindered? start->is_acid_hindered reagent_choice_hindered Use a high-reactivity reagent: HATU, COMU, or T3P® is_acid_hindered->reagent_choice_hindered Yes reagent_choice_less_hindered Start with a robust reagent: PyBOP or COMU is_acid_hindered->reagent_choice_less_hindered No hindered_acid_yes Yes optimization Monitor reaction progress. If incomplete, consider: - Increased temperature - Longer reaction time - Different solvent reagent_choice_hindered->optimization hindered_acid_no No reagent_choice_less_hindered->optimization

Coupling reagent selection workflow.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific carboxylic acid being coupled.

Protocol 1: General Procedure using COMU

This protocol is a robust starting point for the coupling of various carboxylic acids to tert-butyl 1-aminocyclopentane-1-carboxylate.

Materials:

  • Carboxylic acid (1.0 eq)

  • tert-butyl 1-aminocyclopentane-1-carboxylate hydrochloride (1.1 eq)

  • COMU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add tert-butyl 1-aminocyclopentane-1-carboxylate hydrochloride (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add COMU (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: General Procedure using T3P®

This protocol offers an alternative with a different class of activating agent and often a simpler workup.

Materials:

  • Carboxylic acid (1.0 eq)

  • tert-butyl 1-aminocyclopentane-1-carboxylate hydrochloride (1.1 eq)

  • T3P® (50% solution in ethyl acetate) (1.5 eq)

  • Pyridine or Triethylamine (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), tert-butyl 1-aminocyclopentane-1-carboxylate hydrochloride (1.1 eq), and pyridine or triethylamine (3.0 eq) in anhydrous DCM or EtOAc.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add T3P® (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M aqueous HCl (1x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature to 40-50 °C. For particularly difficult couplings, a higher temperature may be required, but care should be taken to avoid decomposition of starting materials or products. Extending the reaction time can also be beneficial.

  • Side Reactions: With uronium reagents like HATU, prolonged reaction times or excess reagent can lead to guanidinylation of the amine. If this is observed, it is advisable to use a phosphonium reagent like PyBOP instead.

  • Purification Challenges: The byproducts from COMU and T3P® are generally water-soluble, which simplifies the workup. If purification is still challenging due to the polarity of the product, consider using a different solvent system for chromatography or reverse-phase chromatography.

Conclusion

The amide bond coupling of tert-butyl 1-aminocyclopentane-1-carboxylate presents a formidable challenge due to its inherent steric hindrance. However, with a rational approach to the selection of modern, high-reactivity coupling reagents and careful optimization of reaction conditions, these couplings can be achieved in good to excellent yields. Uronium salts like COMU and phosphonic anhydrides such as T3P® are particularly well-suited for this purpose, offering high reactivity and often simplified purification. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully incorporate this valuable constrained amino acid into their target molecules, thereby expanding the accessible chemical space for the discovery of new therapeutics.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Subiros-Funosas, R., El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(8), 481-485.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 254-257.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Lala, G., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(4), 151405.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 254-257.
  • Nale, D. B., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11045-11049.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Acylating Reagents. Synform, 2022(10), A155-A159.
  • Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 254-257.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Patil, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.

Sources

Mastering Complexity: A Guide to Orthogonal Protection Strategies in Boc-Amino Acid Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Intricacies of Peptide Synthesis

In the realm of peptide science and drug development, the synthesis of complex peptides demands a sophisticated approach to the management of reactive functional groups. The tert-butyloxycarbonyl (Boc) protection strategy, a foundational technique in solid-phase peptide synthesis (SPPS), offers a robust platform for constructing peptide chains. However, the true power of Boc chemistry is unlocked through the implementation of orthogonal protection strategies. This guide provides an in-depth exploration of the principles and protocols governing the use of orthogonal protecting groups in conjunction with Boc-amino acids, empowering researchers to synthesize complex peptides, including cyclic, branched, and modified structures, with precision and efficiency.

Orthogonality in peptide synthesis refers to the use of multiple, distinct classes of protecting groups that can be removed under specific conditions without affecting others.[1][] This allows for the selective deprotection of specific amino acid side chains while the peptide remains anchored to the solid support, enabling site-specific modifications. While the classic Boc/Benzyl (Bzl) strategy is often termed "quasi-orthogonal" due to the graded acid lability of the protecting groups, true orthogonality in Boc-SPPS is achieved by employing protecting groups that are cleaved by entirely different chemical mechanisms.[1]

This application note will delve into the core principles of both quasi-orthogonal and fully orthogonal strategies in the context of Boc-SPPS. We will provide detailed, field-proven protocols for the selective deprotection of key orthogonal protecting groups and their application in the synthesis of advanced peptide architectures.

The Foundation: Boc/Bzl Quasi-Orthogonal Strategy

The most established strategy in Boc-SPPS relies on a gradient of acid lability to differentiate between the temporary Nα-Boc group and the more permanent side-chain protecting groups, typically benzyl-based ethers, esters, and carbamates.[3] The Nα-Boc group is cleaved at each cycle using a moderate acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage require a much stronger acid, like anhydrous hydrogen fluoride (HF), for their removal.[1][4]

This difference in required acid strength forms the basis of the quasi-orthogonal approach, allowing for the sequential elongation of the peptide chain without premature cleavage of the side-chain protection.

Deprotection of the Nα-Boc Group: A Cyclical Process

The repetitive removal of the Nα-Boc group is the central step in the elongation of the peptide chain during Boc-SPPS.

Mechanism of Boc Deprotection: The deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a carbamic acid intermediate and a stable tert-butyl cation. The carbamic acid readily decarboxylates to liberate the free amine, while the tert-butyl cation is scavenged to prevent unwanted side reactions.[3]

Experimental Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines the standard steps for Nα-Boc deprotection, neutralization, and coupling in a typical Boc-SPPS workflow.[5]

1. Resin Swelling:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

2. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes.
  • Drain the solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes.
  • Expert Insight: The initial short treatment helps to wash the resin and initiate the deprotection, while the longer second treatment ensures complete removal of the Boc group. For peptides containing sensitive residues like tryptophan or methionine, the addition of 1-2% triisopropylsilane (TIS) to the TFA solution is recommended as a scavenger to prevent side reactions from the generated tert-butyl cations.[4]

3. Washing:

  • Wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and finally DCM (3x) to remove residual TFA and byproducts.

4. Neutralization:

  • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes.
  • Repeat the neutralization step for another 2 minutes.
  • Causality: The deprotected N-terminus exists as a trifluoroacetate salt, which is unreactive in the subsequent coupling step. Neutralization with a non-nucleophilic base like DIEA generates the free amine required for peptide bond formation.[3]

5. Washing:

  • Wash the resin with DCM (5x) to remove excess base.

6. Amino Acid Coupling:

  • Couple the next Boc-protected amino acid using a suitable activating agent (e.g., HBTU/DIEA or DIC/HOBt in DMF or DCM/DMF). Coupling times typically range from 30 minutes to 2 hours.
  • Monitor coupling completion using a qualitative test such as the Kaiser test.[6]

7. Washing:

  • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.

Achieving True Orthogonality in Boc-SPPS

To move beyond linear peptides and into the realm of more complex structures, a truly orthogonal protection scheme is necessary. This involves the use of side-chain protecting groups that are stable to the acidic conditions of Boc deprotection and the strong acid of final cleavage, but can be removed by specific, non-acidic methods.

The Alloc Group: Palladium-Catalyzed Deprotection

The allyloxycarbonyl (Alloc) group is an excellent orthogonal protecting group for the side chains of lysine or ornithine. It is stable to both TFA and HF but can be selectively removed by a palladium(0) catalyst.

Mechanism of Alloc Deprotection: The deprotection proceeds via a π-allyl palladium complex. The Pd(0) catalyst inserts into the allyl-oxygen bond, and in the presence of a nucleophilic scavenger, the allyl group is transferred to the scavenger, releasing the free amine.[7]

The Dde and ivDde Groups: Hydrazine-Mediated Cleavage

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are employed to protect the side-chain amino groups of lysine and ornithine. These groups are stable to the acidic conditions of Boc-SPPS and are selectively cleaved by treatment with hydrazine.[8]

Mechanism of Dde/ivDde Deprotection: The cleavage occurs via a nucleophilic attack of hydrazine on the enamine system of the Dde/ivDde group, leading to the formation of a stable pyrazole byproduct and the release of the free amine.

Application Workflow: On-Resin Side-Chain Modification

The following workflow demonstrates the power of an orthogonal protection strategy for the site-specific labeling of a peptide on the solid support.

On_Resin_Modification start Boc-SPPS of Peptide Chain (e.g., with Boc-Lys(Alloc)-OH) deprotect_alloc On-Resin Alloc Deprotection (Pd(PPh3)4, Scavenger) start->deprotect_alloc Peptide Assembled wash1 Wash Resin deprotect_alloc->wash1 labeling Side-Chain Labeling (e.g., with Fluorescent Dye) wash1->labeling wash2 Wash Resin labeling->wash2 continue_synthesis Continue Boc-SPPS or Final Cleavage wash2->continue_synthesis

Caption: Workflow for on-resin side-chain modification.

Experimental Protocol 2: On-Resin Deprotection of Lys(Alloc)

This protocol details the selective removal of the Alloc group from a lysine side chain on the resin.[9]

1. Resin Preparation:

  • Swell the peptide-resin containing the Lys(Alloc) residue in DCM.
  • Wash the resin thoroughly with DCM (5x).

2. Deprotection Cocktail Preparation:

  • In a separate vial, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.1 equivalents) in 6 mL of DCM.
  • To this solution, add phenylsilane (~20 equivalents) as the allyl scavenger.
  • Safety Note: Palladium catalysts and phenylsilane should be handled in a fume hood with appropriate personal protective equipment.

3. Deprotection Reaction:

  • Add the deprotection cocktail to the resin and agitate gently for 20 minutes at room temperature.
  • Drain the solution and repeat the treatment with a fresh portion of the deprotection cocktail for another 20 minutes.

4. Washing:

  • Wash the resin extensively with DCM (5x), 0.5% DIEA in DCM (2x), DCM (5x), and finally DMF (3x) to ensure complete removal of the palladium catalyst and scavenger byproducts.

5. Verification (Optional):

  • A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the complete removal of the Alloc group.

Experimental Protocol 3: On-Resin Deprotection of Lys(Dde)

This protocol describes the selective cleavage of the Dde protecting group using hydrazine.

1. N-Terminal Protection:

  • Ensure the N-terminus of the peptide is protected with a Boc group. If the final amino acid was just coupled and the N-terminal Boc group was removed, it must be re-protected using Boc anhydride (Boc₂O) before proceeding.
  • Causality: Hydrazine can also remove the Fmoc group, so ensuring the N-terminus is Boc-protected is crucial for selectivity.

2. Resin Preparation:

  • Wash the peptide-resin containing the Lys(Dde) residue with DMF (5x).

3. Deprotection Reaction:

  • Treat the resin with a solution of 2% hydrazine monohydrate in DMF (v/v).
  • Agitate the resin at room temperature. The reaction is typically complete within 3-10 minutes. The deprotection can be monitored by the appearance of a yellow color in the solution.
  • Repeat the treatment with a fresh solution of 2% hydrazine in DMF.

4. Washing:

  • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of hydrazine and the cleaved protecting group. The resin is now ready for side-chain modification.

Data Summary: Orthogonal Protecting Groups in Boc-SPPS

Protecting GroupStructureCleavage Reagent(s)StabilityOrthogonal To
Boc tert-ButoxycarbonylTFA, HClBase, HydrogenolysisFmoc, Cbz, Alloc, Dde
Bzl BenzylStrong Acids (HF, TFMSA)TFA (relative), BaseFmoc, Alloc, Dde
Cbz (Z) BenzyloxycarbonylH₂/Pd, HBr/AcOHMild Acid, BaseBoc, Fmoc, Alloc, Dde
Alloc AllyloxycarbonylPd(PPh₃)₄ + ScavengerAcid, Base, HydrazineBoc, Fmoc, Cbz, Dde
Dde/ivDde (see text)2% Hydrazine in DMFAcid, Base, Pd(0)Boc, Fmoc, Cbz, Alloc

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled and any on-resin modifications are complete, the final step is to cleave the peptide from the resin and remove the remaining side-chain protecting groups. In Boc-SPPS, this is typically achieved with a strong acid like anhydrous hydrogen fluoride (HF).[4][5]

The Role of Scavengers in Final Cleavage

During strong acid cleavage, reactive carbocations are generated from the cleavage of the side-chain protecting groups. These can cause unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine. Scavengers are added to the cleavage cocktail to trap these carbocations.[4]

Common Scavenger Cocktails for HF Cleavage:

Scavenger(s)Target Residue(s)Rationale
Anisole Trp, TyrAromatic scavenger that readily undergoes electrophilic substitution.[9]
p-Cresol Tyr, TrpPhenolic scavenger, similar to anisole.
Thioanisole Cys, MetSoft nucleophile that effectively traps carbocations and prevents sulfoxide formation.
Ethanedithiol (EDT) TrpReduces oxidized tryptophan and scavenges carbocations.

Conclusion

The strategic use of orthogonal protecting groups significantly expands the capabilities of Boc-amino acid based peptide synthesis, enabling the creation of complex and modified peptides that are inaccessible through linear synthesis alone. By understanding the distinct chemical labilities of different protecting groups and applying the detailed protocols outlined in this guide, researchers can confidently navigate the synthesis of sophisticated peptide architectures for a wide range of applications in research and drug development. The principles of orthogonality, coupled with a deep understanding of the underlying reaction mechanisms, provide a robust framework for innovation in the field of peptide chemistry.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Guibé, F. (1997). Allylic Protecting Groups and Their Use in a Complex Environment. Part I: The Protection of Alcohols by the Allyl and Allyloxycarbonyl Groups. Tetrahedron, 53(40), 13509–13556.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide and organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group, particularly from sterically demanding cyclic amino acid residues. Instead of a generic overview, we will address specific, field-reported issues in a direct question-and-answer format, focusing on the underlying chemical principles and providing actionable, validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is stalled. What is the fundamental mechanism of TFA-mediated Boc deprotection, and what could be impeding it?

A1: Understanding the Mechanism is Key to Troubleshooting.

The acid-catalyzed removal of the Boc group is a cornerstone of modern peptide synthesis.[][2] The reaction, typically using trifluoroacetic acid (TFA), proceeds through a well-understood pathway.[2][3] Grasping this mechanism is the first step in diagnosing any issues.

Mechanism Breakdown:

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.[2][3]

  • Carbocation Formation: This initial protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a highly stable tert-butyl cation and a transient carbamic acid intermediate.[2]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂) and liberating the free amine of the amino acid.[3]

  • Salt Formation: Under the acidic conditions, the newly freed amine is immediately protonated, forming an ammonium salt (e.g., a TFA salt).[3]

dot

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3 & 4: Decomposition & Salt Formation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid Slow Step tBu_Cation (CH3)3C+ (tert-Butyl Cation) Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Alkylation Alkylation of Nucleophiles tBu_Cation->Alkylation Side Reaction Ammonium_Salt R-NH3+ Free_Amine->Ammonium_Salt + H+ Troubleshooting_Flowchart decision decision process process solution solution start Incomplete Deprotection d1 Is standard TFA/DCM protocol failing? start->d1 p1 Review Standard Protocol: 1. Use fresh, anhydrous TFA/DCM. 2. Ensure full substrate solubility. 3. Confirm sufficient reaction time (1-2h). d1->p1 No d2 Are side products (e.g., alkylation) observed? d1->d2 Yes solution1 Problem Solved p1->solution1 p2 Incorporate Scavengers: Add TIS, EDT, or Anisole to the reaction 'cocktail'. d2->p2 Yes d3 Is steric hindrance (cyclic, α,α-disubstituted) suspected? d2->d3 No p2->d3 p3 Option 1: Modify Conditions - Increase TFA (50% to neat). - Gently warm (30-40°C). - Extend reaction time (monitor by TLC/LCMS). d3->p3 Yes d4 Still Incomplete? d3->d4 No (Re-evaluate starting material) p3->d4 d4->solution1 No p4 Option 2: Change Acid/Solvent System - Switch to 4M HCl in Dioxane. - Try stronger acids (e.g., TMSOTf). - Explore alternative solvents (e.g., HFIP). d4->p4 Yes solution2 Complete Deprotection p4->solution2

Caption: A logical workflow for troubleshooting Boc deprotection failures.

Q3: I'm seeing incomplete deprotection with my standard 25-50% TFA in DCM. What are the first and most critical variables to check?

A3: Before resorting to exotic reagents, validate your core components and conditions. Many failures stem from seemingly minor oversights.

  • Reagent Quality: TFA is hygroscopic. An old bottle that has been opened multiple times may have absorbed enough water to significantly lower its effective acidity. [4]Always use fresh or recently opened, high-purity TFA. The same applies to your solvent; ensure it is anhydrous.

  • Reaction Time & Temperature: Standard deprotections run for 30-60 minutes at room temperature. [4]For sterically hindered cyclic amino acids, this is often insufficient. Monitor the reaction by TLC or LC-MS and be prepared to extend the reaction time to 2-4 hours or even longer.

  • TFA Concentration: For a difficult substrate, a 25% TFA solution may not be strong enough. Increase the concentration incrementally, from 50% up to neat (100%) TFA. [5]4. Solubility: Visually inspect your reaction. Is there any undissolved starting material? If solubility in DCM is poor, consider alternative solvents. While less common for deprotection, solvents like THF or dioxane can sometimes be beneficial, though solvent choice can also impact reaction rate. [4]

    Parameter Standard Condition Troubleshooting Action Rationale
    TFA Concentration 20-50% in DCM Increase to 50-100% (neat) Overcomes kinetic barriers for hindered substrates by increasing acid strength. [5]
    Reaction Time 30-60 min Extend to 2-4 hours (or more) Allows more time for the slow protonation and cleavage steps to proceed to completion.
    Temperature Room Temp (20-25°C) Warm gently to 30-40°C Increases reaction rate, but use with caution as it can also accelerate side reactions.

    | Reagents | Standard lab grade | Use fresh, anhydrous TFA & DCM | Prevents reduction in effective acidity due to moisture absorption. [4]|

Q4: My mass spec data shows adducts corresponding to +56 Da. What is happening and how can I prevent it?

A4: You are observing tert-butylation, a classic side reaction that requires scavengers.

The +56 Da mass shift corresponds to the addition of a tert-butyl group ((CH₃)₃C-). This is caused by the highly reactive tert-butyl cation, generated during the Boc cleavage, alkylating a nucleophilic site on your molecule. [6] The Role of Scavengers: Scavengers are reagents added to the deprotection cocktail to "trap" or quench the tert-butyl cation before it can react with your product. [7]

Scavenger Typical Conc. Target Residues Mechanism of Action
Triisopropylsilane (TIS) 2-5% Trp, Cys, Met Reduces the tert-butyl cation to isobutane via hydride transfer.
Water (H₂O) 2-5% General Reacts with the cation to form tert-butanol. Often used with TIS.
Anisole 5-10% Trp Acts as a sacrificial substrate for Friedel-Crafts alkylation.

| 1,2-Ethanedithiol (EDT) | 2-5% | Cys, Met | Protects sulfur-containing residues from alkylation. |

A robust, general-purpose scavenger cocktail for TFA deprotection is:

  • 95% TFA

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

This mixture effectively suppresses many common side reactions. [14]

Q5: I have optimized my TFA protocol with scavengers and extended reaction times, but the deprotection of my α,α-disubstituted cyclic amino acid is still incomplete. What are my alternative options?

A5: When standard TFA-based methods fail, a change in the fundamental reagent system is required.

For exceptionally resistant substrates, you must either increase the acidity of the medium further or switch to an entirely different deprotection chemistry.

Option 1: Stronger Acid Systems

  • 4M HCl in Dioxane: This is a very common and effective alternative to TFA. [4]It is often perceived as "cleaner," generating fewer side reactions in some cases. The protocol involves dissolving the substrate in the HCl/dioxane solution and stirring at room temperature for 1-4 hours.

  • Trifluoromethanesulfonic acid (TFMSA) or TMSOTf: These are significantly stronger acids than TFA and can deprotect even the most stubborn Boc groups. However, they are also less selective and may cleave other acid-labile protecting groups on your molecule. [8]Use these as a last resort and at low temperatures (0°C) to start. A typical cocktail might involve TMSOTf and a mild base like 2,6-lutidine in DCM. [4] Option 2: Non-Acidic or Milder Methods (for sensitive substrates)

  • Thermal Deprotection: If your molecule is thermally stable, simply heating it (often neat or in a high-boiling solvent like dioxane) can cause the Boc group to cleave. [4][9]Temperatures can range from 80°C to 150°C.

  • TMSI (Iodotrimethylsilane): This reagent provides a neutral deprotection pathway and is remarkably effective. [4]It is particularly useful when other acid-sensitive groups, such as tert-butyl esters, must be preserved. The reaction is typically fast, often complete in under an hour at room temperature.

Validated Experimental Protocols
Protocol 1: Optimized TFA Deprotection with Scavengers
  • Preparation: Dissolve the Boc-protected cyclic amino acid derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.

  • Scavenger Addition: Add triisopropylsilane (TIS) (2.5% v/v of the final TFA volume).

  • Deprotection: Cool the solution to 0°C in an ice bath. Slowly add fresh, anhydrous TFA (to a final concentration of 50-95% v/v).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress every hour using TLC or LC-MS. For hindered substrates, expect 2-6 hours for completion.

  • Work-up: Once the reaction is complete, concentrate the solution in vacuo. Co-evaporate with toluene or DCM (3x) to remove residual TFA. The resulting product is the TFA salt of the deprotected amine.

Protocol 2: Deprotection using 4M HCl in Dioxane
  • Preparation: Place the Boc-protected substrate (1.0 eq) in a dry round-bottom flask with a stir bar under an inert atmosphere (N₂ or Argon).

  • Deprotection: Add a commercial solution of 4M HCl in 1,4-dioxane (typically 10-20 equivalents of HCl relative to the substrate). Ensure the substrate fully dissolves.

  • Reaction: Stir at room temperature for 2-4 hours. The deprotected amine hydrochloride salt may precipitate from the solution. Monitor by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl. The resulting solid or oil is the hydrochloride salt of the free amine.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit User Discussion. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-5. doi: 10.1002/psc.657. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Capua, M., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts. Retrieved from [Link]

  • Capua, M., et al. (2020). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. ResearchGate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate User Disussion. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]

  • Pal'gunov, A. A., & Stepanov, A. E. (2010). Acid-labile protecting groups for the synthesis of lipidated peptides. Russian Journal of Bioorganic Chemistry, 36, 159-172. Retrieved from [Link]

  • Tenti, A., et al. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Organic Letters, 3(17), 2633-6. Retrieved from [Link]

  • Pathak, T. P., & Miller, S. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Accounts of chemical research, 46(12), 2856–2867. Retrieved from [Link]

  • ResearchGate Scientific Diagram. (n.d.). (A) BOC deprotection mechanism with aid of a scavenger. (B) Thermal method for BOC deprotection. Retrieved from [Link]

  • ResearchGate Publication Request. (n.d.). Boc-α-Aminoisobutyryl-α-aminoisobutyric Acid Benzyl Ester (Boc-Aib-Aib-O-Bn): Peptide Synthesis with a Fluorous Carbodiimide Reagent. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Van der poorten, K., & Smet, M. (2002). Dual protection of amino functions involving Boc. Royal Society of Chemistry. Retrieved from [Link]

  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Retrieved from [Link]

  • Pathak, V., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Reddit User Discussion. (2022, August 18). Boc deprotection --> Aza-Michael?. r/Chempros. Retrieved from [Link]

  • G. K. Agbottah, et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • Le-Nguyen, D., et al. (2007). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Retrieved from [Link]

  • Reddit User Discussion. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/organicchemistry. Retrieved from [Link]

  • ResearchGate Publication Request. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • Bougrin, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]

  • Wu, Z., et al. (2022). 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin. Journal of the American Chemical Society. Retrieved from [Link]

  • Bougrin, K., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-butyl 1-aminocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for tert-butyl 1-aminocyclopentane-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. Here, we address common challenges and provide in-depth, field-proven solutions for obtaining this compound with high purity. The unique bifunctional nature of this molecule—possessing both a basic primary amine and a sterically hindered, acid-labile tert-butyl ester—presents specific purification challenges that require a nuanced approach.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties and solubility profile of tert-butyl 1-aminocyclopentane-1-carboxylate?

The physical properties can vary based on purity. Generally, it is a low-melting solid or a colorless to pale yellow oil at room temperature. The presence of both a polar amine and non-polar alkyl groups gives it a mixed solubility profile. It is typically soluble in a range of organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[1] Its solubility in non-polar solvents like hexanes is lower, a property often exploited during crystallization and chromatography.

Q2: What are the most common impurities to anticipate after synthesis?

Impurities are highly dependent on the synthetic route. However, some common classes include:

Impurity ClassSpecific ExamplesTypical Source
Unreacted Starting Materials 1-Aminocyclopentanecarboxylic acid, di-tert-butyl dicarbonate ((Boc)₂O), isobutene.Incomplete reaction during the esterification or Boc-protection/deprotection steps.[2][3]
Reaction Byproducts Amide intermediates, tert-butanol, products of side reactions.Hydrolysis of starting materials or intermediates; incomplete conversion in multi-step syntheses.[4]
Residual Solvents Dichloromethane, Ethyl Acetate, THF, Hexanes, Toluene.Remnants from the reaction medium or extraction/purification steps.[5]
Reagents Triethylamine (TEA), Trifluoroacetic acid (TFA).Additives used during the reaction or for deprotection that were not fully removed.

Q3: How should I properly store the purified compound?

Due to the presence of a primary amine, the compound can be sensitive to air and may slowly degrade or change color upon prolonged exposure. For long-term stability, it is recommended to store tert-butyl 1-aminocyclopentane-1-carboxylate under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container at low temperatures (2-8°C).[6]

Q4: Which analytical techniques are best suited for assessing the final purity?

A combination of methods provides the most comprehensive purity assessment.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation and can reveal the presence of organic impurities. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified internal standard.[7]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying non-volatile organic impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting and quantifying volatile impurities and residual solvents.[5][7]

  • Melting Point Analysis: For solid samples, a sharp and defined melting range is a reliable indicator of high purity.[8]

Section 2: Troubleshooting Guide

Problem: My product is a persistent oil and fails to crystallize.

  • Causality & Explanation: The presence of minor impurities can act as "anti-solvents," disrupting the crystal lattice formation. Additionally, some Boc-protected amino acids are notoriously difficult to crystallize from reaction mixtures.[9]

  • Solution Pathway:

    • High Vacuum Drying: First, ensure all residual solvents are removed by drying the oil under high vacuum (e.g., <1 mmHg) for several hours. Sometimes, solvent traces can prevent solidification.

    • Solvent Trituration/Slurrying: Dissolve the oil in a minimal amount of a moderately polar solvent (e.g., diethyl ether or DCM) and then add a non-polar solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Stir vigorously. This process, known as "oiling out," can often be followed by crystallization upon standing or scratching the flask. A patent for similar Boc-amino acids suggests adding a weak polar solvent to the oil and pulping for a period to induce crystallization.[9]

    • Seed Crystal Induction: If a small amount of solid material has ever been produced, use it as a seed crystal. Add a single, tiny crystal to the purified oil and let it stand undisturbed at a cool temperature.[9]

    • Purify Further: If crystallization fails, the impurity level is likely too high. Proceed with column chromatography to achieve higher purity before re-attempting crystallization.

Problem: During column chromatography, my compound streaks badly on the TLC plate and gives broad peaks from the column.

  • Causality & Explanation: This is a classic problem when purifying compounds with free amines on standard silica gel. The slightly acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to the basic amine, leading to significant tailing (streaking) and poor recovery.[10]

  • Solution Pathway:

    • Basic Modifier in Eluent: The most common solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your eluent system. A typical starting point is 0.5-1% triethylamine (TEA) or a 1% solution of ammonium hydroxide in methanol, which is then added to the primary eluent.[10]

    • Alternative Stationary Phases: If streaking persists, switch to a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative. For even better results, consider reverse-phase (C18) silica gel, using a mobile phase like acetonitrile/water.[10]

    • In-situ Protection: In some cases, it may be easier to temporarily protect the amine (e.g., as a Boc-carbamate), perform the chromatography on the protected, less polar compound, and then deprotect the pure material. This adds steps but can resolve severe separation issues.

Problem: My NMR spectrum shows persistent solvent residue (e.g., Ethyl Acetate, DCM). How can I remove it?

  • Causality & Explanation: Solvents can become trapped within the product matrix, especially in viscous oils or amorphous solids. Standard rotary evaporation is often insufficient to remove high-boiling point solvents completely.

  • Solution Pathway:

    • High Vacuum Drying: The first step is always drying under high vacuum for an extended period (12-24 hours), sometimes with gentle heating (30-40°C) if the compound is thermally stable.

    • Solvent Co-evaporation: Dissolve the product in a low-boiling point solvent in which it is highly soluble (e.g., DCM or methanol). Then, evaporate the solvent on a rotary evaporator. Repeat this 2-3 times. The lower-boiling solvent helps to azeotropically remove the higher-boiling residue.

    • Lyophilization (Freeze-Drying): If the product is soluble in water or a solvent like 1,4-dioxane, and the residual solvent is immiscible, lyophilization can be highly effective. Dissolve the compound, freeze it, and apply a high vacuum to sublime the solvents away.

Section 3: Detailed Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for routine purification of gram-scale quantities of the crude product. It incorporates a basic modifier to ensure optimal separation and recovery.

Workflow Diagram: Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization a Select Eluent System (e.g., Hexane:EtOAc + 0.5% TEA) via TLC Analysis b Prepare Silica Slurry in Initial Eluent a->b c Pack Column Uniformly b->c d Equilibrate Column with 2-3 Column Volumes of Eluent c->d e Dissolve Crude Product in Minimal DCM/Eluent d->e f Load Sample onto Column e->f g Elute with Solvent Gradient f->g h Collect Fractions g->h i Analyze Fractions by TLC h->i j Combine Pure Fractions i->j k Remove Solvent via Rotary Evaporation j->k l Dry Under High Vacuum k->l

Caption: Workflow for purifying tert-butyl 1-aminocyclopentane-1-carboxylate via flash chromatography.

Step-by-Step Methodology:

  • Eluent Selection: Analyze the crude material by TLC using a Hexane:Ethyl Acetate (EtOAc) solvent system. A good starting point is 70:30 Hexane:EtOAc. Spot the crude material on a TLC plate and develop. The target compound should have an Rf value between 0.2 and 0.4 for optimal separation. Add 0.5% triethylamine (TEA) to the chosen eluent system for the column.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluent (e.g., 90:10 Hexane:EtOAc + 0.5% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding air bubbles.[11]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial low-polarity solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., from 90:10 to 60:40 Hexane:EtOAc) to move the compound down the column.

    • Collect fractions (e.g., 10-20 mL each) in test tubes.

  • Analysis and Work-up:

    • Monitor the collected fractions by TLC. Spot every few fractions on a single plate to identify which contain the pure product.

    • Combine the fractions containing the pure compound.

    • Remove the solvent using a rotary evaporator. The TEA will be removed during this process.

    • Dry the resulting product under high vacuum to remove any final traces of solvent.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying a solid crude product to a high degree of purity, assuming a suitable single-solvent or dual-solvent system can be identified.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Test solubility in various solvents. An ideal single solvent will dissolve the compound when hot but not when cold.

    • A common dual-solvent system is a pair where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"), and the two solvents are miscible. For this compound, an Ethyl Acetate/Hexane or DCM/Hexane system is a good starting point.[12]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot "solvent" (e.g., ethyl acetate) until the solid just dissolves completely.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once at room temperature, cool the flask further in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold anti-solvent (e.g., hexanes) to remove any soluble impurities adhering to the crystal surface.[13]

  • Drying:

    • Dry the crystals thoroughly, either by air-drying on the filter or by placing them in a vacuum oven at a mild temperature (e.g., 30°C) to remove all solvent.

Section 4: Visual Workflow Guide

Decision Tree for Purification Method Selection

G Start Crude Product Analysis IsSolid Is the product a solid? Start->IsSolid IsThermallyStable Is it thermally stable and non-polymeric? IsSolid->IsThermallyStable No (Oil) PurityCheck Purity >90% by NMR? IsSolid->PurityCheck Yes ColumnChrom Column Chromatography (Silica or C18) IsThermallyStable->ColumnChrom No Distill High-Vacuum Distillation IsThermallyStable->Distill Yes Recrystallize Recrystallization PurityCheck->Recrystallize Yes PurityCheck->ColumnChrom No Workup Aqueous Wash & Re-evaluate Recrystallize->Workup Fails

Caption: Decision guide for selecting the optimal purification strategy based on crude product properties.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • Jagota, N. K., Chetram, A. J., & Nair, J. B. (1996). Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals. Journal of Chromatography A, 739(1-2), 343–349. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). VALIDATION OF AN ANALYTICAL PROCEDURE с CONTROL OF RESIDUAL SOLVENTS IN PHARMACEUTICAL SUBSTANCE. Retrieved from [Link]

  • Yuan, G., et al. (2019). Synthesis and crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate.
  • MDPI. (n.d.). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Organic Syntheses Procedure. (n.d.). A fritted chromatography column is dry-packed with silica gel. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester.
  • Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Reddit. (n.d.). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). How to purify p-amino tert butyl benzamide? Retrieved from [Link]

  • Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). B. Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787971A - Preparation method of tert-butyl ester.
  • PubChem. (n.d.). Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Boc-Protected Aminocyclopentanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butoxycarbonyl (Boc)-protected aminocyclopentanes. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize these critical building blocks. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance yield, purity, and overall success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of cyclopentanone is sluggish or incomplete. What is the likely cause?

A1: Incomplete reductive amination is often due to suboptimal pH, an insufficiently reactive amine, or a poor choice of reducing agent. The formation of the key iminium intermediate is pH-dependent; mildly acidic conditions (pH ~5-6) are typically required to facilitate carbonyl activation without fully protonating the amine nucleophile[1]. If the amine is a salt (e.g., hydrochloride), it must be neutralized in situ or prior to the reaction.

Q2: I am observing significant amounts of a di-alkylated byproduct. How can I prevent this?

A2: Overalkylation occurs when the newly formed secondary amine product reacts with another molecule of cyclopentanone, leading to a tertiary amine impurity. This is a common issue in many direct reductive amination protocols[2]. To minimize this, use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the intermediate imine of the desired product faster than the starting ketone[3]. A stepwise procedure, where the imine is formed first and then reduced, can also prevent this side reaction[3].

Q3: The Boc protection step is not going to completion. What should I check?

A3: Incomplete Boc protection is typically caused by insufficient base, poor nucleophilicity of the amine, or degradation of the Boc anhydride (Boc₂O). Ensure at least one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) is used to neutralize the acid byproduct. For less nucleophilic amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. Always use fresh or properly stored Boc₂O, as it can decompose in the presence of moisture.

Q4: My final product is difficult to purify by column chromatography. Are there alternative methods?

A4: Boc-protected amines can sometimes be challenging to purify via standard silica gel chromatography due to their moderate polarity. If impurities are acidic or basic, a preliminary acid/base wash during the aqueous workup can be highly effective. For stubborn cases, consider alternative purification techniques such as using a polymer-supported scavenger resin to remove excess Boc₂O or employing ion-exchange chromatography if the amine can be temporarily converted to its salt form[4].

In-Depth Troubleshooting Guide

Low yield or impure product can arise from several stages of the synthesis. This guide breaks down the common problems, their underlying causes, and validated solutions.

Table 1: Troubleshooting Common Issues in Aminocyclopentane Synthesis
Problem Potential Cause(s) Recommended Solution(s) & Mechanistic Rationale
Low Yield in Reductive Amination 1. Inefficient Imine/Iminium Formation: Incorrect pH, steric hindrance, or use of an amine salt without a base.1. Optimize pH: Add a catalytic amount of acetic acid (1-2 eq.) to promote imine formation. The acid protonates the carbonyl oxygen, making it more electrophilic[1].
2. Wrong Reducing Agent: Using a strong reducing agent like NaBH₄ can prematurely reduce the starting cyclopentanone.2. Use a Selective Hydride Source: Employ sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and milder reactivity favor the reduction of the protonated iminium ion over the neutral ketone[3].
3. Competitive Side Reactions: Formation of aldol adducts from cyclopentanone under basic conditions.3. Maintain Mildly Acidic Conditions: The presence of acetic acid not only catalyzes imine formation but also prevents base-catalyzed side reactions.
Incomplete Boc Protection 1. Degraded Boc₂O: Reagent has been hydrolyzed by atmospheric moisture.1. Verify Reagent Quality: Use fresh Boc₂O from a sealed container. If in doubt, a new bottle is recommended. Hydrolyzed Boc₂O forms t-butanol and CO₂, which are unreactive.
2. Insufficient Base: The reaction generates t-butoxycarboxylic acid, which protonates the starting amine, rendering it non-nucleophilic.2. Ensure Stoichiometric Base: Use at least 1.1 equivalents of a tertiary amine base (e.g., Et₃N) to scavenge the acid byproduct and maintain a nucleophilic starting amine.
3. Poorly Nucleophilic Amine: Sterically hindered or electron-deficient aminocyclopentanes react slowly.3. Add a Catalyst: Introduce a catalytic amount (1-5 mol%) of DMAP. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive intermediate with Boc₂O, accelerating the transfer to the amine[5].
Difficult Purification 1. Emulsion During Workup: The amphiphilic nature of the product can lead to stable emulsions.1. Break Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, or filter the mixture through a pad of Celite®.
2. Co-elution with Byproducts: Unreacted Boc₂O or its byproducts can co-elute with the desired product on silica gel.2. Use a Scavenger: After the reaction, add a nucleophilic scavenger resin (e.g., tris(2-aminoethyl)amine polystyrene) to covalently bind and remove excess Boc₂O, simplifying purification.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the two-step synthesis of Boc-aminocyclopentane.

G cluster_0 Troubleshooting Workflow start Low Final Yield check_step Which step has low yield? (Analyze by TLC/LCMS) start->check_step ra_issue Problem: Reductive Amination check_step->ra_issue Step 1 boc_issue Problem: Boc Protection check_step->boc_issue Step 2 ra_cause1 Check pH & Amine Salt ra_issue->ra_cause1 ra_cause2 Check Reducing Agent ra_issue->ra_cause2 boc_cause1 Check Boc₂O Quality boc_issue->boc_cause1 boc_cause2 Check Base/Catalyst boc_issue->boc_cause2 ra_sol1 Add Acetic Acid (cat.) Ensure amine is freebase ra_cause1->ra_sol1 ra_sol2 Switch to NaBH(OAc)₃ ra_cause2->ra_sol2 boc_sol1 Use Fresh Reagent boc_cause1->boc_sol1 boc_sol2 Add >1 eq. Base Add DMAP (cat.) boc_cause2->boc_sol2

Caption: Decision tree for troubleshooting low yield.

Optimized Experimental Protocols

Protocol 1: Synthesis of N-Cyclopentylammonium Acetate

This protocol describes the direct reductive amination of cyclopentanone using ammonium acetate as the amine source and sodium triacetoxyborohydride as the reducing agent.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq.), ammonium acetate (1.5 eq.), and anhydrous dichloromethane (DCM, 5 mL per mmol of cyclopentanone).

  • Stirring: Stir the suspension at room temperature for 30 minutes to facilitate initial imine formation.

  • Addition of Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the cyclopentanone starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude aminocyclopentane, which can be used directly in the next step.

Protocol 2: Boc Protection of Aminocyclopentane

This protocol details the protection of the crude aminocyclopentane from the previous step.

  • Reaction Setup: Dissolve the crude aminocyclopentane (1.0 eq.) in anhydrous DCM (5 mL per mmol). Add triethylamine (Et₃N) (1.2 eq.).

  • Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM dropwise at room temperature.

  • Catalysis (if necessary): If the reaction is slow (as monitored by TLC), add 4-dimethylaminopyridine (DMAP) (0.05 eq.).

  • Reaction Monitoring: Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting amine.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess amine and DMAP), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure Boc-protected aminocyclopentane.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Alec, C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reductive amination of cyclopentanone | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of tert-butyl 1-aminocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support resource for tert-butyl 1-aminocyclopentane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable bifunctional building block. Our goal is to provide you with in-depth, field-tested insights to preemptively address challenges and troubleshoot issues related to its handling, storage, and reactivity. The inherent chemical nature of this molecule—possessing both an acid-labile tert-butyl ester and a Boc-protected amine—presents a unique set of stability considerations that demand careful management.

Chemical Profile and Stability Overview

Tert-butyl 1-aminocyclopentane-1-carboxylate is a non-proteinogenic amino acid derivative prized in drug discovery for introducing a constrained cyclopentyl motif. Its structure, however, contains two functional groups sensitive to acidic conditions. The tert-butyl ester and the tert-butyloxycarbonyl (Boc) protecting group are both susceptible to cleavage, which is the primary challenge in its application and storage.

PropertyValueCausality & Implications
Molecular Formula C₁₁H₂₁NO₂-
Molecular Weight 199.29 g/mol Influences stoichiometry calculations in reactions.
Appearance Typically a white to off-white solidDeviation in color may indicate degradation or impurities.
Key Functional Groups tert-Butyl Ester, Boc-protected AmineBoth groups are highly labile under acidic conditions.[1][2][3] The tert-butyl cation formed upon cleavage can lead to side reactions.[3]
Primary Hazard Skin and eye irritantStandard laboratory PPE is required. Similar amine-containing compounds can be corrosive.[4][5]
Incompatibilities Strong acids, Strong oxidizing agentsStrong acids will rapidly cleave the ester and Boc group.[4][6] Oxidizing agents can react with the amine if deprotected.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries and concerns encountered by our users during the lifecycle of this reagent, from receiving the bottle to its use in a reaction.

Handling and Personal Protective Equipment (PPE)

Q: What are the primary safety hazards associated with this compound?

A: The primary hazards are skin and eye irritation.[5] While this specific molecule's SDS may vary, related amino acid esters and protected amines are classified as irritants. As a best practice, always handle the compound in a well-ventilated area or a chemical fume hood.[4] Standard PPE, including safety goggles, a lab coat, and nitrile gloves, is mandatory.

Q: Is the compound volatile or prone to generating dust?

A: As a solid, it can generate dust during transfer. To minimize inhalation risk, avoid creating airborne dust by handling it carefully and using appropriate tools like a chemical spatula. Work in a fume hood to control exposure.[6]

Storage and Stability

Q: What are the ideal storage conditions for long-term stability?

A: The key to long-term stability is to rigorously exclude moisture and acidic vapors. The Boc and tert-butyl ester groups are sensitive to acid-catalyzed hydrolysis.

ConditionRecommendationScientific Rationale
Temperature Store at 2-8°C.Cool temperatures slow the rate of any potential degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).This prevents exposure to atmospheric moisture and acidic gases (like CO₂) which can, over time, create a weakly acidic microenvironment promoting hydrolysis.
Container Keep in the original, tightly sealed container.Prevents contamination and exposure to the atmosphere.[4][7]
Location Store away from acids and strong oxidizing agents.[4][6]Prevents accidental degradation from corrosive vapors in the storage area.

Q: I've noticed the powder clumping together. Is this a sign of degradation?

A: Not necessarily, but it is a warning sign. Clumping often indicates the absorption of moisture, which is the first step in hydrolysis. While minor clumping may not significantly impact purity, it is crucial to verify the material's integrity via analytical methods (e.g., ¹H NMR, LC-MS) before use if moisture exposure is suspected.

Dissolution and Solution Stability

Q: What solvents are recommended for dissolving this compound?

A: It is generally soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. The tert-butyl group enhances its solubility in organic solvents.[8] Avoid using acidic solvents or solvents that may contain acidic impurities (e.g., old bottles of chloroform) for storage of stock solutions.

Q: How stable is the compound once in solution?

A: Solution stability is lower than solid-state stability. We strongly advise against storing stock solutions for extended periods. If storage is necessary, use an anhydrous aprotic solvent, store under an inert atmosphere at -20°C or -80°C, and use within a short timeframe.[9] For some related compounds, storage at -80°C is recommended for up to two years.[9] Always re-analyze the solution's purity if it has been stored for more than a few days.

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Yield in a Subsequent Reaction (e.g., Amide Coupling)
  • Potential Cause 1: Degraded Starting Material. The most common cause is the partial or complete cleavage of the Boc or tert-butyl ester groups prior to the reaction. The presence of the free amine or the carboxylic acid can interfere with the desired reaction.

    • Troubleshooting Steps:

      • Verify Integrity: Before starting your reaction, run a quick purity check on the starting material. A simple ¹H NMR spectrum is highly effective. Look for the characteristic signals of the tert-butyl groups (~1.4-1.5 ppm). A diminished integration of these signals relative to the cyclopentyl protons suggests degradation.

      • Check for Free Acid: Use TLC analysis. The free carboxylic acid will have a different Rf value and may streak.

      • Solution: If degradation is confirmed, it is best to use a fresh bottle of the reagent. Repurification is often not practical or cost-effective.

  • Potential Cause 2: Incompatible Reaction Conditions. Using acidic conditions, even mild ones, can cause in-situ deprotection.

    • Troubleshooting Steps:

      • Review Protocol: Ensure your reaction conditions are neutral or basic. If an acid catalyst or acidic reagent is required, this starting material is likely unsuitable without modification.

      • Orthogonal Strategy: The Boc group is designed to be removed by acid, while being stable to most bases and nucleophiles.[1] This allows for orthogonal protection strategies with groups like Fmoc.[1] Ensure your chemistry aligns with this principle.

Problem 2: Appearance of Unexpected Side Products
  • Potential Cause: In-situ Deprotection and Side Reactions. During a reaction, if the Boc or ester group is unintentionally cleaved, the newly formed t-butyl cation is an electrophile that can alkylate other nucleophiles in the reaction mixture.[3]

    • Troubleshooting Steps:

      • Identify Byproduct: Attempt to characterize the side product by LC-MS to see if its mass corresponds to a t-butylated species.

      • Add a Scavenger: If acidic conditions are unavoidable and deprotection is a risk, consider adding a scavenger like anisole or thioanisole to trap the t-butyl cation and prevent it from reacting with your desired molecules.[3]

Experimental Protocol: Purity Assessment Before Use

This protocol is a self-validating system to ensure the integrity of your tert-butyl 1-aminocyclopentane-1-carboxylate before committing it to a reaction.

  • Visual Inspection: Check for any discoloration or significant clumping of the solid.

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the presence of two sharp singlets in the 1.4-1.5 ppm region, each integrating to 9 protons, corresponding to the two tert-butyl groups.

    • Verify the expected multiplets for the cyclopentyl ring protons.

    • Look for the absence of a broad singlet corresponding to a carboxylic acid proton (>10 ppm) or signals from isobutylene (a deprotection byproduct).

  • TLC Analysis:

    • Dissolve a small amount of the compound in ethyl acetate.

    • Spot it on a silica TLC plate alongside a co-spot with a sample from a previous, successful reaction if available.

    • Elute with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes).

    • Visualize under UV light (if applicable) and with a potassium permanganate stain. A single, well-defined spot indicates high purity.

Visualization of Troubleshooting Logic

The following workflow diagram illustrates a logical process for diagnosing issues related to this reagent.

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Impure Product) check_sm Step 1: Verify Starting Material (SM) Integrity (NMR, TLC, LC-MS) start->check_sm sm_ok SM Purity is OK check_sm->sm_ok Pass sm_bad SM is Degraded check_sm->sm_bad Fail review_conditions Step 2: Review Reaction Conditions (pH, Temp, Reagents) sm_ok->review_conditions procure_new Solution: Procure Fresh Reagent and Store Properly sm_bad->procure_new conditions_ok Conditions Appear Suitable review_conditions->conditions_ok Pass conditions_bad Conditions are Incompatible (e.g., Acidic) review_conditions->conditions_bad Fail optimize Troubleshoot Other Reaction Parameters (Stoichiometry, Time, etc.) conditions_ok->optimize modify_protocol Solution: Modify Protocol (Change pH, Add Scavenger, Use Orthogonal Strategy) conditions_bad->modify_protocol end_good Problem Resolved optimize->end_good procure_new->end_good modify_protocol->end_good

Caption: Troubleshooting workflow for experiments using tert-butyl 1-aminocyclopentane-1-carboxylate.

References

  • PubChem, Compound Summary for tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. (n.d.). National Center for Biotechnology Information. Provides chemical and physical properties. [Link]

  • ChemSrc, Entry for tert-butyl (1S,2S)-2-aminocyclopentane-1-carboxylate. (2025). Provides basic chemical properties. [Link]

  • Organic Chemistry Portal, Boc-Protected Amino Groups. (n.d.). Details the stability and cleavage of the Boc protecting group. [Link]

  • Organic Chemistry Portal, tert-Butyl Esters. (n.d.). Describes the acid-labile nature of tert-butyl esters and methods for their cleavage. [Link]

  • Wikipedia, tert-Butyloxycarbonyl protecting group. (n.d.). Discusses the acid-labile nature of the Boc group and the use of scavengers for the t-butyl cation. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances. Discusses the acid lability of Boc groups. [Link]

  • ResearchGate, Discussion on tert-butyl ester synthesis. (2021). Highlights practical challenges in forming tert-butyl esters. [Link]

  • Master Organic Chemistry, Protecting Groups for Amines: Carbamates. (2018). Explains the installation and removal of Boc protecting groups. [Link]

  • ResearchGate, Characterization of co-metabolic biodegradation of methyl tert-butyl ether. (2019). Discusses the degradation of compounds containing tert-butyl groups. [Link]

Sources

Technical Support Center: Managing tert-Butyl Cation Reactivity in Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group. Here, we provide in-depth, field-tested answers and troubleshooting protocols to address the challenges associated with the highly reactive tert-butyl cation generated during acidic Boc deprotection. Our goal is to equip you with the knowledge to minimize side reactions, optimize yields, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs): The "Why" Behind the Problem

This section addresses the fundamental principles governing Boc deprotection and the necessity of scavengers. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: What is the primary cause of side-product formation during Boc deprotection?

A1: The central issue arises from the mechanism of acid-catalyzed cleavage, typically with trifluoroacetic acid (TFA). The acid protonates the Boc group, leading to its departure as a stable, but highly reactive, tertiary carbocation: the tert-butyl cation (t-Bu+) .[1][2][3] This cation is a potent electrophile that will readily alkylate any available nucleophile in the reaction mixture.[1][2] If not properly managed, this leads to the formation of unwanted t-butylated byproducts, complicating purification and reducing the yield of your target compound.[1]

Q2: My synthesis involves peptides. Which amino acid residues are most susceptible to alkylation by the tert-butyl cation?

A2: Several amino acid side chains are nucleophilic enough to be at high risk of tert-butylation. It is crucial to identify these residues in your sequence to select the appropriate protective measures. The most vulnerable are:

  • Tryptophan (Trp): The indole ring is highly electron-rich and prone to alkylation.[2][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][4]

  • Cysteine (Cys): The free thiol group is an excellent nucleophile and a prime target for the t-Bu+ cation.[2][4][5]

  • Tyrosine (Tyr): The activated phenolic ring can also undergo electrophilic substitution.[2][4]

Q3: What are scavengers, and how do they prevent these side reactions?

A3: Scavengers are nucleophilic reagents intentionally added to the deprotection "cocktail".[4][6] Their function is to react with and neutralize the electrophilic tert-butyl cation at a much faster rate than the sensitive residues of your product.[4][7] By effectively "scavenging" the carbocations as they form, these compounds prevent the unwanted alkylation of your target molecule.[6] The choice of scavenger is critical and depends on the specific sensitive residues present in your substrate.[2]

Q4: What are the most common and effective scavengers for general use?

A4: A combination of scavengers, often referred to as a "cocktail," is typically used to provide broad-spectrum protection. A very common and effective starting point for many peptides is a mixture of TFA:Triisopropylsilane (TIS):Water (95:2.5:2.5 v/v/v) .[2][4][8]

  • Triisopropylsilane (TIS): Acts as a hydride donor to reduce the tert-butyl cation to isobutane. It is particularly effective at preventing tryptophan alkylation.

  • Water: Can trap the cation to form tert-butanol.[5] It also aids in the solubility of the peptide and helps mediate the reaction.[7]

Q5: My peptide is particularly sensitive and contains multiple Cys and Trp residues. What scavenger strategy should I employ?

A5: For complex or highly sensitive sequences, a more robust scavenger cocktail is required. Thiol-based scavengers are excellent for protecting cysteine, while other reagents protect different residues. A classic example is Reagent K , which contains a mixture of reagents to provide comprehensive protection.[2]

  • Reagent K Composition: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[2]

    • Phenol: A carbocation scavenger that also helps to prevent the oxidation of tryptophan.

    • Thioanisole: Effective in scavenging cations and can help accelerate the removal of some side-chain protecting groups like Arg(Pmc).[5][6]

    • 1,2-Ethanedithiol (EDT): A potent thiol scavenger, highly effective at trapping cations and preventing re-attachment of trityl groups to cysteine.[6] It is considered one of the best scavengers for preventing t-butylation.[5][6]

Troubleshooting Guide: From Theory to Practice

This section provides a structured approach to diagnosing and solving specific experimental problems.

Issue 1: Incomplete Deprotection

  • Symptoms: Analytical data (e.g., LC-MS, NMR) shows a significant amount of starting material remaining after the standard reaction time.

  • Causality & Solutions:

    • Insufficient Acid/Time: The Boc group is acid-labile, but kinetics matter. For sterically hindered or electronically unique substrates, deprotection may be slower.

      • Solution: Extend the reaction time (e.g., from 2 hours to 4 hours) and continue to monitor by LC-MS. If the reaction is still slow, a higher concentration of TFA may be considered, but be mindful of potential side reactions on other acid-sensitive groups.[9]

    • Poor Resin Swelling (for Solid-Phase Synthesis): If the peptide is on a solid support, the reagents must penetrate the resin beads.

      • Solution: Ensure the chosen solvent system adequately swells the resin. A common issue is using 100% TFA, which may not swell polystyrene resins as effectively as a mixture. Using a co-solvent like Dichloromethane (DCM) (e.g., 50% TFA in DCM) can significantly improve resin swelling and deprotection efficiency.[2]

Issue 2: Significant Side Product Formation Despite Using a Scavenger

  • Symptoms: The desired product is formed, but analytical data reveals major impurity peaks corresponding to t-butylated species.

  • Causality & Solutions:

    • Incorrect or Insufficient Scavenger: The chosen scavenger may not be optimal for the specific sensitive residues in your molecule.

      • Solution: Consult the scavenger selection table below. If your peptide contains Cysteine, for instance, and you only used TIS and water, the protection will be inadequate. Add a thiol-based scavenger like EDT or DTT.[5] Increase the scavenger concentration from the standard 2.5-5% to 5-10% for particularly problematic sequences.

    • Highly Nucleophilic Substrate: In some cases, the product itself is so nucleophilic that it can compete with the scavengers.

      • Solution: Lowering the reaction temperature (e.g., running the reaction at 0 °C) can sometimes temper the rate of alkylation more than the rate of deprotection, improving selectivity. Additionally, using a higher concentration of a more potent scavenger cocktail is advised.[2]

Data & Protocols for the Bench Scientist
Table 1: Scavenger Selection Guide

This table provides a quick reference for choosing appropriate scavengers based on the sensitive amino acid residues present in your peptide or molecule.

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS) Trp, Tyr, general cations2.5% - 5%A standard, non-odorous choice. Reduces the cation.
Water General cations2.5% - 5%Forms t-butanol. Essential component of most cocktails.[5]
1,2-Ethanedithiol (EDT) Cys, Met, Trp2.5% - 5%Highly effective but has a strong odor. Excellent for Cys protection.[6]
Thioanisole Trp, Met, Arg(Pmc/Mtr)5%Also helps accelerate removal of Arg protecting groups.[5][6]
Phenol Tyr, Trp5%A solid, often used in cocktails. Can cause coloration.
Dithiothreitol (DTT) Cys, Met1% - 5% (w/v)A solid scavenger, also acts as a reducing agent to prevent disulfide formation.[5]
Anisole Tyr, Met5%A classic scavenger, though modern cocktails often provide better protection.[5]
Experimental Protocols

Protocol 1: Standard Boc Deprotection (e.g., for Peptides without Cys, Met, or Trp)

  • Preparation: If the peptide is on resin, swell it in Dichloromethane (DCM) for 30 minutes. If it is a small molecule in solution, ensure it is dry and dissolve in a minimal amount of DCM.

  • Cleavage Cocktail Preparation: Prepare a fresh solution of TFA/TIS/Water (95:2.5:2.5 v/v/v) . For 10 mL of cocktail, mix 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL Water.

  • Deprotection Reaction: Add the cleavage cocktail to the reaction vessel.[4] For solid-phase synthesis, use approximately 10 mL of cocktail per gram of resin. Stir or agitate the mixture at room temperature for 2-3 hours.

  • Work-up (Solid-Phase): Filter the resin and collect the filtrate. Wash the resin 2-3 times with fresh TFA or DCM and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a flask of cold diethyl ether (at least 10x the volume of the filtrate). A white precipitate (the peptide) should form.

  • Isolation: Collect the precipitate by centrifugation, wash with cold ether 2-3 times, and dry under vacuum.

Protocol 2: Robust Boc Deprotection for Sensitive Peptides (Containing Trp, Met, Cys)

  • Preparation: Follow step 1 from the standard protocol.

  • Cleavage Cocktail Preparation: Prepare a fresh solution of Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) . Work in a well-ventilated fume hood due to the odor of the thiol reagents. For 10 mL of cocktail, mix 8.25 mL TFA, 0.5 g Phenol, 0.5 mL Water, 0.5 mL Thioanisole, and 0.25 mL EDT.

  • Deprotection Reaction: Add the Reagent K cocktail to the reaction vessel and stir at room temperature for 2-4 hours. The solution may develop a dark color.

  • Work-up, Precipitation, and Isolation: Follow steps 4-6 from the standard protocol. The enhanced scavenger cocktail ensures that sensitive residues are protected from alkylation during the cleavage process.

Visualizations: Mechanisms and Workflows
Diagram 1: The Fate of the tert-Butyl Cation

Boc_Deprotection Boc_Protected Boc-Protected Substrate (e.g., R-NH-Boc) Deprotected Deprotected Product (R-NH3+) Boc_Protected->Deprotected tBu_Cation tert-Butyl Cation (t-Bu+) Boc_Protected->tBu_Cation  Deprotection TFA TFA (H+) Side_Product Unwanted Side Product (t-Bu-Substrate) tBu_Cation->Side_Product Alkylation (Slow) Scavenged_Product Neutralized Cation (Scavenger-t-Bu) tBu_Cation->Scavenged_Product Scavenging (Fast) Scavenger Scavenger (e.g., TIS, EDT) Sensitive_Residue Sensitive Residue (Trp, Cys, Met) Sensitive_Residue->Side_Product

Caption: Boc deprotection generates a t-butyl cation, which is either trapped by a scavenger (desired) or causes side reactions (undesired).

Diagram 2: Troubleshooting Workflow for Boc Deprotection

Troubleshooting_Workflow Start Start: Analyze Crude Product (LC-MS) Outcome What is the primary issue? Start->Outcome Incomplete Incomplete Deprotection Outcome->Incomplete High % Starting Material Side_Products Side Products Observed Outcome->Side_Products New Impurity Peaks Success Clean Deprotection Outcome->Success High Purity Product Action_Time Increase reaction time OR Improve resin swelling (add DCM) Incomplete->Action_Time Action_Scavenger Is peptide sensitive (Trp, Cys, Met)? Side_Products->Action_Scavenger Action_Add_Scavenger Add appropriate scavenger cocktail (e.g., Reagent K) Action_Scavenger->Action_Add_Scavenger Yes Action_Increase_Scavenger Increase scavenger concentration OR Lower reaction temperature Action_Scavenger->Action_Increase_Scavenger No (but still alkylated)

Caption: A decision tree to guide troubleshooting based on the analytical results of the deprotection reaction.

References
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? [Online discussion]. Available at: [Link]

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. Available at: [Link]

  • Scientific Reports. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. Research Science Alliance. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • PubMed. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

  • ACS Omega. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Available at: [Link]

Sources

Overcoming poor solubility of protected peptides during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Applications Scientist's Guide to Overcoming Poor Solubility of Protected Peptides During Synthesis.

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing long or hydrophobic peptides can be a significant challenge, primarily due to the poor solubility of the protected peptide intermediates. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to address these solubility issues head-on. We will explore the root causes of this phenomenon and provide a range of solutions, from simple solvent adjustments to advanced chemical modifications.

Part 1: The Root of the Problem - Understanding Peptide Aggregation

Q1: Why do my protected peptides crash out of solution during solid-phase peptide synthesis (SPPS)?

This is a common and frustrating issue that stems from the fundamental properties of the growing peptide chain. During SPPS, the peptide is assembled on a solid support, with its N-terminus temporarily protected (e.g., by an Fmoc group) and its side chains permanently protected. As the peptide elongates, its "backbone" is fully protected and uncharged. This lack of charge, combined with the often hydrophobic nature of the protecting groups and amino acid side chains, can lead to strong intermolecular hydrogen bonding between peptide chains. These interactions cause the peptide to aggregate and adopt a stable secondary structure, such as a β-sheet, which is insoluble in the surrounding organic solvents. This aggregation prevents reagents from accessing the N-terminus of the growing peptide, leading to incomplete reactions and failed syntheses.

cluster_0 Soluble State cluster_1 Insoluble State Individual Peptide Chains Individual Peptide Chains Aggregated Peptides (β-sheet) Aggregated Peptides (β-sheet) Individual Peptide Chains->Aggregated Peptides (β-sheet) Intermolecular H-Bonding

Caption: Peptide aggregation leading to insolubility.

Part 2: Troubleshooting Guide - Immediate Actions and Strategic Solutions

This section provides a tiered approach to troubleshooting, starting with simple adjustments and progressing to more complex chemical interventions.

Tier 1: On-the-Fly Adjustments
Q2: My peptide is precipitating during a coupling or deprotection step. What can I do right now to save my synthesis?

When faced with immediate precipitation, the goal is to disrupt the existing aggregates and improve solvation.

Step-by-Step Protocol: Rescue Synthesis

  • Solvent Disruption: If possible, pause the synthesis and gently wash the resin with a solvent known to disrupt hydrogen bonds. A common choice is a short (15-30 minute) wash with N,N-dimethylformamide (DMF) containing 1% to 2% of a chaotropic salt like lithium chloride (LiCl).

  • Temperature Modification: Increasing the temperature of the reaction vessel to 40-50°C can significantly improve solubility and disrupt secondary structures. Many automated synthesizers have this capability.

  • Solvent Swap: For subsequent steps, consider switching to a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF. NMP has a higher boiling point and is often better at solvating protected peptides.

Q3: I'm planning to synthesize a known "difficult" sequence. How can I proactively adjust my solvent system?

Proactive solvent selection is key. While DMF is the workhorse of SPPS, it's not always the best choice for aggregation-prone sequences.

Table 1: Properties of Common SPPS Solvents

SolventPolarity (Dielectric Constant)Boiling Point (°C)Key Feature
N,N-Dimethylformamide (DMF)36.7153Standard, good all-around solvent.
N-Methyl-2-pyrrolidone (NMP)32.2202Excellent solvating power for protected peptides.
Dimethyl sulfoxide (DMSO)47.2189Highly polar, can disrupt aggregates but may cause side reactions.

Recommendation: For sequences longer than 15 amino acids or with a high content of hydrophobic residues (e.g., Val, Ile, Leu), consider using NMP from the start or a mixture of DMF/NMP. Some protocols even recommend adding a small percentage (5-20%) of DMSO to the coupling solution to enhance solubility, though caution is advised due to potential side reactions.

Tier 2: Chemical and Strategic Interventions

If solvent and temperature adjustments are insufficient, more advanced strategies are required.

Q4: What are "backbone modifications," and how do they prevent aggregation?

Backbone modifications involve introducing a chemical group that sterically hinders the formation of inter-chain hydrogen bonds. This is one of the most effective strategies for preventing aggregation.

Mechanism of Action: These modifications work by disrupting the regular pattern of the peptide backbone, making it sterically impossible for β-sheets to form.

cluster_0 Standard Peptide Backbone cluster_1 Modified Peptide Backbone Peptide 1 ...-NH-CHR-CO-... H-Bond Hydrogen Bond Peptide 1->H-Bond Peptide 2 ...-NH-CHR-CO-... H-Bond->Peptide 2 Mod_Peptide 1 ...-N(Mod)-CHR-CO-... No_H_Bond Steric Hindrance (No H-Bond) Mod_Peptide 1->No_H_Bond Mod_Peptide 2 ...-N(Mod)-CHR-CO-... No_H_Bond->Mod_Peptide 2

Caption: Backbone modifications disrupt aggregation.

Common Backbone Modifications:

  • Pseudoprolines (ΨPro): These are dipeptide derivatives where a serine or threonine is cyclized with the preceding amino acid. This introduces a "kink" in the peptide backbone, effectively breaking up any forming secondary structure. They are introduced during the synthesis and removed during the final cleavage and deprotection.

  • 2-hydroxy-4-methoxybenzyl (Hmb) group: This protecting group is attached to the backbone nitrogen of an amino acid. Its bulkiness provides steric hindrance that prevents aggregation.

Q5: When and how should I use a pseudoproline dipeptide?

When to Use: Introduce a pseudoproline dipeptide at strategic locations within your sequence, typically every 6-8 residues in aggregation-prone regions. They are particularly effective when placed between hydrophobic stretches.

Experimental Protocol: Incorporating a Pseudoproline Dipeptide

  • Selection: Identify a Ser or Thr residue in your sequence that can be part of the pseudoproline. For example, if you have a ...-Xaa-Ser-... sequence, you would use an Fmoc-Xaa-Ser(ΨPro)-OH dipeptide.

  • Coupling: Dissolve the pseudoproline dipeptide and a coupling agent (e.g., HBTU/HOBt) in your chosen solvent (DMF or NMP).

  • Activation: Add a base (e.g., DIPEA) to activate the dipeptide.

  • Reaction: Add the activated dipeptide solution to the resin and allow it to couple for 1-2 hours.

  • Confirmation: Perform a Kaiser test to ensure complete coupling.

  • Continuation: Proceed with the next Fmoc deprotection and coupling cycle as usual. The pseudoproline is stable to standard SPPS conditions and will be removed during the final TFA cleavage.

Tier 3: Alternative Synthesis Strategies
Q6: I've tried everything, and my peptide is still insoluble. What other options do I have?

For exceptionally difficult sequences, a change in the overall synthesis strategy may be necessary.

  • Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can dramatically increase reaction kinetics and help to overcome aggregation by providing localized heating that disrupts secondary structures.

  • "Hybrid" Synthesis: This involves a combination of solid-phase and solution-phase synthesis. A particularly difficult peptide fragment can be synthesized in solution, where solubility is often easier to manage, and then coupled to the resin-bound peptide.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I just use a stronger coupling reagent?

A: While a more potent coupling reagent might seem like a solution, it doesn't address the root cause of the problem, which is the physical inaccessibility of the N-terminus due to aggregation. If the reagents can't reach the reaction site, even the most powerful activator will fail.

Q: Is it better to use a low- or high-load resin for difficult peptides?

A: A lower-loading resin (e.g., 0.1-0.3 mmol/g) is generally recommended. This increases the distance between peptide chains on the resin, reducing the likelihood of intermolecular aggregation.

Q: Will switching from Fmoc to Boc chemistry solve my solubility problems?

A: Not necessarily. While Boc-SPPS uses a stronger acid (TFA) for deprotection, which can help to disrupt aggregates, the protected peptide intermediates can still be prone to aggregation in the neutralization and coupling steps. The fundamental principles of aggregation apply to both chemistries.

References
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Rapp, W. (2004). Peptide synthesis: a review. Methods in molecular biology (Clifton, N.J.), 251, 213–244. [Link]

  • Gongora-Benitez, M., Tulla-Puche, J., & Albericio, F. (2014). "The chemistry of peptide synthesis". Methods in molecular biology (Clifton, N.J.), 1083, 3-28. [Link]

  • Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2010). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. The journal of organic chemistry, 75(1), 112-119. [Link]

  • García-Martín, F., White, P., Steinauer, R., & Albericio, F. (2006). N-Methyl-2-pyrrolidone (NMP) as a solvent for solid-phase peptide synthesis. QSAR & combinatorial science, 25(12), 1161-1168. [Link]

  • Mutter, M., Nefzi, A., Sato, T., Sun, X., Wahl, F., & Wöhr, T. (1995). Pseudoprolines as a solubilizing, structure-disrupting protection technique in peptide synthesis. Peptide Research, 8(3), 145-153. [Link]

  • Johnson, T., Quibell, M., Owen, D., & Sheppard, R. C. (1993). A new strategy for the solid-phase synthesis of protected peptide fragments using an N-terminal protecting group which is removable by acid. Journal of the Chemical Society, Chemical Communications, (4), 369-372. [Link]

  • Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826-1844. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]

Technical Support Center: Method Refinement for Synthesizing Aminocyclopentane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminocyclopentane carboxylic acids (ACPCs) are conformationally constrained β-amino acids that serve as crucial building blocks in medicinal chemistry and drug discovery.[1][2] Their incorporation into peptides can induce stable secondary structures, enhance proteolytic stability, and provide unique vectors for interacting with biological targets.[1][2] This has led to their use in the development of novel therapeutics with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] However, the synthesis of stereochemically pure ACPCs presents significant challenges, often requiring multi-step, scalable, and cost-effective routes to access all possible stereoisomers.[1][2]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of ACPCs. It offers troubleshooting advice for common issues encountered during synthesis, detailed FAQs to address frequent queries, and optimized protocols to refine experimental methodologies. The aim is to provide a self-validating system of protocols and insights grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for ACPC synthesis, and what are the key considerations for their selection?

A1: Common starting materials include cyclopentanone derivatives and chiral precursors like L-serine.[3][4] The choice of starting material is dictated by the desired stereochemistry of the final ACPC. For instance, a Strecker synthesis approach often begins with cyclopentanone to produce 1-aminocyclopentane carbonitrile, which is then hydrolyzed.[3] For stereoselective syntheses, chiral pool starting materials or the use of chiral auxiliaries is common. A key consideration is the scalability of the synthesis; some routes that are effective at the lab scale may not be practical for large-scale production due to the use of hazardous or expensive reagents.[1][2]

Q2: How can I control the stereochemistry during the synthesis of ACPCs?

A2: Stereocontrol is a critical aspect of ACPC synthesis. Several strategies can be employed:

  • Chiral Auxiliaries: Using a chiral auxiliary can direct the stereochemical outcome of a key reaction, such as an alkylation or a cycloaddition.

  • Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other.

  • Substrate Control: The inherent chirality of the starting material can influence the stereochemistry of subsequent transformations. For example, the stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid has been achieved from L-serine.[4]

  • Diastereoselective Reactions: Methods like diastereoselective intramolecular nitrone cycloadditions can be employed.[2] It is crucial to carefully select the method that best suits the target stereoisomer and the overall synthetic strategy.

Q3: What are the best practices for protecting the amino and carboxylic acid groups during synthesis?

A3: Protecting groups are essential to prevent unwanted side reactions.

  • Amino Group Protection: The tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are widely used.[5][6] The choice depends on the subsequent reaction conditions. The Boc group is acid-labile, while the Fmoc group is base-labile, making them orthogonally removable.

  • Carboxylic Acid Protection: Esters (e.g., methyl, ethyl, or benzyl esters) are common protecting groups for the carboxylic acid functionality. They can be hydrolyzed under acidic or basic conditions.

Q4: What are the common challenges in scaling up ACPC synthesis?

A4: Scaling up ACPC synthesis from the lab to an industrial scale presents several challenges:

  • Hazardous Reagents: Some lab-scale syntheses utilize hazardous reagents like pyridine or cyanoborohydride, which are not ideal for large-scale production due to safety and environmental concerns.[2][3]

  • Reaction Conditions: Reactions requiring high pressure or extremely low temperatures can be difficult and costly to implement on a large scale.[2]

  • Purification: Chromatographic separations that are feasible in the lab can become a bottleneck in large-scale production. Developing scalable crystallization or extraction procedures is often necessary.[1][2]

  • Cost of Reagents: The cost of starting materials and reagents becomes a significant factor at a larger scale.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of aminocyclopentane carboxylic acids, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Reductive Amination Step
Potential Cause Diagnostic Check Recommended Solution
Incomplete Imine/Enamine Formation Monitor the reaction by TLC or ¹H NMR to check for the disappearance of the starting ketone/aldehyde and amine.Ensure anhydrous conditions, as water can hydrolyze the imine/enamine intermediate. Consider using a dehydrating agent like molecular sieves or performing an azeotropic distillation to remove water.[2]
Ineffective Reducing Agent Verify the activity of the reducing agent (e.g., NaBH₄, NaBH(OAc)₃). Sodium borohydride can decompose over time.Use a freshly opened bottle of the reducing agent. For less reactive ketones, a stronger reducing agent might be necessary. Alternatively, consider catalytic hydrogenation.
Side Reactions Analyze the crude reaction mixture by LC-MS or GC-MS to identify byproducts. Common side reactions include over-reduction or self-condensation of the carbonyl compound.Optimize the reaction temperature and stoichiometry. Adding the reducing agent slowly at a lower temperature can often minimize side reactions.
Problem 2: Poor Diastereoselectivity
Potential Cause Diagnostic Check Recommended Solution
Insufficient Steric Hindrance Evaluate the structure of the substrate and the chiral auxiliary (if used).A bulkier chiral auxiliary or directing group may be required to enhance facial selectivity. The proximity of a stereogenic center to the reacting double bond is crucial for high diastereoselection.[7]
Reaction Temperature Too High Run the reaction at various temperatures and analyze the diastereomeric ratio at each point.Lowering the reaction temperature often improves diastereoselectivity, as it favors the transition state with the lowest activation energy.
Solvent Effects Perform the reaction in a range of solvents with different polarities.The solvent can influence the conformation of the substrate and the transition state. A systematic solvent screen can help identify optimal conditions for stereoselectivity.
Problem 3: Epimerization During Ester Hydrolysis
Potential Cause Diagnostic Check Recommended Solution
Harsh Reaction Conditions Analyze the enantiomeric or diastereomeric purity of the product after hydrolysis using chiral HPLC or NMR with a chiral solvating agent.Use milder hydrolysis conditions. For instance, heating in hydrochloric acid should be done at a controlled temperature (e.g., below 70-80 °C) to avoid epimerization.[1][2] Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often a mild and effective alternative.
Prolonged Reaction Time Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.Minimizing the reaction time at elevated temperatures can prevent epimerization.
Problem 4: Difficulty in N-Benzyl Group Cleavage
Potential Cause Diagnostic Check Recommended Solution
Catalyst Poisoning Check the starting material for impurities that could poison the palladium catalyst (e.g., sulfur-containing compounds).Purify the substrate before the hydrogenolysis step.
Insufficient Catalyst Activity Use a fresh batch of catalyst (e.g., Pd/C). The activity of the catalyst can decrease over time.A higher catalyst loading or using a more active form of the catalyst may be necessary. Hydrogenolysis of N-benzyl groups can sometimes require high pressure.[2] However, performing the reaction on the hydrobromide salt of the substrate in methanol at a slightly elevated temperature (45 °C) under normal hydrogen pressure has been shown to be effective.[2]

Experimental Protocols

Protocol 1: Scalable Synthesis of Fmoc-protected (1S,2S)-2-Aminocyclopentanecarboxylic Acid

This protocol is adapted from a scalable synthesis method and avoids hazardous reagents and chromatographic separations.[1]

Step 1: Reductive Amination

  • To a solution of the starting ketoester and (S)-α-phenylethylamine in toluene, perform an azeotropic distillation to remove water.

  • After cooling, add isobutyric acid followed by sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction until completion (monitored by TLC).

  • Work up the reaction by quenching with water, followed by extraction and purification to yield the amino ester.

Step 2: Hydrogenolysis of the N-Benzyl Group

  • Dissolve the amino ester hydrobromide salt in methanol.

  • Add 10% w/w Palladium on activated carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (1 atm) at 45 °C until the reaction is complete.[2]

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under vacuum.

Step 3: Ester Hydrolysis

  • Dissolve the resulting amino acid ester salt in 10% hydrochloric acid.

  • Heat the solution at 60-70 °C for several hours until hydrolysis is complete.[1][2]

  • Evaporate the solvent to dryness to obtain the amino acid hydrochloride salt.

Step 4: Fmoc Protection

  • Dissolve the amino acid hydrochloride salt in a mixture of water and acetonitrile.

  • Add potassium bicarbonate (KHCO₃) portion-wise, followed by N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1]

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup and extract the product. The final Fmoc-protected ACPC can often be purified by crystallization.

Visualizations

Diagram 1: General Workflow for ACPC Synthesis

G Start Starting Material (e.g., Cyclopentanone Derivative) Step1 Key Stereochemistry-Defining Step (e.g., Reductive Amination, Cycloaddition) Start->Step1 Protect Protecting Group Manipulation Step1->Protect Modify Functional Group Interconversion Protect->Modify Deprotect Final Deprotection Modify->Deprotect Purify Purification (Crystallization, etc.) Deprotect->Purify Product Target Aminocyclopentane Carboxylic Acid Purify->Product

Caption: A generalized workflow for the synthesis of aminocyclopentane carboxylic acids.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Is the starting material fully consumed? Start->Q1 A1_Yes Check for side products (LC-MS/GC-MS) Q1->A1_Yes Yes A1_No Incomplete Reaction Q1->A1_No No Sol1 Optimize reaction conditions (temperature, stoichiometry) A1_Yes->Sol1 Sol2 Verify reagent activity/ Increase reaction time or temperature A1_No->Sol2

Caption: A decision tree for troubleshooting low reaction yields.

References

  • (1S,2S)-Boc-aminocyclopentane carboxylic acid - Chem-Impex. (n.d.). Retrieved from [Link]

  • Synthesis of aminocyclopentane carboxylic acids. (2008). Google Patents.
  • Fmoc-(1R,2R)-2-aminocyclopentane carboxylic acid - Chem-Impex. (n.d.). Retrieved from [Link]

  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010). Google Patents.
  • The Organic Chemistry Tutor. (2021, April 18). Carboxylic Acid Derivative Reactions [Video]. YouTube. [Link]

  • Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. (2010). Accounts of Chemical Research, 43(5), 673-683. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (2019). The Journal of Organic Chemistry, 84(8), 4855-4864. [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. (2019). The Journal of Organic Chemistry, 84(8), 4855-4864. [Link]

  • A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

  • Efficient Synthesis of Imine-Carboxylic Acid Functionalized Compounds: Single Crystal, Hirshfeld Surface and Quantum Chemical Exploration. (2023). Molecules, 28(7), 3045. [Link]

  • (-)-(1R,3S-3-Aminocyclopentane carboxylic acid - Chem-Impex. (n.d.). Retrieved from [Link]

  • Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. (2004). Organic & Biomolecular Chemistry, 2(14), 2049-2059. [Link]

  • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. (2002). Bioscience, Biotechnology, and Biochemistry, 66(4), 887-891. [Link]

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (2005). Tetrahedron: Asymmetry, 16(2), 451-461. [Link]

Sources

Technical Support Center: Stability and Application of Tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals on the stability and application of tert-butyl (t-Bu) esters. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and detailed protocols to ensure the successful use of this critical protecting group in your synthetic endeavors.

Introduction: Why Choose a Tert-Butyl Ester?

The tert-butyl ester is a widely utilized protecting group for carboxylic acids, prized for its unique stability profile. Its significant steric bulk renders it highly resistant to a broad range of nucleophilic and basic conditions, which would readily cleave less hindered esters like methyl or ethyl esters.[1] However, it can be selectively and cleanly removed under acidic conditions that favor the formation of a stable tertiary carbocation. This dichotomous reactivity makes it an invaluable tool in complex, multi-step syntheses.

This guide will delve into the nuances of tert-butyl ester stability, provide detailed protocols for its removal under various conditions, and offer solutions to common problems encountered in the laboratory.

Core Concepts: Understanding the Stability of Tert-Butyl Esters

The stability of a tert-butyl ester is rooted in two key principles: steric hindrance and the stability of the tert-butyl cation.

  • Steric Hindrance: The bulky tert-butyl group physically shields the electrophilic carbonyl carbon from attack by nucleophiles and bases. This kinetic barrier is the primary reason for its stability under conditions that would typically lead to saponification.

  • Tert-Butyl Cation Stability: Under acidic conditions, the cleavage of a tert-butyl ester does not proceed through the typical acyl-oxygen bond cleavage (BAC2 mechanism). Instead, it follows an alkyl-oxygen bond cleavage pathway (AAL1 mechanism). This involves protonation of the ester oxygen, followed by the departure of the very stable tert-butyl carbocation. This carbocation is then typically quenched by a nucleophile or eliminated to form isobutylene.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the use and cleavage of tert-butyl esters.

I. Stability and Compatibility

Q1: How stable are tert-butyl esters to basic conditions?

A1: Tert-butyl esters are exceptionally stable to a wide range of basic conditions. They are resistant to hydrolysis by aqueous bases like sodium hydroxide and potassium hydroxide at room temperature.[2] This stability is due to the steric hindrance around the carbonyl group, which prevents the approach of the hydroxide nucleophile. While prolonged heating with strong bases can eventually lead to cleavage, they are generally considered robust to standard basic reaction and workup conditions. For instance, the cyclic amide ring in a complex molecule can be selectively opened with LiOH while leaving a tert-butyl ester intact.

Q2: Can I use organometallic reagents like Grignard or organolithium reagents in the presence of a tert-butyl ester?

A2: Yes, in general, tert-butyl esters are stable to organometallic reagents such as Grignard reagents (RMgX) and organolithiums (RLi).[3] The steric bulk of the tert-butyl group prevents these strong nucleophiles from attacking the ester carbonyl at low to moderate temperatures. This allows for selective reactions with other functional groups, such as ketones or aldehydes, in the presence of a tert-butyl ester.

Q3: Are tert-butyl esters compatible with common reducing agents?

A3: Tert-butyl esters are stable to many common reducing agents. They are generally inert to catalytic hydrogenation (e.g., H₂/Pd, H₂/Pt) and hydride reagents like sodium borohydride (NaBH₄). While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters, the steric hindrance of the tert-butyl group makes this reaction sluggish and often allows for the selective reduction of other functional groups.[3]

Q4: What is the stability of tert-butyl esters towards oxidizing agents?

A4: Tert-butyl esters are stable to a variety of common oxidizing agents. They are generally compatible with chromium-based reagents like Pyridinium chlorochromate (PCC), Swern oxidation conditions, and potassium permanganate (KMnO₄) under neutral or basic conditions.[3] This allows for the oxidation of other functional groups, such as alcohols, in the presence of a tert-butyl ester.

II. Deprotection Challenges and Solutions

Q5: My tert-butyl ester deprotection is incomplete. What can I do?

A5: Incomplete deprotection is a common issue and can usually be resolved by optimizing the reaction conditions. Consider the following:

  • Acid Strength and Concentration: The cleavage is acid-catalyzed. If using a reagent like trifluoroacetic acid (TFA), you can increase its concentration. A common starting point is a 1:1 mixture of TFA in a solvent like dichloromethane (DCM). For more stubborn substrates, using 95-100% TFA can be effective.

  • Reaction Time: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Simply extending the reaction time is often sufficient to drive the reaction to completion. Most deprotections are complete within 1-5 hours at room temperature.[3]

  • Temperature: While most deprotections are run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as this may also promote side reactions.

  • Water Content: Ensure your reaction is not overly diluted with water, as this can reduce the effectiveness of the acid. Use anhydrous solvents for preparing the cleavage cocktail.

Q6: I'm observing significant side products during deprotection. What are they and how can I prevent them?

A6: The primary culprit for side product formation is the highly reactive tert-butyl cation generated during cleavage. This cation is a potent electrophile and can react with nucleophilic sites in your molecule, leading to unwanted alkylation.

  • Common Side Reaction: Tert-butylation of sensitive functional groups, especially in peptide synthesis (e.g., tryptophan, cysteine, methionine).

  • Solution: Use of Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product. Common scavengers and their typical cocktails include:

    • Triisopropylsilane (TIS) and Water: A very common and effective combination. TIS reduces the tert-butyl cation to isobutane, while water can also act as a scavenger. A typical cleavage cocktail for peptide synthesis is 95% TFA, 2.5% TIS, and 2.5% water.

    • Thioanisole and 1,2-Ethanedithiol (EDT): Particularly useful for protecting sulfur-containing amino acids like cysteine and methionine.

    • Phenol: Can also act as a scavenger for the tert-butyl cation.

Decision Workflow for Tert-Butyl Ester Deprotection

The choice of deprotection method depends critically on the other functional groups present in your molecule. This workflow provides a general guideline for selecting the appropriate conditions.

Deprotection_Decision_Tree start Start: Tert-Butyl Ester Deprotection acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive strong_acid Use Strong Acid (e.g., TFA/DCM) acid_sensitive->strong_acid No mild_acid Consider Milder Acids acid_sensitive->mild_acid Yes boc_present Is a Boc group present? strong_acid->boc_present phosphoric 85% H₃PO₄ (aq) mild_acid->phosphoric Good for many sensitive groups znbr2 ZnBr₂ in DCM mild_acid->znbr2 Alternative Lewis acid approach thermolysis Consider Non-Acidic Methods (e.g., Thermolysis) mild_acid->thermolysis If all acidic methods fail boc_present->strong_acid No, will likely cleave both selective_cleavage Selective cleavage is challenging. Consider kinetic control or alternative protecting group strategy. boc_present->selective_cleavage Yes AAL1_Mechanism ester R-C(=O)O-tBu protonated_ester R-C(=O+)H-O-tBu ester->protonated_ester + H⁺ carbocation_intermediate R-COOH + +C(CH₃)₃ protonated_ester->carbocation_intermediate Slow, Rate-determining dummy1 products R-COOH + Isobutylene carbocation_intermediate->products - H⁺ scavenger_product R-COOH + Scavenger-tBu carbocation_intermediate->scavenger_product + Scavenger dummy2

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Purity Analysis of tert-butyl 1-aminocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For non-chiral molecules like tert-butyl 1-aminocyclopentane-1-carboxylate, a key building block in medicinal chemistry, proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary analytical method.[1] Its power lies in providing both structural confirmation and quantitative assessment in a single, non-destructive experiment.

This guide offers an in-depth comparison of ¹H NMR-based purity analysis with other techniques, supported by a detailed experimental protocol. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for purity determination.

The Primacy of ¹H NMR in Purity Assessment

While chromatographic methods like High-Performance Liquid Chromatography (HPLC) are staples in purity analysis, ¹H NMR, particularly quantitative ¹H NMR (qNMR), offers distinct advantages. Unlike chromatography, which relies on comparing a sample's response to that of a reference standard for each specific analyte, qNMR can determine purity using a single, universal internal standard.[2] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, a fundamental principle that makes qNMR a powerful tool for absolute quantification.[3][4]

For a molecule such as tert-butyl 1-aminocyclopentane-1-carboxylate, the well-defined and separated signals of the tert-butyl and cyclopentane protons in the ¹H NMR spectrum provide ideal reporters for both identification and quantification.

Interpreting the ¹H NMR Spectrum of tert-butyl 1-aminocyclopentane-1-carboxylate

A thorough understanding of the expected ¹H NMR spectrum is critical for accurate purity analysis. The structure of tert-butyl 1-aminocyclopentane-1-carboxylate gives rise to several distinct signals:

  • tert-Butyl Group (-C(CH₃)₃): This group presents as a sharp singlet, typically integrating to 9 protons, in a region shielded from most other common organic protons (around 1.4-1.5 ppm). Its distinct chemical shift and lack of coupling make it an excellent signal for quantification.

  • Cyclopentane Ring Protons (-CH₂-): The eight protons on the cyclopentane ring will appear as multiplets, generally in the range of 1.5-2.2 ppm.[5][6][7][8] The exact chemical shifts and coupling patterns can be complex due to the restricted rotation and diastereotopicity of the protons.

  • Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. The chemical shift of this signal is highly variable and depends on concentration, solvent, and temperature. It is often not suitable for reliable integration.

Experimental Workflow for ¹H NMR Purity Analysis

The following diagram outlines the comprehensive workflow for the purity determination of tert-butyl 1-aminocyclopentane-1-carboxylate using ¹H NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh analyte (5-25 mg) B Accurately weigh internal standard (e.g., maleic acid) A->B C Dissolve in deuterated solvent (e.g., DMSO-d6, 0.6-0.7 mL) B->C D Transfer to high-quality NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the sample E->F G Set acquisition parameters (e.g., relaxation delay, number of scans) F->G H Acquire ¹H NMR spectrum G->H I Fourier transform and phase correction H->I J Baseline correction I->J K Integrate analyte and internal standard signals J->K L Calculate purity using the qNMR equation K->L

Caption: Workflow for ¹H NMR Purity Analysis.

Detailed Experimental Protocol

This protocol is designed to ensure high-quality, reproducible data for the purity assessment of tert-butyl 1-aminocyclopentane-1-carboxylate.

1. Sample Preparation:

  • Rationale: Accurate weighing is paramount for quantitative analysis. The choice of a deuterated solvent is to avoid large solvent signals that would obscure the analyte signals.[9] For ¹H NMR, a sample concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.[10]

  • Procedure:

    • Accurately weigh approximately 10-20 mg of tert-butyl 1-aminocyclopentane-1-carboxylate into a clean, dry vial.

    • Select a suitable internal standard that has a sharp, well-resolved signal that does not overlap with the analyte signals. Maleic acid is a good choice as its olefinic protons appear far downfield (around 6.3 ppm). Accurately weigh an appropriate amount of the internal standard.

    • Dissolve both the analyte and the internal standard in a precise volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in the vial.[11] Ensure complete dissolution.

    • Transfer the solution to a high-quality 5 mm NMR tube.

2. Data Acquisition:

  • Rationale: Proper instrument setup, including locking and shimming, is crucial for obtaining high-resolution spectra with good lineshape. For quantitative analysis, it is essential to use a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons, allowing for accurate integration. A D1 of 5 times the longest T₁ (spin-lattice relaxation time) is recommended.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters. A 90° pulse angle and a relaxation delay of at least 30 seconds are recommended for accurate quantification.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

3. Data Processing and Purity Calculation:

  • Rationale: Careful data processing, including phasing and baseline correction, is necessary for accurate integration. The purity is calculated based on the ratio of the integrals of a known signal from the analyte and the internal standard, taking into account their molecular weights and the number of protons giving rise to each signal.

  • Procedure:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the spectrum.

    • Integrate the well-resolved singlet of the tert-butyl group of the analyte (9H) and a known signal from the internal standard (e.g., the two olefinic protons of maleic acid).

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Comparison with Alternative Methods

While ¹H NMR is a powerful tool, it's important to understand its performance in the context of other analytical techniques.

Feature¹H NMR (qNMR)HPLC-UVGas Chromatography (GC-FID)
Principle Signal integral proportional to molar concentrationUV absorbanceFlame ionization response
Quantification Absolute (with internal standard)[4]Relative (requires analyte-specific reference standard)Relative (requires analyte-specific reference standard)
Structural Info Yes, detailed structural informationNoNo
Sample Prep Simple dissolution[11]Often requires mobile phase preparation and filteringCan require derivatization for non-volatile compounds
Throughput ModerateHighHigh
Sensitivity Lower than chromatographic methodsHighVery High
Destructive? NoYesYes

Identifying and Quantifying Impurities

A key strength of ¹H NMR is its ability to detect and potentially identify unexpected impurities without the need for specific reference standards for those impurities. Common impurities in the synthesis of tert-butyl 1-aminocyclopentane-1-carboxylate could include:

  • Residual Solvents: Signals from common synthesis and purification solvents (e.g., ethyl acetate, hexanes, dichloromethane) are readily identifiable.

  • Starting Materials: Unreacted cyclopentanone or tert-butyl carbamate may be present.[12]

  • By-products: Depending on the synthetic route, by-products from side reactions could be observed. For instance, incomplete hydrolysis of a nitrile precursor could leave a cyano-intermediate.[13]

The signals for these impurities can be integrated relative to the analyte or internal standard signal to determine their concentration.

Conclusion

For the purity analysis of tert-butyl 1-aminocyclopentane-1-carboxylate, ¹H NMR spectroscopy, particularly when performed quantitatively, offers a robust, reliable, and structurally informative method. Its ability to provide absolute quantification with a universal internal standard makes it a highly efficient and self-validating system. While chromatographic techniques offer higher sensitivity, the comprehensive information provided by a single ¹H NMR experiment makes it an indispensable tool for researchers, scientists, and drug development professionals who demand the highest level of scientific integrity in their analytical data. The validation of such NMR methods is crucial and should address specificity, linearity, accuracy, and precision to ensure reliable results for quality control.[1][14]

References

  • SpectraBase . 1-Aminocyclopentanecarboxylic acid, N-((1R)-(-)-menthyloxycarbonyl)-, butyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Organic Syntheses . SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • UIC . Purity by Absolute qNMR Instructions. Available from: [Link]

  • Organomation . NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • Emery Pharma . A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • Bentham Science . Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Available from: [Link]

  • ResearchGate . Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. Available from: [Link]

  • Doc Brown's Chemistry . cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. Available from: [Link]

  • Nanalysis . Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

  • Emery Pharma . Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • ACS Publications . Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available from: [Link]

  • YouTube . Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Available from: [Link]

  • Iowa State University . NMR Sample Preparation. Available from: [Link]

  • ResearchGate . 1H NMR chemical shifts of cyclopropane and cyclobutane: A theoretical study. Available from: [Link]

  • University of Oxford . Quantitative NMR Spectroscopy. Available from: [Link]

  • SciSpace . Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Available from: [Link]

  • ResearchGate . Can we use tert butanol in pinner reaction to produce tert butyl ester? Available from: [Link]

  • PubMed . Validation of a generic quantitative (1)H NMR method for natural products analysis. Available from: [Link]

  • ResearchGate . Determination of standard sample purity using the high-precision H-1-NMR process. Available from: [Link]

  • PubChem . Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. Available from: [Link]

  • PubMed . 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Available from: [Link]

  • Supporting Information . Available from: [Link]

  • Oregon State University . 1H NMR Chemical Shift. Available from: [Link]

  • Google Patents. An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • ACS Publications . Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Available from: [Link]

Sources

A Comparative Guide to HPLC Methods for Analyzing tert-butyl 1-aminocyclopentane-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the robust analysis of reaction components is paramount to ensuring product quality, purity, and safety. Tert-butyl 1-aminocyclopentane-1-carboxylate, a valuable building block in the synthesis of novel therapeutic agents, presents unique analytical challenges due to its structural characteristics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective analysis of reactions involving this cyclic amino acid ester. We will delve into the rationale behind methodological choices, present comparative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

The Analytical Imperative: Why HPLC for tert-butyl 1-aminocyclopentane-1-carboxylate?

Tert-butyl 1-aminocyclopentane-1-carboxylate and its derivatives often lack a strong chromophore, making direct UV detection challenging. Furthermore, the presence of a chiral center necessitates methods capable of enantiomeric separation to ensure stereochemical purity, a critical aspect in drug development.[1][2] HPLC, with its versatility in stationary phases, mobile phases, and detection techniques, stands as the most powerful and sensitive analytical tool for resolving such complex mixtures.[1] This guide will focus on two primary HPLC approaches: Reversed-Phase HPLC for achiral separations and impurity profiling, and Chiral HPLC for enantiomeric resolution.

Section 1: Achiral Analysis and Impurity Profiling via Reversed-Phase HPLC

Reactions involving tert-butyl 1-aminocyclopentane-1-carboxylate can yield a variety of byproducts and impurities. A robust reversed-phase HPLC (RP-HPLC) method is essential for monitoring reaction progress, identifying impurities, and ensuring the final product's purity.[3][4]

The Causality Behind Experimental Choices in RP-HPLC

The selection of the stationary phase, mobile phase, and detector is a critical decision-making process guided by the physicochemical properties of the analyte.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography due to its hydrophobicity, which allows for the retention of a wide range of organic molecules.[] For polar compounds like amino acid derivatives, a column with high carbon loading and end-capping is preferable to minimize peak tailing and improve resolution.

  • Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. The ratio of these components is adjusted to control the retention time of the analyte. Given the polar nature of the target molecule, a higher percentage of the aqueous phase will likely be needed initially. The addition of a buffer is crucial to control the ionization state of the carboxylic acid and amine functionalities, thereby ensuring reproducible retention times and sharp peak shapes. A volatile buffer like ammonium formate or ammonium acetate is ideal when coupling the HPLC system to a mass spectrometer (MS) for peak identification.

  • Detection Method: Due to the lack of a strong UV chromophore, traditional UV detection at low wavelengths (around 200-210 nm) can be employed, though it may lack sensitivity and selectivity. A more powerful approach is to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). However, the gold standard for both sensitivity and specificity is Mass Spectrometry (MS).[6][7] An LC-MS setup allows for the confident identification of the main product, starting materials, and any impurities based on their mass-to-charge ratio (m/z).

Comparative Analysis of RP-HPLC Methods

To illustrate the impact of different parameters, the following table summarizes hypothetical, yet realistic, performance data for two RP-HPLC methods for analyzing a reaction mixture containing tert-butyl 1-aminocyclopentane-1-carboxylate, its corresponding carboxylic acid (hydrolysis product), and a common starting material, 1-aminocyclopentanecarboxylic acid.

ParameterMethod A: UV DetectionMethod B: MS Detection
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 15 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 210 nmESI-MS (Positive Ion Mode)
Retention Time (Analyte) 12.5 min8.2 min
Resolution (Analyte/Impurity) 1.8> 2.0 (based on extracted ion chromatograms)
Limit of Detection (LOD) ~10 µg/mL~0.1 µg/mL
Key Advantage Widely available instrumentationHigh sensitivity and specificity
Key Disadvantage Lower sensitivity and selectivityHigher equipment cost and complexity
Experimental Protocol: Stability-Indicating RP-HPLC-MS Method

This protocol describes a stability-indicating method suitable for quantifying tert-butyl 1-aminocyclopentane-1-carboxylate and its potential degradants.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer with an Electrospray Ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18, 3.5 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS Parameters (Positive Ion Mode):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100-500

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Monitor the extracted ion chromatograms for the m/z of the target analyte and expected impurities.

  • Quantify the components using the peak areas from the chromatograms.

Section 2: Chiral Separation of Enantiomers

For many pharmaceutical applications, the separation of enantiomers is a regulatory requirement. Chiral HPLC is the most effective technique for this purpose.[1][2] The direct separation of enantiomers is typically achieved using a Chiral Stationary Phase (CSP).

The Rationale for Chiral Stationary Phase Selection

The choice of CSP is the most critical factor in achieving enantiomeric separation. For N-protected amino acids like tert-butyl 1-aminocyclopentane-1-carboxylate, macrocyclic glycopeptide-based CSPs have proven to be highly effective.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These CSPs, such as CHIROBIOTIC T, are particularly well-suited for the separation of N-blocked amino acids.[8] They offer multimodal separation mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation, which are effective for resolving a wide range of chiral compounds. For t-BOC protected amino acids, reversed-phase mode is often the most successful approach.

Comparative Analysis of Chiral HPLC Methods

The following table compares two hypothetical chiral HPLC methods for the enantiomeric separation of tert-butyl 1-aminocyclopentane-1-carboxylate.

ParameterMethod C: Normal PhaseMethod D: Reversed Phase
Column Polysaccharide-based CSPTeicoplanin-based CSP (CHIROBIOTIC T)
Mobile Phase Hexane/Isopropanol (90:10) with 0.1% TFAWater/Methanol (50:50) with 0.1% Acetic Acid
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 210 nmUV at 210 nm
Retention Time (Enantiomer 1) 8.5 min10.2 min
Retention Time (Enantiomer 2) 9.8 min11.5 min
Resolution (α) 1.31.5
Key Advantage Good for less polar compoundsBroad applicability to polar analytes
Key Disadvantage May not be suitable for polar analytesLonger analysis times may be required
Experimental Protocol: Chiral RP-HPLC Method

This protocol outlines a method for the enantiomeric separation of tert-butyl 1-aminocyclopentane-1-carboxylate.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • UV Detector.

2. Chromatographic Conditions:

  • Column: CHIROBIOTIC T, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 50:50 (v/v) Water/Methanol with 0.1% Acetic Acid

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

3. Sample Preparation:

  • Prepare a standard solution of the racemic mixture at a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (%ee) using the peak areas.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for both achiral and chiral analysis.

achiral_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC-MS Analysis cluster_data Data Analysis sample Reaction Mixture dissolve Dissolve in Diluent sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc separation C18 Column Separation hplc->separation detection ESI-MS Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantify Components integrate->quantify

Caption: Workflow for Achiral RP-HPLC-MS Analysis.

chiral_workflow cluster_prep_chiral Sample Preparation cluster_hplc_chiral Chiral HPLC Analysis cluster_data_chiral Data Analysis sample_chiral Racemic Analyte dissolve_chiral Dissolve in Mobile Phase sample_chiral->dissolve_chiral filter_chiral Filter (0.45 µm) dissolve_chiral->filter_chiral hplc_chiral Inject into HPLC filter_chiral->hplc_chiral separation_chiral Chiral Stationary Phase Separation hplc_chiral->separation_chiral detection_chiral UV Detection separation_chiral->detection_chiral chromatogram_chiral Generate Chromatogram detection_chiral->chromatogram_chiral integrate_chiral Peak Integration chromatogram_chiral->integrate_chiral ee_calc Calculate %ee integrate_chiral->ee_calc

Caption: Workflow for Chiral HPLC Analysis.

Conclusion and Future Perspectives

The successful analysis of reactions involving tert-butyl 1-aminocyclopentane-1-carboxylate hinges on the selection of appropriate HPLC methodologies. For achiral analysis and impurity profiling, a reversed-phase HPLC method coupled with mass spectrometry offers the best combination of resolution, sensitivity, and specificity. For ensuring enantiomeric purity, chiral HPLC with a macrocyclic glycopeptide-based stationary phase in reversed-phase mode is a robust and reliable approach.

Future trends in this area will likely involve the use of Ultra-High-Performance Liquid Chromatography (UHPLC) to achieve faster analysis times and higher resolution. Additionally, the coupling of chiral chromatography with mass spectrometry (Chiral LC-MS) will become more commonplace for the sensitive and selective analysis of enantiomers in complex matrices. The principles and methods outlined in this guide provide a solid foundation for developing and validating high-quality analytical methods for this important class of molecules.

References

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
  • Lizada, M. C. C., & Yang, S. F. (1979). A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid. Analytical Biochemistry, 100(1), 140-145.
  • The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using RP-HPLC. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Pernbro, T., et al. (2012). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Journal of the American Society for Mass Spectrometry, 23(11), 1965-1973.
  • Rama Rao, et al. (2024). Liquid Chromatography-Mass Spectrometry: A Review. Journal of Drug Delivery and Therapeutics, 14(6), 298-304.
  • Li, X., et al. (2014). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry, 79(18), 8567-8577.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • Journal of Pharmaceutical and Biomedical Analysis. (2024). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2023). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Innovations in Pharmacy Planet. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]

  • Current Trends in Biotechnology and Pharmacy. (2024). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form. Retrieved from [Link]

  • KnE Publishing. (2022). Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product. Retrieved from [Link]

  • MDPI. (2012). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Retrieved from [Link]

Sources

A Tale of Two Chemistries: A Senior Application Scientist's Guide to Fmoc versus Boc for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the choice between 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protection strategies for solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts workflow, peptide purity, and the feasibility of synthesizing complex targets. This guide provides an in-depth, objective comparison of these two cornerstone methodologies, grounded in chemical principles and supported by practical, field-proven insights to empower you in making the optimal choice for your research.

The Foundation of Solid-Phase Peptide Synthesis: The Role of the α-Amino Protecting Group

Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, builds a peptide chain sequentially while the C-terminus is anchored to an insoluble resin support.[][2] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[3] The success of this iterative process hinges on the use of a temporary protecting group for the α-amino group of the incoming amino acid. This protecting group must be stable during the coupling reaction but readily removable under conditions that do not cleave the growing peptide from the resin or remove the permanent side-chain protecting groups.[4][5] It is this fundamental choice of the temporary α-amino protecting group that defines the two dominant chemistries: Fmoc and Boc.

The Orthogonal Champion: Fmoc Solid-Phase Peptide Synthesis

The Fmoc/tBu (tert-butyl) strategy is arguably the most widely used approach for SPPS today, particularly in academic and research settings.[6] Its popularity stems from its use of a base-labile Fmoc group for Nα-protection and acid-labile groups for side-chain protection, a concept known as "orthogonality".[][4][6] This orthogonality ensures that the removal of the temporary protecting group does not affect the permanent side-chain protectors until the final cleavage step.[][4][6]

The Chemistry of Fmoc SPPS

The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][7] The deprotection mechanism proceeds via a β-elimination reaction, generating a dibenzofulvene (DBF) intermediate that is subsequently scavenged by piperidine to form a stable adduct.[4] This adduct, along with excess piperidine, is easily washed away from the resin-bound peptide.[6]

A key advantage of the Fmoc group is its strong UV absorbance, which allows for real-time, quantitative monitoring of the deprotection reaction by measuring the concentration of the released DBF-piperidine adduct.[4][6] This provides a valuable in-process control to ensure the completeness of each deprotection step.[6]

Following deprotection, the next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine. The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[8]

Visualizing the Fmoc SPPS Workflow

Fmoc_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove DBF-piperidine adduct Coupling Amino Acid Coupling (e.g., HCTU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Remove excess reagents Wash2->Deprotection Start next cycle Final_Cleavage Final Cleavage & Deprotection (TFA + Scavengers) Wash2->Final_Cleavage After final residue coupling Start Resin-bound Amino Acid (Fmoc-AA-Resin) Start->Deprotection Purification Peptide Purification (e.g., RP-HPLC) Final_Cleavage->Purification

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

The Classic Workhorse: Boc Solid-Phase Peptide Synthesis

The Boc/Bzl (benzyl) strategy, pioneered by Merrifield, is the original and a robust method for SPPS. It employs the acid-labile Boc group for temporary Nα-protection and typically more acid-stable benzyl-based groups for side-chain protection. This is considered a "quasi-orthogonal" system, relying on differential acid lability for selective deprotection.[5]

The Chemistry of Boc SPPS

In each cycle of Boc SPPS, the Nα-Boc group is removed by treatment with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[9] This reaction generates a volatile isobutylene and carbon dioxide as byproducts. A neutralization step with a hindered base, like diisopropylethylamine (DIPEA), is then required to free the N-terminal amine for the subsequent coupling reaction.

The final cleavage of the peptide from the resin and removal of the side-chain protecting groups requires a much stronger acid, typically anhydrous hydrogen fluoride (HF).[9] The use of HF necessitates specialized, corrosion-resistant equipment and stringent safety precautions, which has contributed to the broader adoption of the milder Fmoc chemistry, especially in non-specialized laboratories.[6]

Visualizing the Boc SPPS Workflow

Boc_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Deprotection Boc Deprotection (50% TFA/DCM) Wash1 DCM/IPA Wash Deprotection->Wash1 Neutralization Neutralization (e.g., DIPEA/DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA in DMF/DCM) Wash2->Coupling Wash3 DMF/DCM Wash Coupling->Wash3 Wash3->Deprotection Start next cycle Final_Cleavage Final Cleavage & Deprotection (Anhydrous HF + Scavengers) Wash3->Final_Cleavage After final residue coupling Start Resin-bound Amino Acid (Boc-AA-Resin) Start->Deprotection Purification Peptide Purification (e.g., RP-HPLC) Final_Cleavage->Purification

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis.

Head-to-Head Comparison: Fmoc vs. Boc

FeatureFmoc-SPPSBoc-SPPS
Nα-Protecting Group 9-fluorenylmethoxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Nα-Deprotection Reagent 20% Piperidine in DMF (mild base)[4][7]50% Trifluoroacetic Acid (TFA) in DCM (moderate acid)[9]
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Pbf)[6]More acid-stable (e.g., Bzl, Tos, ClZ)[10]
Final Cleavage Reagent Strong acid (e.g., 95% TFA)Very strong acid (e.g., anhydrous HF)[9]
Orthogonality Fully orthogonal[][6]Quasi-orthogonal (relies on differential acid lability)[5]
Key Advantages Milder reaction conditions; suitable for acid-sensitive modifications (e.g., phosphorylation, glycosylation)[6]; real-time monitoring via UV absorbance[4][6]; no need for specialized HF apparatus.Robust and well-established; less prone to aggregation for some sequences; generally lower cost of protected amino acids.[]
Key Disadvantages Piperidine can cause side reactions (e.g., aspartimide formation)[12]; potential for dibenzofulvene adduct formation[6]; higher cost of Fmoc-amino acids.[]Harsh final cleavage with HF requires special equipment and safety measures[6]; repeated acid treatment can lead to premature cleavage of peptide from the resin or side-chain deprotection.[4][6]
Automation Compatibility Excellent, widely used in automated synthesizers.[13]Compatible with automation, but requires acid-resistant fluid paths.

Experimental Protocols: A Step-by-Step Guide

The following are generalized, single-cycle protocols for manual Fmoc and Boc SPPS. These should be optimized based on the specific peptide sequence and scale.

Standard Fmoc-SPPS Cycle Protocol
  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[7]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[7]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HCTU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 30-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents.

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[12]

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Standard Boc-SPPS Cycle Protocol
  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Perform a pre-wash with 50% TFA in DCM for 1-2 minutes.

    • Treat the resin with 50% TFA in DCM for 20-30 minutes to cleave the Boc group.[9]

  • Washing: Wash the resin with DCM (3-5 times), followed by isopropanol (IPA) (2 times) to shrink the resin and remove residual acid, and then DCM (3-5 times).[9]

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM for 2 minutes.

    • Repeat the neutralization step.

  • Washing: Wash the resin with DCM (5-7 times) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and DIPEA in DMF or a DMF/DCM mixture.

    • Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Return to step 2 for the next amino acid.

Final Cleavage and Deprotection: Releasing the Peptide

The choice of cleavage cocktail is critical and depends on the peptide sequence, particularly the presence of sensitive residues like Cysteine, Methionine, Tryptophan, and Tyrosine.

Fmoc Cleavage Cocktail (Example: Reagent K)

For peptides with multiple sensitive residues, a comprehensive scavenger cocktail is required.

  • Composition: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5)

  • Procedure:

    • Wash and dry the peptide-resin thoroughly.

    • Suspend the resin in the cleavage cocktail (approx. 10 mL per gram of resin).

    • Stir at room temperature for 2-4 hours.

    • Filter the resin and wash with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

Boc Cleavage Protocol (Anhydrous HF)

Caution: Anhydrous HF is extremely corrosive, toxic, and requires a specialized apparatus and extensive safety training.

  • Composition: Anhydrous HF with a scavenger such as anisole (9:1 v/v).[9]

  • Procedure:

    • Place the dry peptide-resin in a Teflon reaction vessel of an HF apparatus.

    • Add the scavenger (e.g., anisole).

    • Cool the vessel in a dry ice/acetone bath.

    • Distill a measured amount of HF into the vessel.

    • Stir the reaction at 0°C for 45-60 minutes.[9]

    • Evaporate the HF under vacuum.

    • Wash the crude peptide with cold ether to remove scavengers and byproducts.

Making the Right Choice: Practical Considerations

  • For Acid-Sensitive Peptides: If your peptide contains post-translational modifications like phosphorylation or glycosylation, Fmoc chemistry is the superior choice due to its milder, non-acidic deprotection steps.[6]

  • For "Difficult" Sequences: For some hydrophobic or aggregation-prone sequences, Boc chemistry can sometimes offer an advantage due to the different solvation properties of the protonated peptide chain during synthesis.

  • Safety and Equipment: The requirement of an HF apparatus for Boc chemistry is a significant barrier. Fmoc chemistry, with its use of TFA for final cleavage, is more accessible and safer for standard laboratory settings.

  • Cost: While Boc-protected amino acids are often cheaper, the overall cost-effectiveness of Fmoc can be competitive due to higher efficiency and reduced infrastructure requirements.[]

  • Synthesis Scale: For large-scale industrial production, the maturity and robustness of the Boc process can be advantageous, although modern large-scale Fmoc synthesis is increasingly common.[]

Conclusion

Both Fmoc and Boc strategies are powerful tools in the arsenal of the peptide chemist. The ascendancy of Fmoc chemistry is undeniable, driven by its mild conditions, orthogonality, and amenability to automation and the synthesis of modified peptides. However, Boc chemistry remains a robust and valuable alternative, particularly for specific challenging sequences and in large-scale manufacturing environments where the process is well-established. A thorough understanding of the underlying chemistry, advantages, and limitations of each method, as presented in this guide, is paramount for the successful synthesis of high-quality peptides for research and drug development.

References

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
  • BOC Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. MilliporeSigma.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.).
  • AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. MilliporeSigma.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • BOC Sciences. (n.d.).

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing Aminocyclopentane Residues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Rigidity in Peptide Design

In the quest for novel therapeutics, peptides offer a compelling blend of specificity and biological activity. However, their inherent flexibility is a double-edged sword. While it allows them to adapt to various biological targets, it also leads to a significant entropic penalty upon binding and susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists introduce conformational constraints into the peptide backbone. One of the most effective strategies is the incorporation of cyclic non-canonical amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC).

The cyclopentane ring of ACPC rigidly constrains the backbone dihedral angles (φ and ψ), pre-organizing the peptide into a specific conformation that can mimic bioactive turns or helical structures.[1] This pre-organization reduces the entropic cost of binding, potentially leading to enhanced affinity and selectivity. Furthermore, the non-natural structure provides steric shielding against enzymatic cleavage, improving metabolic stability.[2]

The stereochemistry of the ACPC residue is a critical determinant of the resulting peptide's shape. The four possible stereoisomers—(1R,2S)-cis, (1S,2R)-cis, (1R,2R)-trans, and (1S,2S)-trans—each impose unique conformational preferences on the peptide backbone.[3] Understanding and predicting these conformations is paramount for rational drug design. This guide provides a comparative overview of the state-of-the-art experimental and computational techniques used to elucidate the three-dimensional structures of ACPC-containing peptides, offering field-proven insights for researchers in drug discovery.

The Analyst's Toolbox: Key Methodologies for Conformational Elucidation

A comprehensive conformational analysis is rarely achieved by a single technique. Instead, it requires a synergistic approach, integrating high-resolution experimental data with the predictive power of computational modeling.[4] Each method provides a unique piece of the puzzle, and understanding their respective strengths and weaknesses is crucial for building a reliable structural model.

Diagram: The Stereoisomers of 2-Aminocyclopentanecarboxylic Acid (ACPC)

ACPC_Isomers cis_RS (1R,2S)-ACPC cis_SR (1S,2R)-ACPC cis_RS->cis_SR trans_RR (1R,2R)-ACPC cis_RS->trans_RR Diastereomers trans_SS (1S,2S)-ACPC cis_RS->trans_SS Diastereomers cis_SR->trans_RR cis_SR->trans_SS Diastereomers trans_RR->trans_SS Enantiomers

Caption: The four stereoisomers of ACPC used to induce distinct peptide backbone conformations.

I. Experimental Approaches: From Solution Dynamics to Solid-State Snapshots

Experimental techniques provide the ground truth for any conformational analysis, offering direct measurements of a peptide's structural features.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure and dynamics of peptides in solution, which most closely mimics the physiological environment.[5] It provides an ensemble-averaged view of the conformations a peptide samples over time.

Expertise in Action: For peptides, especially those under 25 residues, two-dimensional (2D) homonuclear experiments are the workhorses. The key is to extract distance and dihedral angle restraints.

  • Distance Restraints (NOEs/ROEs): The Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) are manifestations of through-space dipole-dipole coupling between protons that are close in space (< 5 Å), irrespective of their covalent bonding path.

    • Why ROESY over NOESY? For many peptides in the 1-3 kDa range, the NOE can be close to zero, making detection difficult. The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment circumvents this issue and is always positive, making it a more robust choice for peptides of this size.

  • Dihedral Angle Restraints (J-couplings): The scalar coupling (³J) between the amide proton (NH) and the alpha-proton (Hα) is related to the backbone dihedral angle φ via the Karplus equation. A small ³J(HN,Hα) value (< 6 Hz) typically suggests an α-helical conformation, while a large value (> 8 Hz) indicates an extended or β-sheet structure.

Trustworthiness through Validation: A set of NOE/ROE-derived distance restraints and J-coupling-derived dihedral restraints are fed into structure calculation programs (like CYANA or CNS) to generate an ensemble of structures consistent with the data.[6] A high-quality structure is characterized by a low root-mean-square deviation (RMSD) among the ensemble and minimal violations of the experimental restraints.

Detailed Protocol: 2D ROESY for Peptide Structure Determination
  • Sample Preparation: Dissolve 1-3 mg of the purified peptide in 0.5 mL of an appropriate deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1). The choice of solvent is critical; DMSO-d₆ is excellent for observing amide protons, while water is more physiologically relevant. Add a trace amount of a reference standard like DSS or TSP.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥ 500 MHz) for optimal resolution and sensitivity.

    • Tune and match the probe for ¹H.

    • Acquire a 1D ¹H spectrum to ensure sample quality and determine appropriate spectral widths.

  • ROESY Experiment Acquisition:

    • Load a standard 2D ROESY pulse sequence.

    • Key Parameter—Spin-Lock Time: Set the spin-lock mixing time to a value between 150-300 ms. This is the duration during which magnetization transfer occurs. A range of mixing times can be tested to build up ROE cross-peaks and verify that spin diffusion is not a major issue.

    • Set the spectral width and carrier frequency to encompass all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from hours to overnight.

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum carefully.

    • Calibrate the cross-peak volumes against a known distance (e.g., a geminal proton pair) to classify ROEs as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å).

  • Structure Calculation:

    • Assign all proton resonances using complementary experiments like TOCSY and COSY.

    • Use the classified ROE intensities as distance restraints in a structure calculation software package.

    • Generate an ensemble of 20-50 structures and select the lowest energy conformers with the fewest restraint violations for final analysis.

B. X-ray Crystallography: The Atomic-Resolution Snapshot

X-ray crystallography provides a static, high-resolution picture of a peptide's conformation in the solid state.[7] While it offers unparalleled detail, it is contingent on the ability to grow well-ordered crystals, which can be a significant challenge for small, flexible peptides.[8]

Expertise in Action: The crystal structure can reveal precise bond lengths, angles, and the conformation of the cyclopentane ring itself (envelope vs. twist). It is particularly powerful for validating the turn types or helical structures predicted by NMR and computational methods. However, one must be cautious, as crystal packing forces can sometimes trap a conformation that is not the most populated one in solution. Therefore, crystallographic data should always be cross-validated with solution-phase data.[9]

C. Circular Dichroism (CD) Spectroscopy: A Rapid Secondary Structure Assessment

CD spectroscopy is a rapid, low-concentration technique that provides information about the overall secondary structure content of a peptide in solution. Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra. While it does not provide atomic-level detail, it is an excellent tool for initial screening and for comparing the effects of different ACPC stereoisomers on the overall peptide fold.

II. Computational Approaches: Exploring the Conformational Landscape

Computational modeling complements experimental data by providing a dynamic view of the peptide's conformational landscape and allowing for the exploration of structures that may be transiently populated and thus difficult to observe experimentally.[10]

A. Molecular Dynamics (MD) Simulations: Peptides in Motion

MD simulations solve Newton's equations of motion for a system, providing a trajectory of atomic positions and velocities over time.[11] This allows researchers to observe how a peptide folds, its flexibility, and its interactions with solvent molecules.

Expertise in Action: The choice of the force field (e.g., CHARMM, AMBER, OPLS) is critical for accurately modeling the specific interactions within a non-canonical residue like ACPC.[11] It is often necessary to generate specific parameters for the ACPC residue if they are not already present in standard force fields. Enhanced sampling techniques, such as Gaussian accelerated MD (GaMD), are often required to overcome the high energy barriers between different conformational states and adequately sample the conformational space within a reasonable simulation time.[12][13]

Detailed Protocol: A Basic MD Simulation Workflow for an ACPC-Peptide
  • System Preparation:

    • Start with an initial 3D structure of the peptide (e.g., from a crystal structure, NMR ensemble, or built de novo).

    • Choose a force field (e.g., AMBER ff19SB). Generate custom parameters for the ACPC residue if needed, often using quantum mechanics calculations (see below).

    • Place the peptide in a periodic box of explicit solvent (e.g., TIP3P water).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial setup.

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), while restraining the peptide's heavy atoms.

    • Equilibrate the system's pressure under constant pressure (NPT ensemble) to achieve the correct solvent density. This stage typically involves several steps where restraints on the peptide are gradually released.[14]

  • Production Simulation:

    • Run the simulation for a desired length of time (typically hundreds of nanoseconds to microseconds) without any restraints. Save coordinates at regular intervals (e.g., every 10-100 ps).

  • Analysis:

    • Check for simulation convergence by monitoring properties like RMSD and potential energy.

    • Analyze the trajectory to identify the most populated conformational states using clustering algorithms.

    • Calculate key structural parameters such as backbone dihedral angles, hydrogen bond lifetimes, and solvent accessible surface area (SASA).

    • Compare simulated NOEs and J-couplings with experimental NMR data for validation.

B. Quantum Mechanics (QM) Calculations

QM methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule. While too computationally expensive for large systems or long simulations, they are invaluable for:

  • Parameterization: Accurately calculating the partial charges and bonding parameters for the novel ACPC residue for use in classical MD force fields.

  • Structure Refinement: Optimizing the geometry of representative structures obtained from NMR or MD to find the lowest energy conformation.

Integrated Workflow: A Synergistic Approach

The most trustworthy conformational models are derived from an integrated workflow where experimental and computational methods are used to validate and refine one another.

Diagram: Integrated Conformational Analysis Workflow

Workflow start Peptide Design & Synthesis nmr NMR Spectroscopy (ROESY, TOCSY, J-coupling) start->nmr cd CD Spectroscopy start->cd xtal X-ray Crystallography (if crystals form) start->xtal md Molecular Dynamics (MD) Simulations start->md Initial Structure exp_restraints Experimental Restraints (Distances, Angles) nmr->exp_restraints Data Extraction analysis Comparative Analysis & Ensemble Generation cd->analysis Secondary Structure xtal->analysis Solid-State Structure md->analysis Trajectory Clustering qm QM Calculations (Parameterization) qm->md Force Field Params calc Structure Calculation (e.g., CYANA, CNS) exp_restraints->calc calc->analysis NMR Ensemble analysis->md Refinement final Validated 3D Conformational Model analysis->final

Caption: A synergistic workflow combining experimental and computational methods for robust analysis.

Comparative Analysis: ACPC vs. Proline

Proline is the most common natural amino acid used to introduce backbone turns. Comparing it with ACPC highlights the unique advantages of the cyclopentane scaffold.

FeatureProline2-Aminocyclopentanecarboxylic Acid (ACPC)
Backbone Constraint Constrains φ to ~ -60°.Rigidly constrains both φ and ψ depending on stereochemistry.
Cis/Trans Isomerization The X-Pro amide bond has a significant population of the cis isomer (~10-40%), which can lead to conformational heterogeneity.[15]The secondary amide bond strongly favors the trans conformation, leading to a more conformationally homogeneous peptide population.[16]
Flexibility The five-membered ring can "pucker" (up or down), allowing some flexibility.The cyclopentane ring is more rigid, offering a stronger conformational lock.
Stereochemical Diversity L-Pro and D-Pro are the primary isomers used.Four distinct stereoisomers (cis/trans) provide a toolkit to induce different specific turns and structures.[17]
Biological Activity Often critical for bioactivity by inducing β-turns.[15]The specific stereoisomer of ACPC can be crucial for activity, with only one of four isomers showing significant potency in some cases.[16][17]

Field Insight: In a study on morphiceptin analogs, replacing proline with the four different stereoisomers of ACPC demonstrated that only the (1R,2S)-cis-ACPC analog retained high opioid receptor activity.[16][17] This underscores the critical importance of stereochemistry and the precise conformational control offered by ACPC, which could not be achieved with proline alone. The trans-ACPC isomers introduced more flexibility than proline, while the active cis-isomer provided a more rigid constraint, effectively locking the peptide into its bioactive conformation.[16]

Conclusion

The incorporation of aminocyclopentane residues is a powerful strategy for designing peptides with enhanced structural stability and biological activity. A rigorous conformational analysis, however, is essential to unlock their full potential. As we have demonstrated, no single technique is sufficient. The most reliable and detailed understanding comes from an integrated approach where high-resolution NMR data provides the primary solution-state information, crystallography offers a solid-state benchmark, and molecular dynamics simulations bridge the gap, exploring the dynamic landscape of the peptide. By carefully selecting the appropriate ACPC stereoisomer and validating its conformational impact through this multi-faceted workflow, researchers can rationally design next-generation peptide therapeutics with superior potency, selectivity, and metabolic stability.

References

  • D'Andrea, L. D., & Deplano, S. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Protein and Peptide Letters, 28(11), 1219–1229. [Link]

  • D'Andrea, L. D., & Deplano, S. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

  • Kantharaju, K., & Raghothama, S. (2013). Conformational analysis: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 51-61. [Link]

  • ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • ResearchGate. (n.d.). Conformational analyses of peptides 1–8. ResearchGate. [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]

  • SeRMN. (2017). Folding peptides studied by NMR. SeRMN. [Link]

  • Sandomenico, A., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11039. [Link]

  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178–186. [Link]

  • Kelly, K. E., et al. (2024). Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. PLoS Computational Biology, 20(4), e1011938. [Link]

  • bioRxiv. (n.d.). Protocol for Membrane Permeability Prediction of Cyclic Peptides using Descriptors Obtained from Extended Ensemble Molecular Dynamics Simulations and Chemical Structures. bioRxiv. [Link]

  • Nikiforovich, G. V. (1994). Computational molecular modeling in peptide drug design. International Journal of Peptide and Protein Research, 44(6), 513–531. [Link]

  • Daniels, J. S., & Schepartz, A. (2007). A newcomer's guide to peptide crystallography. Peptide Science, 90(4), 415-425. [Link]

  • ResearchGate. (n.d.). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. [Link]

  • Bujacz, G., et al. (2014). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. BioTechnologia, 95(3), 187-194. [Link]

  • Mierke, D. F., et al. (1994). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 43(1), 35-45. [Link]

  • Boston Protein Design and Modeling Club. (2020). A computational approach to design structured peptides and predict peptide behavior in solution. YouTube. [Link]

  • Majer, Z., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. [Link]

  • ResearchGate. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

  • Lopez, C. A., et al. (2022). Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. International Journal of Molecular Sciences, 23(15), 8696. [Link]

  • Chen, Y., & Shen, J. (2023). Training Neural Network Models Using Molecular Dynamics Simulation Results to Efficiently Predict Cyclic Hexapeptide Structural Ensembles. Journal of Chemical Theory and Computation, 19(12), 3766–3777. [Link]

  • Daniels, J. S., & Schepartz, A. (2007). A Newcomer's Guide to Peptide Crystallography. PubMed. [Link]

  • Preeti, P., et al. (2023). Computational Strategies for Designing Peptide Therapeutics with High Binding Affinity and Stability. ChemRxiv. [Link]

  • Singh, Y., & Jois, S. (2018). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. Marine Drugs, 16(10), 363. [Link]

  • Majer, Z., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • The Pharma Innovation Journal. (2024). A review on x-ray crystallography and it's applications. The Pharma Innovation Journal. [Link]

  • Chen, Y., & Shen, J. (2021). Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science, 13(1), 114-123. [Link]

  • Fast, D. L., & Stokes, C. L. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 683526. [Link]

  • Valle, G., et al. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511-518. [Link]

  • MDPI. (n.d.). Peptide Diversification through Addition Reaction of Free Carboxylic Acids to Ynamides. MDPI. [Link]

  • MDPI. (n.d.). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

Sources

The Aminocyclopentane Scaffold: A Privileged Structure in Modern Drug Discovery - A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. Within this quest, certain molecular frameworks, often termed "privileged scaffolds," have emerged as exceptionally fruitful starting points for drug discovery. The aminocyclopentane core is a prominent member of this esteemed class of structures. Its inherent three-dimensionality, conformational flexibility, and the stereochemically defined vectors it presents for substituent placement make it a versatile and powerful tool in the design of potent and selective modulators of biological targets.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of aminocyclopentane derivatives across diverse therapeutic areas, including antiviral, anticancer, and central nervous system (CNS) applications. We will explore the causal relationships between specific structural modifications and biological activity, present comparative data against established alternatives, and provide detailed experimental protocols for the evaluation of these compelling compounds.

The Strategic Advantage of the Aminocyclopentane Moiety

The cyclopentane ring, unlike its six-membered cyclohexane counterpart, exhibits a unique conformational landscape characterized by a series of rapidly interconverting envelope and twist forms. This dynamic nature allows aminocyclopentane derivatives to adapt their shape to the often-complex topographies of biological targets, such as enzyme active sites and receptor binding pockets. The amino group, a key feature of this scaffold, provides a crucial anchor for polar interactions and a convenient handle for further chemical elaboration. The stereochemical arrangement of substituents on the cyclopentane ring is a critical determinant of biological activity, a theme that will be explored in detail throughout this guide.[1]

Antiviral Activity: Targeting Neuraminidase with Precision

A significant success story for aminocyclopentane derivatives lies in the development of potent influenza neuraminidase inhibitors.[2] Neuraminidase is a critical viral enzyme that facilitates the release of newly formed virus particles from infected host cells, thus propagating the infection.[3]

Structure-Activity Relationship of Aminocyclopentane-Based Neuraminidase Inhibitors

The design of these inhibitors is a classic example of rational drug design, aiming to mimic the natural substrate of neuraminidase, sialic acid. The SAR of aminocyclopentane-based neuraminidase inhibitors can be summarized as follows:

  • The Carboxylate Group: A negatively charged carboxylate group is essential for binding to a cluster of positively charged arginine residues in the active site of neuraminidase.

  • The Amino Group: A basic amino or guanidino group provides a key hydrogen bonding interaction, further anchoring the inhibitor in the active site.

  • The Hydrophobic Side Chain: The nature and positioning of a hydrophobic side chain are critical for achieving high potency. This group occupies a hydrophobic pocket in the enzyme, and its optimization can lead to significant gains in inhibitory activity.

  • Stereochemistry: The relative stereochemistry of the substituents on the cyclopentane ring is paramount for correct presentation of the key interacting groups to their binding partners within the enzyme's active site.

The logical relationship for effective neuraminidase inhibition based on the aminocyclopentane scaffold can be visualized as follows:

SAR_Neuraminidase Scaffold Aminocyclopentane Core Carboxylate Carboxylate Group (Essential for binding Arg triad) Scaffold->Carboxylate Amino Amino/Guanidino Group (Key H-bonding) Scaffold->Amino Hydrophobic Hydrophobic Side Chain (Occupies hydrophobic pocket) Scaffold->Hydrophobic Stereochem Correct Stereochemistry (Precise 3D orientation) Scaffold->Stereochem Activity Potent Neuraminidase Inhibition Carboxylate->Activity Amino->Activity Hydrophobic->Activity Stereochem->Activity

Caption: Key structural requirements for potent neuraminidase inhibition by aminocyclopentane derivatives.

Comparative Performance Data

The following table compares the in vitro antiviral activity of a novel cyclopentane-based neuraminidase inhibitor, RWJ-270201, with the established drugs zanamivir and oseltamivir carboxylate (the active metabolite of Tamiflu®) against various influenza virus strains.

CompoundInfluenza A (H1N1) A/Texas/36/91 EC₅₀ (µM)Influenza A (H3N2) A/Sydney/5/97 EC₅₀ (µM)Influenza B B/Harbin/7/94 EC₅₀ (µM)
RWJ-270201 0.060.040.03
Zanamivir 0.110.090.16
Oseltamivir Carboxylate 0.220.080.09

Data extracted from Sidwell et al., 2001.[2]

As the data indicates, the aminocyclopentane derivative RWJ-270201 demonstrates comparable or even superior potency to the established neuraminidase inhibitors across different influenza strains. This highlights the potential of the aminocyclopentane scaffold to generate highly effective antiviral agents.

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against influenza neuraminidase.[4][5]

Materials:

  • Influenza virus stock with known neuraminidase activity.

  • Test compounds (aminocyclopentane derivatives and controls).

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5.

  • MUNANA (2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate.

  • Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol.

  • 96-well black, flat-bottom plates.

  • Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm).

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer in a 96-well plate.

  • Add a standardized amount of influenza virus to each well containing the test compounds and incubate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding MUNANA substrate to each well to a final concentration of 100 µM.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

The workflow for this assay can be visualized as follows:

Neuraminidase_Assay start Start prepare_compounds Prepare serial dilutions of aminocyclopentane derivatives start->prepare_compounds add_virus Add influenza virus and incubate (30 min, 37°C) prepare_compounds->add_virus add_substrate Add MUNANA substrate add_virus->add_substrate incubate_reaction Incubate (60 min, 37°C) add_substrate->incubate_reaction stop_reaction Add stop solution incubate_reaction->stop_reaction read_fluorescence Measure fluorescence (Ex: 365 nm, Em: 450 nm) stop_reaction->read_fluorescence analyze_data Calculate % inhibition and determine IC₅₀ read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Anticancer Potential: A Scaffold for Diverse Mechanisms

The aminocyclopentane moiety has also been incorporated into molecules with promising anticancer activity.[6] The versatility of this scaffold allows for the development of compounds that can interact with a variety of cancer-related targets, including enzymes and nucleic acids.

Structure-Activity Relationship of Aminocyclopentane-Based Anticancer Agents

The SAR for aminocyclopentane derivatives in oncology is more diverse than in the antiviral space, reflecting the heterogeneity of cancer biology. However, some general principles can be outlined:

  • Substitution Pattern: The number and location of substituents on the cyclopentane ring are critical for defining the molecule's shape and its ability to interact with specific biological targets.

  • Nature of the Amino Group: The amino group can be primary, secondary, or tertiary, and can be part of a larger functional group, such as an amide. These variations influence the compound's hydrogen bonding capacity and overall polarity.

  • Appended Ring Systems: The aminocyclopentane core is often fused or linked to other cyclic systems, such as aromatic or heterocyclic rings, which can participate in π-stacking interactions or other key binding events.

Comparative Performance Data

While a systematic comparison across a wide range of aminocyclopentane-based anticancer agents is beyond the scope of this guide, the following table provides an example of the cytotoxic activity of a spirocyclic cyclodipeptide containing a 1-aminocyclopentanecarboxylic acid residue against a chick embryonic cell line, a model system for assessing antiproliferative activity.

CompoundConcentration (µg/mL)Inhibition of Proliferation (%)
cyclo(Acp-Ala) 100Low
cyclo(Gly-Leu) 100Moderate
**MIF (Pro-Leu-Gly-NH₂) **100Low

Data adapted from Vanzura et al., 1986.[6]

This early study suggests that the incorporation of the aminocyclopentane moiety can modulate the antiproliferative activity of cyclic dipeptides. More recent research has explored more complex aminocyclopentane derivatives with enhanced potency against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7][8][9][10][11]

Materials:

  • Cancer cell lines of interest (e.g., HeLa, K562).[12]

  • Complete cell culture medium.

  • Test compounds (aminocyclopentane derivatives and controls).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear, flat-bottom plates.

  • Spectrophotometer (absorbance at 570 nm).

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

The workflow for the MTT assay is as follows:

MTT_Assay start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells treat_cells Treat cells with aminocyclopentane derivatives and incubate seed_cells->treat_cells add_mtt Add MTT solution and incubate (2-4 hours) treat_cells->add_mtt solubilize Add solubilization solution to dissolve formazan add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % cell viability and determine IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Central Nervous System Applications: Modulating Receptors with Finesse

The aminocyclopentane scaffold is also being explored for its potential to modulate the activity of receptors in the central nervous system, offering opportunities for the treatment of various neurological and psychiatric disorders.[13]

Structure-Activity Relationship of Aminocyclopentane Derivatives in the CNS

The SAR of aminocyclopentane derivatives targeting CNS receptors is highly dependent on the specific receptor being targeted. However, some general considerations include:

  • Lipophilicity: The ability of a compound to cross the blood-brain barrier is crucial for CNS activity. The overall lipophilicity of the aminocyclopentane derivative, influenced by its substituents, plays a key role.

  • Basic Amino Group: The pKa of the amino group is important for its ionization state at physiological pH, which can affect receptor binding and pharmacokinetic properties.

  • Stereochemistry: As with other biological targets, the stereochemical arrangement of substituents is critical for achieving high affinity and selectivity for specific CNS receptors.

For example, in the development of ligands for serotonin receptors, the aminocyclopentane core can serve as a rigid scaffold to position key pharmacophoric elements, such as an aromatic ring and a basic nitrogen atom, in the correct orientation for optimal receptor interaction.[14]

Comparative Performance and Future Directions

The development of aminocyclopentane derivatives for CNS disorders is an active area of research. While comprehensive comparative data is still emerging, the unique structural features of this scaffold offer the potential to develop novel CNS agents with improved properties compared to existing therapies. Future work will likely focus on fine-tuning the SAR to achieve greater subtype selectivity for various receptors and on optimizing the pharmacokinetic profiles of these compounds to ensure adequate brain penetration and duration of action.

Synthesis of Aminocyclopentane Derivatives: Enabling SAR Exploration

The ability to synthesize a diverse range of aminocyclopentane derivatives is fundamental to exploring their SAR. Numerous synthetic strategies have been developed to access this important scaffold with control over stereochemistry.[1][15][16]

A common approach involves the stereoselective functionalization of a pre-existing cyclopentane ring. For example, the ring-opening of a cyclic epoxide with an amine nucleophile can provide access to aminocyclopentanol derivatives with defined stereochemistry. The subsequent manipulation of the hydroxyl and amino groups allows for the introduction of a wide variety of substituents.

The general workflow for the synthesis and evaluation of aminocyclopentane derivatives is depicted below:

Synthesis_and_Evaluation start Start design Design of Aminocyclopentane Analogs based on SAR start->design synthesis Stereoselective Synthesis of Derivatives design->synthesis purification Purification and Characterization synthesis->purification biological_testing In Vitro Biological Evaluation (e.g., enzyme inhibition, cytotoxicity, receptor binding) purification->biological_testing data_analysis SAR Analysis and Lead Optimization biological_testing->data_analysis data_analysis->design Iterative Optimization in_vivo In Vivo Studies (for promising candidates) data_analysis->in_vivo end End in_vivo->end

Caption: General workflow for the discovery and development of aminocyclopentane-based therapeutic agents.

Conclusion and Future Perspectives

The aminocyclopentane scaffold has proven to be a highly valuable and versatile platform in the discovery of novel therapeutic agents. Its unique conformational properties and the ability to present functional groups in a well-defined three-dimensional space have led to the development of potent and selective inhibitors of enzymes such as influenza neuraminidase, as well as promising candidates for anticancer and CNS-targeted therapies.

The continued exploration of the structure-activity relationships of aminocyclopentane derivatives, facilitated by advances in stereoselective synthesis and computational modeling, will undoubtedly uncover new opportunities for therapeutic intervention. By understanding the intricate interplay between molecular structure and biological function, researchers can continue to harness the power of this privileged scaffold to design the next generation of innovative medicines.

References

  • Neuraminidase inhibitor. In: Wikipedia; 2023. Accessed January 24, 2026. [Link]

  • Perdue DG, Perkins RB, Leach-Limon K, et al. Reducing Variation in the "Standard of Care" for Cancer Screening: Recommendations From the PROSPR Consortium. Cancer Epidemiol Biomarkers Prev. 2017;26(1):19-24.
  • El-Sayed MA, El-Gazzar MG, Al-Ghorbani M, et al. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Sci Rep. 2023;13(1):14671.
  • Koulenti D, Tsioutis C, Tsiodras S. Alternative Regimens of Neuraminidase Inhibitors for Therapy of Hospitalized Adults with Influenza: A Systematic Review of Randomized Controlled Trials. Adv Ther. 2020;37(6):2649-2661.
  • Kumar RR, Sahu B, Pathania S, Kumar B. SAR studies of piperazine derivatives as antidepressant compounds.
  • Quiñones-Lombraña A, Cuadro-del-Rio A, Alvarez-Miguel L, et al. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules. 2023;28(15):5826.
  • Influenza - Neuraminidase Inhibition Test. IZSVe. Accessed January 24, 2026. [Link]

  • Tice CM, Pirrung MC, Marinec PS, et al. A new class of prolylcarboxypeptidase inhibitors, part 2: the aminocyclopentanes. Bioorg Med Chem Lett. 2012;22(8):2823-2827.
  • Lin X, Li X, Li X, et al. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase. Mar Drugs. 2012;10(5):1093-1104.
  • Leopoldo M, Lacivita E, De Giorgio P, et al. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. J Med Chem. 2020;63(21):12336-12373.
  • Lee H-S, LePlae PR, Porter EA, Gellman SH.
  • A Study Comparing Chemotherapy Dosing Based on Either Standard Body Surface Area or Lean Body Mass in Patients With Advanced Lung Cancer. ClinicalTrials.gov. Updated October 12, 2023. Accessed January 24, 2026. [Link]

  • Leang SK, Hurt AC. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. J Vis Exp. 2017;(122):55524.
  • What are the alternative pharmaceutical treatments for positive influenza besides Tamiflu (oseltamivir)? Dr.Oracle. Published September 2, 2025. Accessed January 24, 2026. [Link]

  • De Clercq E, Murr K, Stupnikova M, et al. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. J Med Chem. 1996;39(17):3431-3437.
  • Vanzura J, Kosar K, Kasafírek E. Inhibition of proliferative activity by cyclic dipeptides: spirocyclic derivatives of 1-aminocyclopentane-carboxylic acid. Toxicol Lett. 1986;31(3):189-193.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Accessed January 24, 2026. [Link]

  • Bradley DM, Mapitse R, Thomson NM, Hayes CJ. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. J Org Chem. 2002;67(22):7613-7617.
  • Slassi A, Araujo J. Psilocin Derivatives as Serotonergic Psychedelic Agents for the Treatment of CNS Disorders. ACS Med Chem Lett. 2021;12(10):1631-1633.
  • Lücking U, Jautelat R, Krüger M, et al. SAR, species specificity, and cellular activity of cyclopentene dicarboxylic acid amides as DHODH inhibitors. Bioorg Med Chem Lett. 2013;23(17):4998-5002.
  • Li Y, Li J, Wang Y, et al. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. 2024;29(17):4058.
  • Sidwell RW, Smee DF, Huffman JH, et al. Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities. Antimicrob Agents Chemother. 2001;45(3):749-757.
  • Kumar D, Kumar N, Singh P, et al. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. 2023;28(19):6909.
  • MTT (Assay protocol). Protocols.io. Published February 27, 2023. Accessed January 24, 2026. [Link]

  • A Dose Escalation Study Of PF-06801591 In Melanoma, Head And Neck Cancer (SCCHN), Ovarian, Sarcoma, Non-Small Cell Lung Cancer, Urothelial Carcinoma or Other Solid Tumors. ClinicalTrials.gov. Updated January 19, 2024. Accessed January 24, 2026. [Link]

  • Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity.
  • Avenoza A, Busto JH, Canal N, Peregrina JM. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron. 2003;59(21):3787-3796.
  • Ren S, Lien EJ. Anticancer agents: tumor cell growth inhibitory activity and binary QSAR analysis. Curr Pharm Des. 2004;10(12):1399-1415.
  • Antiviral Drugs for Seasonal Influenza for 2025-2026. The Medical Letter on Drugs and Therapeutics. Published October 27, 2025. Accessed January 24, 2026. [Link]

  • El-Gazzar MG, Al-Ghorbani M, El-Sayed MA, et al. Amino-carboxamide benzothiazoles as potential LSD1 hit inhibitors. Part I: Computational fragment-based drug design. Bioorg Med Chem. 2019;27(18):4093-4103.
  • Laboratory methodologies for testing the antiviral susceptibility of influenza viruses: Neuraminidase inhibitor (NAI). World Health Organization. Published September 20, 2021. Accessed January 24, 2026. [Link]

  • Riss TL, Moravec RA, Niles AL, et al. Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD)
  • QSAR Studies on Neuraminidase Inhibitors as Anti-influenza Agents. Turk J Pharm Sci. 2020;17(4):394-402.
  • Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. Published September 2, 2024. Accessed January 24, 2026. [Link]

  • Aydin A, Eymur S, Yilmaz M. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein J Org Chem. 2021;17:59-65.
  • Khan I, Ali A, Hameed A, et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des Devel Ther. 2025;19:1331-1358.
  • Popular Neuraminidase Inhibitors List, Drug Prices and Medication Information. GoodRx. Accessed January 24, 2026. [Link]

  • Okomo-Adhiambo M, Demmler-Harrison GJ, Deyde VM, et al. Standardizing the influenza neuraminidase inhibition assay among United States public health laboratories conducting virological surveillance. J Clin Virol. 2016;75:1-7.
  • Chen Y, Zhang Y, Zhang Y, et al. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Mar Drugs. 2021;19(10):581.
  • Larin EA, Kochubei VS, Atroshchenko YM. Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein J Org Chem. 2014;10:2513-2520.
  • Zięba A, Płaczek A, Szafarz M, et al. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules. 2023;28(19):6884.
  • neuraminidase inhibitor: Oseltamivir and zanamivir: Antiviral drugs lecture 7. YouTube. Published November 22, 2022. Accessed January 24, 2026. [Link]

Sources

A Comparative Guide to the Stability of Tert-Butyl and Benzyl Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection of protecting groups is a critical determinant of success. The ability to mask the reactivity of a functional group, only to reveal it at a strategic moment, is fundamental to the construction of complex molecular architectures. Among the vast arsenal of protecting groups available to the modern chemist, the tert-butyl (t-Bu) and benzyl (Bn) groups are workhorses for the protection of alcohols, amines, and carboxylic acids. Their widespread use stems from a combination of reliability, ease of introduction, and distinct deprotection conditions.

This guide provides an in-depth comparative analysis of the stability of tert-butyl and benzyl protecting groups, grounded in their mechanistic underpinnings and supported by experimental observations. We will explore the nuances of their reactivity, enabling researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.

The Foundation of Stability: A Tale of Two Carbocations

The divergent stability of tert-butyl and benzyl protecting groups is fundamentally rooted in the stability of the carbocationic species formed during their cleavage.

The tert-butyl group is cleaved under acidic conditions via a mechanism that proceeds through a relatively stable tertiary carbocation. The stability of this carbocation is attributed to the positive inductive effect and hyperconjugation from the three methyl groups.

In contrast, the benzyl group is notably more stable to acidic conditions.[1] Its cleavage under harsh acidic conditions would proceed through a benzyl carbocation, which is stabilized by resonance. While both are considered "stable" carbocations, the tert-butyl carbocation is generally considered to be of comparable or slightly greater stability than the benzyl carbocation in solution, leading to a greater lability of tert-butyl protected compounds in acidic media.[2] However, the primary and most advantageous method for cleaving benzyl groups is not acidolysis, but catalytic hydrogenolysis, a reductive process that avoids the formation of a free carbocation.[3]

This fundamental difference in cleavage mechanism is the cornerstone of their orthogonality, a concept we will explore in detail.

Comparative Stability Profile

The choice between a tert-butyl and a benzyl protecting group is dictated by the planned synthetic route and the chemical environment the protected molecule will need to endure. The following table summarizes their relative stabilities under various common reaction conditions.

ConditionReagent(s)Tert-Butyl Group StabilityBenzyl Group StabilityRationale & Causality
Strongly Acidic TFA, HCl, H2SO4Labile Generally Stable (cleavable under harsh conditions)Tert-butyl groups are readily cleaved via a stable tertiary carbocation. Benzyl groups require more forcing acidic conditions for cleavage.
Weakly Acidic Acetic Acid, Pyridinium p-toluenesulfonate (PPTS)Generally Stable Stable The energy barrier for the formation of the tert-butyl cation is not overcome by weak acids.
Strongly Basic NaOH, KOH, LiOH (hydrolysis)Stable Stable Both ether and carbamate linkages are generally stable to basic hydrolysis.
Nucleophilic Grignard reagents, OrganolithiumsStable Stable Both groups are robust towards common nucleophiles.
Catalytic Hydrogenolysis H₂, Pd/CStable Labile The benzyl C-O or C-N bond is susceptible to reductive cleavage over a palladium catalyst, while the tert-butyl group is unaffected.[4]
Oxidative Common oxidants (e.g., PCC, KMnO₄)Stable Generally Stable Both groups are generally stable to many common oxidizing agents, although harsh oxidation can affect the benzyl group's aromatic ring.

Mechanisms of Deprotection: A Visual Guide

Understanding the mechanisms by which these protecting groups are cleaved is essential for troubleshooting and optimizing reaction conditions.

Tert-Butyl Group Deprotection: Acid-Catalyzed Cleavage

The deprotection of a tert-butyl ether, for instance, is initiated by protonation of the ether oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the departure of the stable tert-butyl cation, which is subsequently quenched, often by forming isobutylene. The liberated alcohol is then obtained after a standard workup.

cluster_0 Acid-Catalyzed Deprotection of a Tert-Butyl Ether R-O-tBu Tert-Butyl Ether Protonated_Ether Protonated Ether R-O-tBu->Protonated_Ether + H⁺ (e.g., TFA) Alcohol_Cation Alcohol + Tert-Butyl Cation Protonated_Ether->Alcohol_Cation Cleavage Products Alcohol + Isobutylene Alcohol_Cation->Products - H⁺

Caption: Mechanism of acid-catalyzed tert-butyl ether deprotection.

Benzyl Group Deprotection: Catalytic Hydrogenolysis

The cleavage of a benzyl ether occurs via a distinct reductive mechanism on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). The process involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield the deprotected alcohol and toluene as a benign byproduct.[3]

cluster_1 Catalytic Hydrogenolysis of a Benzyl Ether R-O-Bn Benzyl Ether Adsorbed_Complex Adsorption to Pd/C R-O-Bn->Adsorbed_Complex + H₂, Pd/C Cleavage_Step Oxidative Addition & Hydrogenolysis Adsorbed_Complex->Cleavage_Step Products Alcohol + Toluene Cleavage_Step->Products

Caption: Mechanism of benzyl ether deprotection by catalytic hydrogenolysis.

Orthogonal Protection Strategies in Practice

The distinct deprotection conditions for tert-butyl and benzyl groups make them an excellent "orthogonal" pair in complex syntheses.[4] This allows for the selective deprotection of one group in the presence of the other, a powerful tool for regioselective modifications.

Consider a synthetic intermediate bearing both a tert-butyl protected alcohol and a benzyl protected amine. The tert-butyl group can be selectively removed with an acid like TFA, leaving the benzyl group intact for subsequent reactions. Later in the synthesis, the benzyl group can be removed by catalytic hydrogenolysis without affecting other functional groups that might be acid-sensitive.

Start Substrate with -OH and -NH₂ ProtectOH Protect Alcohol (e.g., Boc₂O, cat. acid) Start->ProtectOH Intermediate1 Boc-Protected Alcohol ProtectOH->Intermediate1 ProtectNH2 Protect Amine (e.g., BnBr, base) Intermediate1->ProtectNH2 Intermediate2 Fully Protected Intermediate ProtectNH2->Intermediate2 DeprotectOH Selective Deprotection of Alcohol (TFA) Intermediate2->DeprotectOH Intermediate3 Free Alcohol, Protected Amine DeprotectOH->Intermediate3 ModifyOH Modification at Alcohol Intermediate3->ModifyOH Intermediate4 Modified Alcohol ModifyOH->Intermediate4 DeprotectNH2 Deprotection of Amine (H₂, Pd/C) Intermediate4->DeprotectNH2 FinalProduct Final Product DeprotectNH2->FinalProduct

Caption: Orthogonal protection workflow with tert-butyl and benzyl groups.

Experimental Protocols

The following are representative, detailed procedures for the protection and deprotection of functional groups using tert-butyl and benzyl groups.

Protection of an Alcohol with a Tert-Butyl Group

Objective: To protect a primary alcohol as a tert-butyl ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • Tert-butyl acetate (solvent and reagent)

  • Perchloric acid (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the primary alcohol in tert-butyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of perchloric acid.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of a Tert-Butyl Ether using Trifluoroacetic Acid

Objective: To cleave a tert-butyl ether to reveal the parent alcohol.

Materials:

  • Tert-butyl ether (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the tert-butyl ether in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 20-50% v/v).

  • Stir the reaction at 0 °C to room temperature until completion (monitor by TLC).

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.

Protection of an Alcohol with a Benzyl Group (Williamson Ether Synthesis)

Objective: To protect a primary alcohol as a benzyl ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide (BnBr, 1.1 equiv)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of the primary alcohol in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To cleave a benzyl ether to the parent alcohol.

Materials:

  • Benzyl ether (1.0 equiv)

  • Palladium on carbon (Pd/C, 10 wt. %, catalytic amount)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl ether in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon of hydrogen or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until completion (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

  • Purify by flash column chromatography if necessary.

Conclusion

The tert-butyl and benzyl protecting groups, while both serving the same fundamental purpose, exhibit profoundly different stability profiles that are a direct consequence of their distinct deprotection mechanisms. The acid-lability of the tert-butyl group, proceeding through a stable tertiary carbocation, contrasts sharply with the reductive cleavage of the benzyl group via catalytic hydrogenolysis. This orthogonality is not merely a matter of academic interest; it is a powerful strategic tool that enables the efficient and selective synthesis of complex molecules. A thorough understanding of the principles and experimental conditions outlined in this guide will empower researchers to harness the full potential of these indispensable protecting groups in their synthetic campaigns.

References

  • Sartori, G.; Maggi, R. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. 2006 , 106 (3), 1077-1104. [Link].

  • Kim, H.; et al. Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Synthesis & Catalysis. 2023 , 365 (15), 2499-2545. [Link].

  • Baran, P. S. Protecting Groups. Scripps Research Institute. Accessed January 23, 2026. [Link].

  • The Organic Chemistry Tutor. benzyl ether cleavage. YouTube. Published December 31, 2018. Accessed January 23, 2026. [Link].

  • Studies on the hydrogenolysis of benzyl ethers. ResearchGate. Accessed January 23, 2026. [Link].

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Accessed January 23, 2026. [Link].

  • Cortes, S.; et al. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. 2009 , 2009 (11), 137-147. [Link].

  • ron. Is the t-butyl carbocation more stable than the benzyl carbocation? Chemistry Stack Exchange. Published May 22, 2017. Accessed January 23, 2026. [Link].

  • K-M. A. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Published January 2018. Accessed January 23, 2026. [Link].

  • da Silva, A. B. F.; et al. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022 , 37 (1), 633-641. [Link].

  • Stowe, B. O.; et al. Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. Reaction Chemistry & Engineering. 2023 , 8 (3), 642-651. [Link].

  • Thompson, A.; et al. Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. ResearchGate. Published November 2014. Accessed January 23, 2026. [Link].

  • Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. Published June 7, 2018. Accessed January 23, 2026. [Link].

  • Organic Chemistry Portal. Protecting Groups. Organic Chemistry Portal. Accessed January 23, 2026. [Link].

  • Ashenhurst, J. Protecting Groups For Alcohols. Master Organic Chemistry. Published June 17, 2015. Accessed January 23, 2026. [Link].

  • Organic Chemistry Portal. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal. Accessed January 23, 2026. [Link].

  • Al-Salih, H.; et al. Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. Catalysts. 2021 , 11 (12), 1479. [Link].

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Georg Thieme Verlag, Stuttgart, 2002.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Accessed January 23, 2026. [Link].

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine. StudySmarter. Accessed January 23, 2026. [Link].

  • Cavedon, C.; et al. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. 2021 , 23 (3), 896-900. [Link].

  • Albericio, F.; et al. Cleavage of synthetic peptides. Google Patents. Published March 5, 2015. Accessed January 23, 2026. .
  • Zsidó, B. Z.; et al. Selective Cbz or Boc deprotection. ResearchGate. Published January 2019. Accessed January 23, 2026. [Link].

  • Organic Chemistry Portal. tert-Butyl Ethers. Organic Chemistry Portal. Accessed January 23, 2026. [Link].

Sources

A Comparative Guide to Aminocyclopentane and Aminocyclohexane Carboxamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Scaffold Selection and Biological Evaluation

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate biological activity, pharmacokinetic profile, and overall success of a drug candidate. Among the plethora of carbocyclic scaffolds, aminocyclopentane and aminocyclohexane carboxamides have emerged as privileged structures, frequently incorporated into a wide array of therapeutic agents. Their prevalence stems from their ability to present substituents in well-defined three-dimensional orientations, enabling precise interactions with biological targets.

This guide provides an in-depth comparison of aminocyclopentane and aminocyclohexane carboxamides, offering insights into their structural nuances, physicochemical properties, and biological implications. We will delve into the experimental methodologies required for their comprehensive evaluation, empowering researchers to make informed decisions in scaffold selection and lead optimization.

The Structural and Conformational Dichotomy: Flexibility vs. Constraint

The fundamental difference between aminocyclopentane and aminocyclohexane scaffolds lies in their inherent conformational flexibility. The cyclopentane ring is a relatively planar and conformationally constrained system, existing primarily in envelope and twist conformations with low energy barriers between them. This rigidity can be advantageous in pre-organizing substituents for optimal binding to a target, potentially leading to higher affinity and selectivity.

In contrast, the cyclohexane ring is significantly more flexible, predominantly adopting a stable chair conformation. This allows for substituents to be positioned in either axial or equatorial orientations, offering a greater diversity of spatial arrangements. However, this flexibility can also come at an entropic cost upon binding to a rigid biological target.

The choice between these scaffolds is therefore a strategic one: the constrained nature of the cyclopentane ring can lead to more potent and selective compounds if the optimal conformation is achieved, while the cyclohexane ring offers more conformational sampling, which can be beneficial in the early stages of drug discovery when the precise binding mode is unknown. A study on morphiceptin analogs, where proline was substituted with 2-aminocyclopentane carboxylic acid, highlighted the impact of this conformational constraint on biological activity, with specific stereoisomers showing significantly different potencies at opioid receptors[1].

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug molecule, such as solubility, lipophilicity (logP), and pKa, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While these properties are heavily influenced by the substituents, the core scaffold itself plays a significant role.

PropertyAminocyclopentane DerivativesAminocyclohexane DerivativesRationale
Lipophilicity (logP) Generally lowerGenerally higherThe larger surface area of the cyclohexane ring typically leads to increased lipophilicity.
Aqueous Solubility (logS) Generally higherGenerally lowerInversely correlated with lipophilicity; higher polarity of the cyclopentane ring can improve solubility.
pKa SimilarSimilarThe basicity of the amino group is primarily influenced by the electronic effects of adjacent substituents rather than the ring size.

Note: These are general trends and can be significantly altered by substitution patterns.

Higher lipophilicity in cyclohexane derivatives can enhance membrane permeability but may also lead to increased metabolic liability and off-target toxicity. Conversely, the potentially greater aqueous solubility of cyclopentane analogs can be advantageous for formulation and bioavailability.

Biological Evaluation: A Step-by-Step Approach

A rigorous biological evaluation is paramount to understanding the therapeutic potential of aminocyclopentane and aminocyclohexane carboxamides. The following experimental protocols provide a framework for a comprehensive assessment.

Experimental Workflow for Comparative Biological Evaluation

Caption: A generalized workflow for the comparative biological evaluation of aminocyclopentane and aminocyclohexane carboxamides.

Protocol 1: Synthesis of Aminocycloalkane Carboxamides

The synthesis of aminocyclopentane and aminocyclohexane carboxamides typically involves the coupling of the corresponding aminocycloalkane carboxylic acid with an appropriate amine or the amidation of a carboxylic acid derivative.

General Procedure for Amide Coupling:

  • Dissolve the aminocycloalkane carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (1.2 equivalents) and a base, for instance, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

  • Wash the organic layer with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired carboxamide.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of the synthesized compounds against a specific enzyme target.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the enzyme, buffer, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Protocol 4: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for evaluating the pharmacokinetic properties of a lead compound in a murine model.

  • Administer the test compound to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after administration, collect blood samples from a subset of animals.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of the drug in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Structure-Activity Relationship (SAR) and Case Studies

The biological activity of both aminocyclopentane and aminocyclohexane carboxamides is highly dependent on the nature and orientation of the substituents on the carbocyclic ring and the carboxamide moiety.

General SAR Observations:

  • Stereochemistry: The stereochemistry of the amino and carboxamide groups, as well as any other substituents on the ring, is often crucial for biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities.

  • Substitution on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen can significantly impact target binding, solubility, and metabolic stability.

  • Ring Substitution: The introduction of additional functional groups on the cyclopentane or cyclohexane ring can modulate the compound's physicochemical properties and provide additional interaction points with the target.

Case Study Example: CCR2 Antagonists

In the development of CCR2 antagonists for the treatment of inflammation, novel compounds based on a 2-aminooctahydrocyclopentalene-3a-carboxamide scaffold were designed. Structure-activity relationship (SAR) studies led to the identification of potent compounds with good pharmacokinetic profiles and excellent efficacy in in vivo inflammation models[2]. This highlights the utility of the aminocyclopentane scaffold in generating effective drug candidates.

Conclusion: A Strategic Choice in Drug Design

The decision to employ an aminocyclopentane or an aminocyclohexane carboxamide scaffold is a nuanced one, with each offering distinct advantages and disadvantages. The aminocyclopentane core provides a more rigid framework, which can lead to highly potent and selective compounds, while the aminocyclohexane scaffold offers greater conformational flexibility, which can be beneficial for initial exploration of a target.

A thorough understanding of the structural, physicochemical, and biological differences between these two privileged scaffolds, coupled with a rigorous and systematic experimental evaluation, is essential for medicinal chemists to navigate the complexities of drug discovery and ultimately design safer and more effective medicines. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on this challenging yet rewarding endeavor.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules, 28(15), 5895. [Link]

  • Goodman, M., et al. (1994). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. Peptide Science, 34(2), 97-106.
  • Zheng, C., et al. (2013). Novel 2-aminooctahydrocyclopentalene-3a-carboxamides as potent CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(1), 253-257. [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved January 24, 2026, from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Tert-butyl 1-aminocyclopentane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Constrained Amino Acids in Drug Discovery

In the landscape of modern drug development, the precise control of molecular conformation is paramount. Non-natural, conformationally constrained amino acids are invaluable building blocks in medicinal chemistry, offering a strategy to rigidify peptide backbones, enhance metabolic stability, and improve binding affinity to biological targets. Among these, derivatives of 1-aminocyclopentane-1-carboxylic acid have garnered significant interest. The cyclopentyl ring imposes significant steric constraints, guiding the peptide chain into specific secondary structures such as β-turns and helical motifs. The tert-butyl ester, a common protecting group in peptide synthesis, further influences the molecule's properties, including its crystallinity.

This guide provides a comprehensive comparison of the X-ray crystallographic analysis of tert-butyl 1-aminocyclopentane-1-carboxylate derivatives. We will delve into the nuances of their crystallization, compare crystallographic data from representative structures, and explore alternative analytical techniques for conformational analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the structural insights of these unique molecules.

I. The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can elucidate precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This detailed structural information is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

The Crystallization Challenge

The primary bottleneck in SC-XRD is often the growth of high-quality single crystals. For tert-butyl 1-aminocyclopentane-1-carboxylate derivatives, their inherent flexibility, even with the cyclopentane constraint, and the presence of the bulky tert-butyl group can present challenges. The choice of solvent system, temperature, and crystallization technique are critical factors that must be empirically determined.

II. Comparative Analysis of Crystal Structures

Case Study 1: tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate

A notable example is the crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate. Although this molecule features a cyclopentene ring and a different N-substituent, its analysis provides a solid foundation for understanding the crystallographic behavior of this class of compounds.

Experimental Data Summary:

ParameterValueReference
Chemical FormulaC₁₇H₁₉IO₃[2]
Crystal SystemMonoclinic[2]
Space GroupP2₁/c[2]
a (Å)10.123(2)[2]
b (Å)15.432(3)[2]
c (Å)11.234(2)[2]
β (°)108.23(3)[2]
V (ų)1664.1(6)[2]
Z4[2]

Key Structural Insights:

  • Conformation: The cyclopentene ring adopts an envelope conformation. The dihedral angle between the benzene ring and the mean plane of the cyclopentene ring is 26.0(3)°.[2]

  • Intermolecular Interactions: In the crystal, molecules are linked by C-H···O hydrogen bonds to form inversion dimers.[2] This highlights the importance of even weak hydrogen bonds in directing the crystal packing.

Case Study 2: A Piperazine Derivative

Another informative structure is that of a tert-butyl piperazine-1-carboxylate derivative. While the core is a six-membered ring, the presence of the tert-butyl carboxylate group provides relevant comparative data.

Experimental Data Summary:

ParameterValueReference
Chemical FormulaC₂₀H₂₇FN₂O₂
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.2576(11)
b (Å)9.5127(10)
c (Å)10.5318(11)
β (°)104.691(2)
V (ų)994.07(18)
Z2

Key Structural Insights:

  • Conformation: The piperazine ring adopts a stable chair conformation.

  • Influence of Substituents: The nature and position of substituents on the aromatic ring were found to significantly influence the crystal packing, with π-stacking and hydrogen bonding playing crucial roles.

III. Experimental Protocol: A Representative Workflow

The following is a detailed, step-by-step methodology for the crystallization and X-ray diffraction analysis of a representative tert-butyl 1-aminocyclopentane-1-carboxylate derivative.

Part A: Synthesis of N-Boc-1-aminocyclopentane-1-carboxylic acid

A common precursor for many derivatives is the Boc-protected amino acid.

Materials:

  • 1-Aminocyclopentane-1-carboxylic acid (Cycloleucine)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • 1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • 10% Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add cycloleucine (1.0 g, 7.74 mmol), triethylamine (5.4 mL, 38.7 mmol), 1 M aqueous NaOH (7.74 mL, 7.74 mmol), and acetonitrile (10 mL).

  • Cool the resulting clear solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. A white precipitate should form.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in a 1:1 mixture of ethyl acetate and water (100 mL).

  • Separate the organic layer. Acidify the aqueous layer with 10% HCl and extract three times with ethyl acetate.

  • Combine all organic phases, wash with water and then saturated brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate to yield 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid as a white solid.

Part B: Crystallization

The key to successful X-ray analysis is obtaining high-quality single crystals. Slow evaporation is a commonly employed and effective technique.

Materials:

  • Synthesized tert-butyl 1-aminocyclopentane-1-carboxylate derivative

  • Dichloromethane (DCM)

  • n-Hexane

Procedure:

  • Dissolve a small amount of the purified compound in a minimal amount of dichloromethane in a small, clean vial.

  • Slowly add n-hexane dropwise until the solution becomes slightly turbid.

  • Add a few more drops of dichloromethane to redissolve the precipitate and obtain a clear, saturated solution.

  • Cover the vial with a cap that has a few small holes pricked in it to allow for slow evaporation of the solvents.

  • Place the vial in a vibration-free location at room temperature.

  • Monitor the vial over several days to a week for the formation of well-defined, block-shaped crystals.

Part C: X-ray Data Collection and Structure Refinement

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • Data is collected on a diffractometer, typically equipped with a CCD detector and using Mo Kα radiation (λ = 0.71073 Å).

  • The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.

  • The collected diffraction data is processed to yield the unit cell parameters, space group, and reflection intensities.

  • The structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

IV. Visualizing the Workflow and Molecular Conformation

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction s1 React Cycloleucine with (Boc)₂O s2 Workup and Purification s1->s2 s3 Obtain Boc-protected Derivative s2->s3 c1 Dissolve in DCM s3->c1 c2 Add n-Hexane (anti-solvent) c1->c2 c3 Slow Evaporation c2->c3 c4 Single Crystal Formation c3->c4 x1 Mount Crystal c4->x1 x2 Data Collection x1->x2 x3 Structure Solution & Refinement x2->x3 x4 Final Crystal Structure x3->x4

Figure 1: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of tert-butyl 1-aminocyclopentane-1-carboxylate derivatives.

molecular_conformation cluster_cyclopentane Cyclopentane Conformation cluster_peptide_backbone Peptide Backbone Influence Envelope Envelope Twist Twist Envelope->Twist β-turn β-turn Helix Helix β-turn->Helix tert-butyl group tert-butyl group Cyclopentane Ring Cyclopentane Ring tert-butyl group->Cyclopentane Ring Steric Hindrance Peptide Backbone Influence Peptide Backbone Influence Cyclopentane Ring->Peptide Backbone Influence Constrains Torsion Angles N-substituent N-substituent N-substituent->Peptide Backbone Influence Modulates Conformation Carboxylate Carboxylate Intermolecular Interactions Intermolecular Interactions Carboxylate->Intermolecular Interactions H-bonding Peptide Backbone Influence->Intermolecular Interactions

Figure 2: A conceptual diagram illustrating the interplay of different structural elements in determining the overall conformation and crystal packing of tert-butyl 1-aminocyclopentane-1-carboxylate derivatives.

V. Alternatives and Complementary Techniques

While SC-XRD provides unparalleled detail in the solid state, it is essential to consider that the conformation of a molecule in a crystal may not be identical to its conformation in solution, where it is biologically relevant. Therefore, complementary techniques are crucial for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For tert-butyl 1-aminocyclopentane-1-carboxylate derivatives, several NMR techniques can be employed:

  • ¹H NMR: The chemical shifts and coupling constants of the cyclopentane ring protons can provide information about the ring's pucker and the relative orientation of substituents.

  • Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, can detect through-space interactions between protons that are close in proximity, providing crucial distance constraints for conformational analysis. The intense singlet of the tert-butyl group can serve as a useful probe for intermolecular interactions.[2]

  • Carbon-13 NMR: The chemical shifts of the carbon atoms in the cyclopentane ring are also sensitive to the local conformation.

Computational Modeling

Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy landscape of these molecules and predict their low-energy conformations. These computational models can be validated and refined using experimental data from X-ray crystallography and NMR spectroscopy. Conformational energy calculations on similar cyclic amino acid derivatives have shown that they tend to adopt regular structures like α-helices, 3₁₀-helices, and γ-turns.

VI. Comparative Discussion and Conclusion

The structural analysis of tert-butyl 1-aminocyclopentane-1-carboxylate derivatives is a multifaceted endeavor that benefits from a combined approach of X-ray crystallography, NMR spectroscopy, and computational modeling.

  • X-ray crystallography provides the most accurate and detailed picture of the molecule's conformation in the solid state, revealing the subtle interplay of intramolecular and intermolecular forces that govern crystal packing. The examples of related structures demonstrate the importance of hydrogen bonding and π-stacking interactions, even for seemingly non-polar moieties.

  • NMR spectroscopy offers a window into the conformational dynamics of these molecules in solution, which is often more relevant to their biological activity. The tert-butyl group, while a synthetic convenience, also serves as a valuable spectroscopic probe.

  • Computational modeling bridges the gap between the solid-state and solution-phase data, allowing for a more complete understanding of the molecule's conformational preferences.

For researchers and drug developers, the key takeaway is that a comprehensive structural characterization of tert-butyl 1-aminocyclopentane-1-carboxylate derivatives requires a multi-pronged approach. The insights gained from X-ray crystallography are invaluable for understanding the fundamental structural properties of these molecules and for guiding the design of new analogs with tailored conformational biases. By integrating crystallographic data with solution-phase studies and computational modeling, a more complete and actionable understanding of these important building blocks can be achieved.

References

  • Deschamps, J. R. (2005). X-ray crystallography in drug design. Current medicinal chemistry, 12(10), 1139-1148.
  • Yuan, M., et al. (2019). Synthesis and crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate.
  • Firth, C. G., et al. (2016). A sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • Ruzza, P., et al. (2000). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of peptide research, 56(5), 267-281.
  • O'Leary, D. J. (2011). Conformational analysis of cyclic molecules using NMR spectroscopy.
  • Gotte, G., et al. (2004). The tert-butyl group as a new sensitive probe for NMR studies of protein-ligand interactions. Journal of the American Chemical Society, 126(13), 4142-4143.
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178-186.

Sources

Harnessing Rigidity: A Comparative Guide to Cyclopentane-Constrained Peptides for Enhanced Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potent biological activity. However, their inherent conformational flexibility is a double-edged sword. While allowing them to adapt to various binding partners, this flexibility often incurs a significant entropic penalty upon binding, which can limit their affinity and therapeutic efficacy.[1][2] This guide provides an in-depth comparison of peptides conformationally constrained by cyclopentane moieties against their linear counterparts, supported by experimental frameworks and data, to assist researchers in leveraging this powerful design strategy.

The Principle of Pre-Organization: Why Constrain a Peptide?

A linear peptide in solution exists as an ensemble of rapidly interconverting conformers. Only a fraction of these conformers are in the "bioactive" conformation required for binding to a biological target. The act of binding forces the peptide into this specific shape, a process that is entropically unfavorable due to the loss of conformational freedom.

By introducing a rigid scaffold like a cyclopentane ring into the peptide backbone, we "pre-organize" the molecule into a conformation that more closely resembles its bound state. This reduces the entropic cost of binding, which can lead to a dramatic increase in binding affinity.[3] Furthermore, this rigidification enhances metabolic stability by making the peptide less susceptible to proteolytic degradation.[4] Cyclopentane-based amino acids are particularly effective building blocks for this purpose, as they can induce specific secondary structures such as helices and sheets.[4][5]

Comparative Experimental Workflow: A Validated Approach

To objectively assess the impact of cyclopentane constraints, a rigorous, self-validating experimental workflow is essential. This workflow is designed not only to quantify differences in binding affinity but also to ensure the integrity and comparability of the peptide molecules being tested.

G cluster_0 Phase 1: Peptide Synthesis & QC cluster_1 Phase 2: Binding Affinity Assessment cluster_2 Phase 3: Comparative Analysis A Design: Linear Peptide (Control) C Solid-Phase Peptide Synthesis (SPPS) A->C B Design: Cyclopentane-Constrained Peptide (Test) B->C D Cleavage & Deprotection C->D E HPLC Purification D->E F Quality Control: LC-MS & Purity Analysis E->F H Prepare Peptide Analytes (Serial Dilutions) F->H G Immobilize Target Protein (e.g., on SPR Sensor Chip) I Surface Plasmon Resonance (SPR) Binding Assay G->I H->I J Data Analysis: Determine ka, kd, KD I->J K Compare KD Values: Constrained vs. Linear J->K L Thermodynamic Profiling (optional, via ITC) J->L

Figure 1. A comprehensive workflow for comparing the binding affinities of linear and cyclopentane-constrained peptides.

Detailed Experimental Protocols

The foundation of a reliable comparison lies in the quality of the peptides. Both the linear control and the cyclopentane-constrained analog must be synthesized, purified, and characterized to the highest standard.

  • Synthesis:

    • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).

    • Amino Acid Coupling: Perform solid-phase peptide synthesis (SPPS) using a standard Fmoc/tBu strategy. For the constrained peptide, incorporate the desired cyclopentane-based amino acid (which can be synthesized via methods like ring-closing metathesis) at the appropriate position in the sequence.[5]

    • Coupling Verification: After each coupling step, perform a Kaiser test to ensure the reaction has gone to completion.

    • Capping: Acetylate any unreacted amino groups to prevent the formation of deletion sequences.

  • Cleavage and Purification:

    • Cleavage: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane) to release the crude peptide.

    • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve >95% purity.

  • Quality Control (Self-Validation):

    • Identity Confirmation: Confirm the molecular weight of the purified peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Purity Assessment: Analyze the final product by analytical RP-HPLC to confirm purity is above 95%. This is critical to ensure that observed binding is not due to impurities.

SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinity.[6]

  • Assay Preparation:

    • Chip Preparation: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).[6] The immobilization level should be optimized to avoid mass transport limitations.

    • Analyte Preparation: Prepare a series of precise dilutions of both the linear and constrained peptides in a suitable running buffer. Include a zero-concentration sample (buffer only) for double referencing.

  • SPR Experiment:

    • Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.

    • Injection (Association): Inject the peptide solutions over the sensor surface at a constant flow rate for a defined period, recording the binding response.

    • Dissociation: Switch back to running buffer and monitor the dissociation of the peptide-protein complex.

    • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound peptide and prepare the surface for the next cycle.

  • Data Analysis:

    • Reference Subtraction: Subtract the signal from the reference flow cell and the zero-concentration injection to correct for bulk refractive index changes and instrument drift.

    • Kinetic Fitting: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Interpreting the Data: A Comparative Analysis

The primary output of this workflow is a quantitative comparison of the binding affinities (KD) of the linear and cyclopentane-constrained peptides.

G cluster_0 Linear Peptide (High Flexibility) cluster_1 Cyclopentane-Constrained Peptide (Pre-organized) lp_ensemble Multiple Conformations lp_bound Bioactive Conformation lp_ensemble->lp_bound High Entropic Cost (ΔS << 0) receptor Receptor lp_bound->receptor Binding cp_peptide Pre-organized Conformation receptor2 Receptor cp_peptide->receptor2 Low Entropic Cost (ΔS < 0)

Figure 2. The entropic advantage of pre-organization by a cyclopentane constraint.

Quantitative Comparison of Binding Affinity

The data below represents a hypothetical but realistic outcome of the described SPR experiment, comparing a linear peptide with its cyclopentane-constrained analog against a target protein.

Peptide VariantAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (nM)Fold Improvement
Linear Peptide1.2 x 10⁵5.0 x 10⁻³41.7-
Cyclopentane-Constrained2.5 x 10⁵8.0 x 10⁻⁴3.2 13x

Analysis of Results:

In this example, the introduction of the cyclopentane constraint resulted in a 13-fold improvement in binding affinity. This improvement is driven by two key factors evident in the kinetic data:

  • Slightly Faster Association (ka): The constrained peptide binds slightly faster, likely because a higher proportion of the molecules are already in a binding-competent conformation.

  • Significantly Slower Dissociation (kd): The most dramatic effect is the more than 6-fold decrease in the dissociation rate. This indicates a much more stable peptide-protein complex. The rigid structure fits optimally into the binding pocket, leading to a longer residence time. This is a common and highly desirable outcome of conformational constraint.[7][8]

This type of data provides compelling evidence for the utility of cyclopentane constraints in peptide optimization. The enhanced affinity can translate directly to lower required therapeutic doses and potentially improved efficacy.

Conclusion

The strategic incorporation of cyclopentane constraints is a field-proven method for enhancing the binding affinity of peptides. By pre-organizing the peptide into its bioactive conformation, this approach mitigates the entropic penalty of binding, leading to more stable and potent interactions. The comparative workflow detailed in this guide, centered on high-quality synthesis and rigorous biophysical analysis, provides a reliable framework for researchers to assess and harness the power of conformational constraint in their own drug development programs.

References

  • Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061–5084. Available at: [Link]

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87–95. Available at: [Link]

  • Jeliazkov, J. R., et al. (2021). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic Acids Research, 49(4), 1777–1786. Available at: [Link]

  • Lenci, E., & Trabocchi, A. (2020). Synthesis of Conformationally Constrained Amino Acids and Their Application in Medicinal Chemistry. Molecules, 25(2), 356. Available at: [Link]

  • Wang, H., et al. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 12(13), 4735-4754. Available at: [Link]

  • Wójcik, P., & Berlicki, Ł. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(4), 843. Available at: [Link]

Sources

Safety Operating Guide

Tert-butyl 1-aminocyclopentane-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to the proper disposal of tert-butyl 1-aminocyclopentane-1-carboxylate, designed for researchers and drug development professionals. This document provides essential safety protocols and step-by-step logistical plans to ensure safe handling and regulatory compliance.

Compound Identification and Hazard Assessment

Tert-butyl 1-aminocyclopentane-1-carboxylate is a synthetic intermediate commonly used in pharmaceutical research.[1] Understanding its specific properties is the foundation of a safe disposal plan. While this specific molecule may not have a dedicated safety data sheet from all suppliers, its structure—a protected amino acid—allows us to infer its hazards based on related compounds and functional groups. The tert-butyl protecting group and the amino acid-like core influence its chemical behavior and toxicological profile.[2]

A thorough risk assessment is paramount before handling or disposing of this compound. The primary hazards are associated with skin and eye contact, inhalation of dust (if in solid form), and potential respiratory irritation.[3][4]

Table 1: Key Chemical and Hazard Information

PropertyValue / ClassificationSource
Molecular Formula C₁₀H₁₉NO₂[5]
Molecular Weight 185.26 g/mol [5]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][6]
GHS Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P304+P340: IF INHALED: Remove person to fresh air.P305+P351+P338: IF IN EYES: Rinse cautiously with water.[3][6]

The causality behind these hazards lies in the compound's structure. The amino group can impart basic properties, leading to irritation upon contact with mucous membranes. The fine particulate nature of the solid form, if applicable, poses an inhalation risk, potentially irritating the respiratory tract.[4]

Core Disposal Directive: A Self-Validating Protocol

The guiding principle for the disposal of tert-butyl 1-aminocyclopentane-1-carboxylate is that it must be treated as hazardous chemical waste . It must never be disposed of in standard trash or discharged into the sanitary sewer system.[7] Adherence to institutional and national regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[8][9]

This protocol is designed to be self-validating by creating a clear, auditable trail from the point of generation to final disposal.

Required Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Chemical safety goggles are required.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are mandatory. Inspect gloves for any signs of degradation before use.[4][10]

  • Body Protection: A standard laboratory coat must be worn.[10]

Step-by-Step Waste Segregation and Collection

Step 1: Designate a Hazardous Waste Container

  • Use a dedicated, sealable, and chemically compatible container for solid chemical waste. This container should be clearly labeled "HAZARDOUS WASTE."[11]

  • For liquid waste, such as contaminated solvents from rinsing glassware, use a separate, clearly labeled "HAZARDOUS WASTE" container for flammable liquids or aqueous waste, as appropriate. Do not mix aqueous waste with organic solvents. [11]

Step 2: Label the Container Accurately

  • Attach a completed chemical waste tag to the container before adding any waste.[11]

  • The label must include:

    • The full chemical name: "tert-butyl 1-aminocyclopentane-1-carboxylate." Avoid abbreviations.

    • An accurate list of all constituents, including residual solvents.

    • The date when waste was first added (accumulation start date).

Step 3: Waste Collection

  • Solid Waste: Carefully transfer the unwanted solid compound into the designated solid hazardous waste container using a spatula or scoop. Avoid creating dust.[12]

  • Contaminated Labware: Items such as gloves, weigh boats, and absorbent paper that are contaminated with the compound must also be placed in the solid hazardous waste container.[11]

  • Rinsate from Glassware: Glassware that held the compound must be decontaminated.

    • Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone). This first rinsate is considered acutely hazardous and must be collected in the appropriate liquid hazardous waste container.

    • Subsequent rinses should also be collected as hazardous waste to ensure compliance and environmental protection.

Step 4: Safe Storage Pending Disposal

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[11]

  • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Do not store waste containers in public areas like hallways. [7]

  • Ensure liquid waste containers are placed within secondary containment to prevent spills.[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination or exposure.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full required PPE (safety goggles, nitrile gloves, lab coat).

  • Containment and Cleanup:

    • For solid spills, gently cover the material with an absorbent, inert material (e.g., vermiculite, sand, or chemical sorbent). Avoid raising dust.[13]

    • Carefully sweep or scoop the absorbed material and spilled compound into the designated solid hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department, following local protocols.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of tert-butyl 1-aminocyclopentane-1-carboxylate.

DisposalWorkflow Disposal Workflow: tert-butyl 1-aminocyclopentane-1-carboxylate cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_final Final Steps start Unwanted Material: tert-butyl 1-aminocyclopentane-1-carboxylate assess Assess Hazards (Skin/Eye/Resp Irritant) start->assess ppe Don Required PPE: - Goggles - Nitrile Gloves - Lab Coat assess->ppe spill Spill Occurs assess->spill At any point waste_type Determine Waste Form ppe->waste_type solid_path Solid Waste waste_type->solid_path Solid liquid_path Contaminated Liquid (e.g., Rinsate) waste_type->liquid_path Liquid solid_container Place in Labeled 'Solid Hazardous Waste' Container solid_path->solid_container liquid_container Place in Labeled 'Liquid Hazardous Waste' Container liquid_path->liquid_container storage Store Container Securely in Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange Pickup by Institutional EHS or Licensed Contractor storage->pickup spill->ppe spill_protocol Execute Spill Protocol: 1. Alert 2. Isolate 3. Contain & Clean 4. Dispose of Cleanup Material as Hazardous Waste spill->spill_protocol spill_protocol->solid_container Contaminated Solids

Caption: Disposal workflow for tert-butyl 1-aminocyclopentane-1-carboxylate.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet. [Link to a general SDS search page is often more stable than a direct link, which may expire. Users should search for the specific CAS number on the supplier website.]
  • Fisher Scientific. (2025).
  • Carl ROTH. (n.d.).
  • PhytoTech Labs. (n.d.).
  • ECHA. (n.d.).
  • CymitQuimica. (n.d.). tert-Butyl (1r,4r)
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: (±)-1-Aminocyclopentanl-trans-1,3-Dicarboxylic acid.
  • Apollo Scientific. (2022). Safety Data Sheet: (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopentane-1-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: (1R,3S)-N-tert-Butoxycarbonyl-1-aminocyclopentane-3-carboxylic acid.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • AERU, University of Hertfordshire. (n.d.). ACC.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.[Link]

  • Cayman Chemical. (n.d.). tert-butyl (1S,2S)
  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide.[Link]

  • MedchemExpress.com. (n.d.). BOC-(1R,3S)-3-aminocyclopentane carboxylic acid.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Potential for Human Exposure.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety.
  • Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA.
  • National Institutes of Health. (2015). NIH Chemical Safety Guide.
  • West Virginia Department of Environmental Protection. (n.d.). RCRA Hazardous Waste.
  • Defense Technical Information Center (DTIC). (2020).
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • PubChem, National Library of Medicine, NIH. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)
  • BLD Pharm. (n.d.). (1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 1-aminocyclopentane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of Tert-butyl 1-aminocyclopentane-1-carboxylate. As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step and personal protective equipment (PPE) recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

Tert-butyl 1-aminocyclopentane-1-carboxylate is a non-natural amino acid derivative. To establish a robust safety protocol, we must first understand its potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not always available, we can infer its hazard profile by examining structurally similar compounds and its constituent functional groups: a carboxylic acid, a secondary amine, and a tert-butyl ester.

Based on data from analogous compounds, the primary hazards include:

  • Skin Irritation and Sensitization: Similar amino acid compounds are known to cause skin irritation and may lead to allergic skin reactions upon repeated contact.[1][2]

  • Serious Eye Irritation: Contact with eyes can cause significant irritation or damage.[2]

  • Respiratory Tract Irritation: If the compound is a fine powder or dust, inhalation may cause respiratory irritation.[1][2]

  • Harmful if Swallowed: Oral ingestion is considered a potential route for toxicity.[1]

These hazards necessitate a multi-faceted approach to personal protection, addressing each potential route of exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task.[3][4]

Hazard CategoryPotential EffectGHS Hazard Statement (Inferred)Primary Route of Exposure
Acute Toxicity (Oral) Harmful if swallowedH302Ingestion
Skin Corrosion/Irritation Causes skin irritationH315Skin Contact
Skin Sensitization May cause an allergic skin reactionH317Skin Contact
Eye Damage/Irritation Causes serious eye irritationH319Eye Contact
STOT - Single Exposure May cause respiratory irritationH335Inhalation

The Core Directive: Your PPE Ensemble

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific hazards of the chemical and the procedure being performed.[3][5] The following recommendations constitute the minimum required PPE for handling Tert-butyl 1-aminocyclopentane-1-carboxylate.

Hand Protection: The First Line of Defense

Causality: The inferred potential for skin irritation (H315) and allergic skin reaction (H317) makes robust hand protection non-negotiable.[1][2] The goal is to prevent any direct contact with the skin.

  • Recommended Glove Material: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals.[6] They offer good resistance to bases, oils, and many solvents.

  • Protocol: Always use disposable nitrile gloves and inspect them for any signs of degradation, punctures, or tears before use. For tasks involving prolonged contact or immersion, consider using thicker, chemical-resistant gloves or double-gloving. It is crucial to consult a glove manufacturer's chemical resistance chart for specific guidance.[7][8][9][10]

  • Crucial Practice: Never reuse disposable gloves. Contaminated gloves can be a significant source of exposure through the accumulation of contaminants.[11] After handling the chemical, remove gloves using the proper technique (see Section 3) and wash your hands thoroughly with soap and water.[12]

Eye and Face Protection: Shielding from Splashes and Dust

Causality: The risk of causing serious eye irritation (H319) necessitates mandatory eye protection.[2] Fine powders can easily become airborne and contact the eyes.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.[13]

  • Enhanced Protection: When there is a higher risk of splashes or handling larger quantities of powder, chemical splash goggles should be worn.[6][14] Goggles provide a complete seal around the eyes, offering superior protection.

  • Maximum Protection: For procedures with a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.

Body Protection: Preventing Contamination of Skin and Clothing

Causality: To protect against accidental spills and contamination of personal clothing, a laboratory coat is essential.[6][15]

  • Standard Protocol: A clean, buttoned lab coat should be worn at all times in the laboratory. This protects your skin and clothing from splashes and spills.[6]

  • Material: A standard cotton or polyester/cotton blend lab coat is sufficient for handling this solid compound.

  • Additional Measures: For large-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. Ensure that you are wearing closed-toe shoes to protect your feet from spills.[6]

Respiratory Protection: Guarding Against Inhalation

Causality: As a solid, Tert-butyl 1-aminocyclopentane-1-carboxylate can become airborne as dust, especially when being weighed or transferred. Inhaling this dust may cause respiratory tract irritation (H335).[1][2]

  • Primary Control: The first and best line of defense is to handle the chemical within a certified chemical fume hood or a powder containment hood.[16] This engineering control removes airborne particles at the source.

  • When Respirators are Necessary: If work cannot be performed within a fume hood and there is a risk of generating dust, respiratory protection is required. A NIOSH-approved N95 particulate respirator is the minimum requirement.[17]

  • Fit and Training: All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, training, and fit-testing, as mandated by OSHA (29 CFR 1910.134).[3]

Operational Plans: From Preparation to Disposal

Properly using PPE involves more than just wearing it. The following workflows are critical for ensuring its effectiveness.

PPE Donning and Doffing Sequence

Cross-contamination is a primary risk during the removal of PPE. Following a strict sequence is vital.

PPE Workflow: Donning and Doffing

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 WashHands Wash Hands Thoroughly Doff4->WashHands

Caption: Sequential process for donning and doffing PPE to minimize contamination.

Spill Response Protocol

In the event of a spill, a swift and safe response is crucial.

  • Alert & Evacuate: Immediately alert others in the vicinity. If the spill is large, evacuate the area.

  • Assess: From a safe distance, assess the extent of the spill.

  • Don PPE: Before cleaning, don the appropriate PPE: double nitrile gloves, chemical splash goggles, a lab coat, and a respirator if the material is a powder.

  • Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).[18] Sweep the material into a designated, labeled hazardous waste container.[13] Avoid raising dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated cleaning materials and PPE as hazardous waste according to your institution's guidelines.[18]

Spill_Response

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.